1-Ethylpyrrolidine-2-carboxylic acid
Description
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Properties
IUPAC Name |
1-ethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXFKYXSWNIWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Ethylpyrrolidine-2-carboxylic Acid: A Critical Chiral Scaffold in Drug Design
Topic: Physicochemical Properties of 1-Ethylpyrrolidine-2-carboxylic acid (N-Ethylproline) Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Process Chemists in Pharmaceutical Development.
Executive Summary
This compound (commonly referred to as N-Ethylproline ) is a non-proteinogenic amino acid derivative that serves as a pivotal chiral building block in medicinal chemistry. Distinguished by its rigid pyrrolidine ring and steric bulk at the nitrogen center, it functions as a superior stereochemical controller compared to its parent compound, L-proline.
This guide provides an exhaustive analysis of its physicochemical profile, emphasizing its utility as a precursor for the antipsychotic drug Amisulpride and its growing role as a highly selective organocatalyst. By synthesizing experimental data with theoretical mechanistic insights, this document aims to serve as a reference standard for laboratory handling and experimental design.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | This compound |
| Common Names | N-Ethylproline; N-Ethyl-L-proline (for S-isomer) |
| CAS Number | 98435-76-8 (L-isomer); 165552-33-0 (Racemic) |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.19 g/mol |
| SMILES | CCN1CCC[C@H]1C(=O)O (L-isomer) |
Stereochemistry and Conformation
Unlike flexible acyclic amino acids, N-ethylproline is constrained by the pyrrolidine ring. The N-ethyl substitution introduces significant steric hindrance, locking the nitrogen lone pair and influencing the cis/trans isomerization of peptide bonds in which it participates.
-
Chirality: The C2 carbon is the stereogenic center. The (S)-enantiomer (L-form) is the biologically relevant scaffold derived from natural L-proline.
-
Ring Pucker: The ring typically adopts an envelope conformation (Cγ-exo or Cγ-endo), which dictates the spatial orientation of the carboxylic acid relative to the N-ethyl group.
Figure 1: Structural genesis and conformational equilibrium of N-Ethylproline.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted parameters based on the N-methylproline analog.
Physical Constants
| Property | Value / Range | Notes & Context |
| Physical State | Crystalline Solid | Typically a white to off-white powder.[1][2] Hygroscopic. |
| Melting Point | 128 – 145 °C | Lower than L-proline (228°C) due to loss of zwitterionic H-bond network. |
| Boiling Point | ~220 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |
| Solubility | High in H₂O, MeOH, EtOH | Zwitterionic character dominates in polar solvents. |
| Lipophilicity (LogP) | -1.5 to -1.9 | More lipophilic than Proline (-2.5) but still hydrophilic. |
| Optical Rotation | [α]D ≈ -75° to -85° | (c=1, H₂O). Levorotatory, similar to parent L-Proline. |
Acid-Base Chemistry (pKa)
N-Ethylproline exists primarily as a zwitterion at physiological pH. The ethyl group on the nitrogen slightly increases the basicity of the amine compared to proline due to the inductive effect (+I) of the alkyl chain.
-
pKa₁ (Carboxylic Acid): 1.80 ± 0.10 (Strongly acidic due to inductive withdrawal by N+).
-
pKa₂ (Tertiary Amine): 10.40 ± 0.10 (Highly basic).
-
Isoelectric Point (pI): 6.10 (Neutral zwitterion dominates at pH 6-7).
Synthesis & Manufacturing Pathways
The synthesis of high-purity N-ethylproline is critical to avoid racemization. The preferred industrial route utilizes reductive amination rather than direct alkylation to prevent over-alkylation (quaternization).
Protocol: Reductive Amination (Standard)
-
Reagents: L-Proline, Acetaldehyde, Pd/C catalyst, Hydrogen (H₂).
-
Solvent: Methanol or Water.[3]
-
Mechanism: Formation of an iminium ion intermediate followed by stereoselective hydrogenation.
-
Advantage: Preserves the chiral center (C2) integrity.
Figure 2: Reductive amination pathway for N-Ethylproline synthesis.
Applications in Drug Development
Pharmaceutical Intermediate: The Amisulpride Connection
N-Ethylproline is the direct chiral precursor to the (S)-1-ethyl-2-aminomethylpyrrolidine side chain found in Amisulpride (antipsychotic) and Levosulpiride (prokinetic).
-
Workflow: N-Ethylproline → Amidation/Esterification → Reduction → Chiral Diamine .
-
Significance: The (S)-configuration is essential for the dopaminergic (D2/D3) antagonist activity. Use of the wrong enantiomer results in significant loss of potency.
Organocatalysis
Similar to L-proline, N-ethylproline derivatives are used in asymmetric aldol reactions. The ethyl group provides a different steric wall compared to the proton in proline, altering the enantioselectivity of the transition state.
Bioisosterism
In peptide design, replacing L-Proline with N-Ethylproline:
-
Eliminates the H-bond donor capability of the NH group.
-
Increases Lipophilicity , potentially improving blood-brain barrier (BBB) penetration.
-
Locks Conformation , reducing the entropic penalty of binding to receptors.
Experimental Protocols & Handling
Solubility & Stability Testing
-
Protocol: Dissolve 100 mg in 1 mL water. Solution should be clear and colorless.
-
pH Check: A 10% w/v aqueous solution should yield a pH of ~6.0-7.0 (zwitterionic buffering).
-
Stability: Stable at room temperature if desiccated. Aqueous solutions are prone to microbial growth (like all amino acids) and should be stored at 4°C with a preservative if kept long-term.
Safety & Toxicology (SDS Highlights)
While less hazardous than its lactam counterpart (N-ethyl-2-pyrrolidone, which is reprotoxic), N-ethylproline should be handled with standard chemical hygiene.
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Precaution: Avoid inhalation of dust.[4]
-
Storage: 2-8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
References
-
PubChem Compound Summary. (2025). This compound.[5][6] National Center for Biotechnology Information. Link[6]
- Amisulpride Synthesis.Pharmaceutical Chemistry Journal, Vol 42, 2008.
-
Bates, L.S., et al. (1973). Rapid determination of free proline for water-stress studies. Plant and Soil. (Methodology for proline derivative analysis). Link
-
Sigma-Aldrich / Merck. (2025). Safety Data Sheet for Proline Derivatives. (General safety data for pyrrolidine carboxylic acids). Link
- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron.
Author’s Note: The values for melting point and optical rotation are sensitive to the degree of hydration and enantiomeric purity. Always verify specific batches with a Certificate of Analysis (CoA).
Sources
Strategic Utilization of 1-Ethylpyrrolidine-2-carboxylic Acid in Pharmaceutical Synthesis
[1]
Executive Summary
This compound (N-Ethylproline), CAS 165552-33-0, serves as a pivotal chiral building block in the synthesis of atypical antipsychotics, most notably Amisulpride and Levosulpiride . Unlike its parent compound, L-proline, the N-ethyl derivative offers distinct steric and lipophilic profiles that modulate the pharmacokinetic properties of benzamide-based drugs. This whitepaper analyzes the synthesis, quality control, and application of this core scaffold, providing researchers with a self-validating roadmap for its integration into drug development pipelines.
Part 1: Chemical Profile & Physicochemical Logic
Structural Significance
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry due to its ability to constrain peptide backbones and orient substituents in precise 3D space. The N-ethyl substitution in CAS 165552-33-0 introduces a critical hydrophobic domain that alters the molecule's interaction with dopamine D2/D3 receptors when incorporated into the final drug architecture.
Table 1: Comparative Physicochemical Profile
| Property | L-Proline | This compound | Impact on Drug Design |
| CAS Number | 147-85-3 | 165552-33-0 | Unique identifier for regulatory filing. |
| Molecular Weight | 115.13 g/mol | 143.18 g/mol | Slight mass increase; minimal impact on ligand efficiency. |
| LogP (Lipophilicity) | -2.54 | ~ -0.2 (Predicted) | Enhanced membrane permeability; improved BBB penetration. |
| pKa (COOH) | 1.99 | ~ 2.1 | Similar acidity; compatible with standard coupling reagents. |
| pKa (Amine) | 10.60 | ~ 9.5 | Reduced basicity due to N-alkylation; alters salt formation. |
Stereochemistry: The Critical Variable
While CAS 165552-33-0 can refer to the generic structure, the pharmaceutical industry predominantly utilizes the (S)-enantiomer (derived from L-Proline). The (S)-configuration is essential for the biological activity of Amisulpride. Using the racemic mixture (CAS 165552-33-0 often implies racemate unless specified) requires downstream chiral resolution, which is atom-inefficient.
Part 2: Synthesis & Manufacturing Protocols
High-purity synthesis of N-ethylproline is achieved via two primary routes: Reductive Amination (preferred for scalability and chirality retention) and Direct Alkylation .
Protocol A: Reductive Amination (The "Gold Standard")
This method avoids the risk of over-alkylation (quaternization) common with alkyl halides.
Reagents: L-Proline, Acetaldehyde, Sodium Cyanoborohydride (
Step-by-Step Workflow:
-
Imine Formation: Dissolve L-Proline (1.0 eq) in Methanol. Add Acetaldehyde (1.2 eq) dropwise at 0°C. Mechanistic Insight: Low temperature prevents polymerization of acetaldehyde.
-
Equilibration: Stir for 30 minutes to allow the formation of the iminium ion intermediate.
-
Reduction: Add
(1.5 eq) in portions. Safety Check: Ensure proper venting of gas if using catalytic hydrogenation. Maintain pH ~6 with acetic acid to facilitate iminium formation without protonating the reducing agent too generally. -
Quench & Workup: Quench with water. Adjust pH to >10 with NaOH to deprotonate the carboxylic acid (forming the carboxylate salt) and the amine. Extract impurities with ether. Then, adjust aqueous layer pH to isoelectric point (~6) and extract the product into
. -
Validation:
should show a triplet/quartet pattern for the ethyl group ( ppm) and disappearance of the aldehyde peak.
Protocol B: Direct Alkylation (The "Classic" Route)
Reagents: L-Proline, Ethyl Iodide, KOH, Ethanol. Risk: High probability of forming the quaternary ammonium salt (N,N-diethyl). Control: Strict stoichiometric control (0.9 eq Ethyl Iodide) and slow addition rates are required.
Visualization of Synthesis Pathways
Figure 1: Synthetic pathways converting L-Proline to the target acid and subsequent pharmaceutical intermediates.
Part 3: Pharmaceutical Applications & Bioisosterism
The Amisulpride Connection
The primary industrial utility of CAS 165552-33-0 is as the precursor to the side chain of Amisulpride .
-
Mechanism: The carboxylic acid moiety is converted to a primary amine (via amide reduction). This amine is then coupled with 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid.[1]
-
Chiral Fidelity: The (S)-configuration of the pyrrolidine ring is maintained throughout this sequence. Loss of chirality (racemization) during the acid-to-amine conversion is a critical failure mode.
Bioisosteric Replacement Strategy
In drug design, replacing a secondary amine (Proline) with a tertiary amine (N-Ethylproline) achieves:
-
** conformational Locking:** The ethyl group increases steric bulk, restricting the rotation of the N-C bond and potentially locking the bioactive conformation.
-
Solubility Modulation: The zwitterionic character is masked in the final amide drug, but the N-ethyl group adds lipophilicity, aiding in crossing the blood-brain barrier (BBB).
Part 4: Quality Control & Analytical Characterization
Trustworthiness in data is paramount. The following analytical methods act as a self-validating system for batch release.
Chiral HPLC Method (Enantiomeric Purity)
Determining the enantiomeric excess (ee%) is critical.
-
Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (low wavelength due to lack of chromophores) or Refractive Index (RI).
-
Acceptance Criteria: (S)-isomer > 99.5%; (R)-isomer < 0.5%.
Derivatization for UV Detection
Since the native molecule has weak UV absorbance, derivatization with Marfey’s Reagent (FDAA) is recommended for high-sensitivity analysis.
-
Protocol: React sample with FDAA in
buffer at 40°C for 1 hour. Quench with HCl. Analyze via standard C18 RP-HPLC. The diastereomers formed will separate easily.
QC Workflow Diagram
Figure 2: Quality control decision tree ensuring structural identity and enantiomeric purity.
Part 5: Handling & Safety
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).
-
Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can catalyze racemization over long periods.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28354718, 1-ethyl-L-Proline. Retrieved from [Link]
-
Phenomenex (2024). Chiral HPLC Separations: A Guide to Enantiomeric Resolution. Retrieved from [Link]
-
Organic Chemistry Portal (2023). Reductive Amination: Synthesis of Amines. Retrieved from [Link]
- Google Patents.Process for preparation of Amisulpride (US20130096319A1).
Definitive Structural Elucidation of 1-Ethylpyrrolidine-2-carboxylic Acid (N-Ethylproline)
Executive Summary
1-Ethylpyrrolidine-2-carboxylic acid (commonly referred to as N-Ethylproline ) is a tertiary amine derivative of the amino acid proline. While structurally simple, its elucidation is frequently complicated by its isomerism with Proline Ethyl Ester and its zwitterionic nature in solution.
This compound often appears as a process-related impurity in the synthesis of pyrrolidine-based antipsychotics (e.g., Levosulpiride, Amisulpride) or as a degradation product in peptide synthesis involving N-alkylation. Accurate structural assignment is critical for regulatory compliance (ICH Q3A/B) and establishing toxicological safety margins.
Key Physicochemical Identifiers:
-
CAS Number: 30727-24-3 (racemic), 98435-76-8 (L-isomer)
-
Molecular Formula: C
H NO [1][3] -
Molecular Weight: 143.18 g/mol [1]
-
Monoisotopic Mass: 143.0946 Da[1]
Chemical Context & Synthetic Origins[4][5]
Understanding the origin of the molecule provides the first layer of evidence for elucidation. N-Ethylproline typically arises via two primary pathways:
-
Reductive Amination: Reaction of Proline with Acetaldehyde in the presence of a reducing agent (e.g., NaBH
CN). -
Direct Alkylation: Nucleophilic attack of Proline nitrogen on an ethyl halide (Ethyl Iodide/Bromide).
Critical Isomeric Challenge:
The primary analytical challenge is distinguishing N-Ethylproline from its constitutional isomer, Proline Ethyl Ester . Both share the formula C
-
N-Ethylproline: Ethyl group attached to Nitrogen (Tertiary Amine, Free Acid).
-
Proline Ethyl Ester: Ethyl group attached to Oxygen (Secondary Amine, Ester).
The protocols below are designed specifically to resolve this ambiguity.
Spectroscopic Elucidation Strategy
Mass Spectrometry (MS/MS) Profiling
Methodology: High-Resolution Electrospray Ionization (HR-ESI-MS) in Positive Mode.
-
Parent Ion: The protonated molecular ion
appears at m/z 144.10 . -
Fragmentation Logic:
-
Loss of Carboxyl Group: A characteristic loss of 45 Da (COOH) or 46 Da (HCOOH) is observed, generating a pyrrolidinium cation at m/z 98 .
-
McLafferty-type Rearrangement: Unlike the ester isomer, the N-ethyl group is robust, but high-energy collision (CID) may cleave the ethyl chain (loss of 29 Da) to yield the proline core at m/z 115 (minor).
-
Differentiation Note: Proline Ethyl Ester typically loses the ethoxy group (-45 Da, OEt) or ethanol (-46 Da) more readily than the N-ethyl cleavage.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
NMR is the definitive tool for assigning connectivity. The experiment must be performed in a solvent that minimizes zwitterionic exchange broadening, such as DMSO-d
Table 1: 1H and 13C NMR Assignments (DMSO-d
)
| Position | Atom Type | Multiplicity | Key Correlation (HMBC) | ||
| C2 | CH (Chiral) | 3.20 - 3.35 | dd | ~66.5 | C=O, N-CH |
| C3 | CH | 1.70 - 1.95 | m | ~29.0 | C2, C4 |
| C4 | CH | 1.80 - 2.00 | m | ~22.5 | C3, C5 |
| C5 | CH | 2.90 - 3.10 | m | ~53.0 | C2, N-CH |
| N-CH | CH | 2.60 - 2.85 | m (or q) | ~48.0 | C2, C5, Me |
| CH | CH | 1.05 | t | ~12.5 | N-CH |
| COOH | Carbonyl | 10-12 (Broad) | s | ~172.0 | C2 |
Structural Proof via HMBC (Heteronuclear Multiple Bond Correlation):
To conclusively prove the N-Ethyl structure:
-
Locate the N-CH
protons (~2.7 ppm). -
Observe a strong HMBC correlation from these protons to the pyrrolidine ring carbons C2 (~66.5 ppm) and C5 (~53.0 ppm).
-
Negative Proof: There should be NO correlation between the Ethyl CH
protons and the Carbonyl carbon (~172 ppm). If a correlation exists, the molecule is the Ester isomer.
Infrared Spectroscopy (FT-IR)
-
N-Ethylproline (Zwitterion/Acid):
-
Broad O-H stretch (2500–3300 cm
) indicative of carboxylic acid/ammonium interaction. -
C=O stretch at 1600–1650 cm
(carboxylate antisym. stretch if zwitterionic) or 1700–1725 cm (free acid).
-
-
Proline Ethyl Ester:
-
Sharp C=O stretch at 1735–1750 cm
(Ester carbonyl). -
N-H stretch (3300–3500 cm
) present (Secondary amine).
-
Visualization of Logic Workflows
The following diagrams illustrate the decision-making process and structural logic.
Diagram 1: Elucidation Workflow
This flowchart guides the analyst from isolation to final structural confirmation.
Caption: Step-by-step workflow for distinguishing N-Ethylproline from its ester isomer using MS and NMR.
Diagram 2: NMR Correlation Logic (HMBC)
This diagram visualizes the critical connectivity required to confirm the N-Ethyl placement.
Caption: Definitive HMBC correlations. Green node (Ethyl CH2) must correlate to Ring carbons (C2/C5), NOT Carbonyl.
Experimental Protocols
Synthesis of Reference Standard (Reductive Amination)
Use this protocol to generate a qualified reference standard for impurity quantification.
-
Dissolution: Dissolve L-Proline (1.15 g, 10 mmol) in Methanol (20 mL).
-
Imine Formation: Add Acetaldehyde (0.67 mL, 12 mmol) and stir at room temperature for 30 minutes.
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH
CN, 0.94 g, 15 mmol) portion-wise over 15 minutes. -
Workup: Stir for 12 hours. Quench with 1N HCl (to decompose excess hydride). Adjust pH to ~7.
-
Purification: Extract with Dichloromethane (DCM) or use Ion-Exchange Chromatography (Dowex 50W) if the zwitterion is highly water-soluble.
-
Yield: Evaporate solvent to yield N-Ethylproline as a hygroscopic oil or amorphous solid.
Chiral HPLC Method (Stereochemical Purity)
To ensure the ethylation did not racemize the C2 center:
-
Column: Chiralpak AGP (Alpha-1-acid glycoprotein) or Crownpak CR(+).
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Isopropanol (98:2).
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector).
-
Derivatization Alternative: If UV detection is poor, derivatize with Marfey’s Reagent (FDAA) and analyze on a standard C18 column. The L-isomer derivative will elute distinctly from the D-isomer.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link][1][2]
-
ScienceMadness. Discussion on Proline Esterification and Alkylation (Synthetic Context). [Link]
-
ResearchGate. Impurity Profiling of Sulpiride and related Pyrrolidines. [Link]
Sources
Technical Monograph: 1-Ethylpyrrolidine-2-carboxylic Acid in Pharmaceutical Synthesis
This technical guide provides an in-depth analysis of 1-Ethylpyrrolidine-2-carboxylic acid (also known as
Physicochemical Characterization & Identity
This compound is the
Core Data Matrix
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| Common Synonyms | |
| CAS Registry Number | 165552-33-0 (General/Racemic)1849534-49-1 ((S)-HCl salt) |
| Molecular Formula | |
| Molecular Weight | 143.18 g/mol |
| Physical State | Viscous oil (free base) or Crystalline solid (HCl salt) |
| Solubility | Highly soluble in |
| pKa (Calculated) | Carboxyl: ~1.8 |
Critical Distinction: Do not confuse this compound with 1-Ethyl-2-pyrrolidone (NEP) , a common industrial solvent (
, CAS 2687-91-4). The target molecule contains a carboxylic acid moiety essential for further derivatization.[1]
Synthetic Pathways & Process Chemistry[5]
The synthesis of this compound typically proceeds via Reductive Alkylation of L-Proline. This method is preferred over direct alkylation with ethyl halides to prevent over-alkylation (quaternization) and to maintain stereochemical integrity.
Protocol: Reductive Amination (Self-Validating)
Objective: Synthesis of
Reagents:
-
L-Proline (1.0 equiv)[2]
-
Acetaldehyde (1.2 equiv)
-
Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ) (1.5 equiv) -
Solvent: Methanol (MeOH) or Dichloromethane (DCM) with catalytic Acetic Acid (
).
Step-by-Step Methodology:
-
Imine Formation: Dissolve L-Proline in MeOH. Add Acetaldehyde dropwise at 0°C. Stir for 30 minutes to allow the formation of the iminium ion intermediate.
-
Checkpoint: The solution may turn slightly yellow; ensure temperature remains <5°C to prevent side reactions.
-
-
Reduction: Add
portion-wise. The mild reducing agent selectively reduces the iminium ion over the aldehyde/ketone. -
Quenching: After 4–6 hours (monitor by TLC/LC-MS), quench with 1N HCl to decompose excess hydride.
-
Workup: Adjust pH to ~7.0 and extract with DCM. For the amino acid product, ion-exchange chromatography is often required for high purity due to its zwitterionic nature.
Reaction Mechanism Visualization
The following diagram illustrates the reductive amination pathway, highlighting the critical iminium intermediate.
Figure 1: Reductive amination mechanism converting Proline to N-Ethylproline via an iminium species.
Pharmaceutical Applications & Drug Design
This compound is rarely the final API; rather, it is a Pharmacophore Precursor . The pyrrolidine ring, specifically with an ethyl group on the nitrogen, is a key structural motif in Dopamine D2/D3 antagonists (substituted benzamides).
Structural Evolution to Active Drugs
The carboxylic acid functionality allows for conversion into various active motifs:
-
Amides: Coupling with amines (e.g., in peptide synthesis).
-
Amines: Reduction of the acid (via amide or alcohol) leads to 2-(aminomethyl)-1-ethylpyrrolidine , the side chain found in drugs like Levosulpiride and Amisulpride .
Case Study: Synthesis of Amisulpride Side Chain
-
Precursor: this compound.[1]
-
Transformation: Acid
Amide Amine. -
Result: The chiral 1-ethyl-2-aminomethylpyrrolidine moiety is responsible for the stereoselective binding of Levosulpiride to dopamine receptors.
Analytical Profiling (QC Workflow)
To ensure the material is suitable for GMP synthesis, the following analytical controls are mandatory.
Figure 2: Quality Control decision tree for validating chiral building blocks.
References
-
PubChem. (2025).[3] this compound (Compound Summary). National Library of Medicine.[3] [Link]
-
Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews. (Contextual grounding for proline derivative catalysis). [Link]
Sources
Spectroscopic Characterization Guide: 1-Ethylpyrrolidine-2-carboxylic Acid (N-Ethylproline)
[1]
Executive Summary
Compound Identity: 1-Ethylpyrrolidine-2-carboxylic acid (CAS: 26248-36-2 for racemic; 98435-76-8 for L-isomer).[1][2][3]
Molecular Formula:
This technical guide provides a comprehensive spectroscopic analysis of this compound, a pivotal chiral building block and proline derivative.[1] Unlike simple aliphatic amines, the rigid pyrrolidine ring coupled with the N-ethyl substitution introduces specific steric and electronic effects observable across NMR, IR, and MS modalities. This document details the expected spectral signatures, fragmentation mechanisms, and experimental protocols required for unambiguous identification.
Mass Spectrometry (MS) Analysis[3][4][5][6]
Ionization and Molecular Ion
The mass spectrometric behavior of N-ethylproline is governed by the stability of the cyclic amine and the labile carboxylic acid group.[1]
-
Electrospray Ionization (ESI-MS):
-
Mode: Positive Ion (
) -
Observed Peak:
-
Mechanism: Protonation occurs readily at the tertiary nitrogen, which is highly basic due to the inductive effect of the ethyl group and the ring structure.
-
-
Electron Impact (EI-MS):
Fragmentation Logic (Graphviz Visualization)
The following diagram illustrates the primary fragmentation pathway under EI conditions, leading to the diagnostic base peak.
[1][3]
Infrared (IR) Spectroscopy[8]
IR analysis is critical for confirming the oxidation state of the carbonyl and the zwitterionic nature of the amino acid in solid phase.
Diagnostic Bands
| Functional Group | Wavenumber ( | Intensity | Description |
| O-H Stretch | 2500–3300 | Broad, Med | Characteristic of carboxylic acid dimers or zwitterionic |
| C=O Stretch | 1700–1750 | Strong, Sharp | Carbonyl stretch. Shifts to ~1600-1650 |
| C-H Stretch | 2800–2980 | Medium | |
| C-N Stretch | 1150–1250 | Medium | Aliphatic C-N stretch (tertiary amine). |
Technical Insight: In the solid state (KBr pellet), amino acids often exist as zwitterions. If the C=O peak appears lower (approx. 1620
Nuclear Magnetic Resonance (NMR) Spectroscopy[9][10][11]
NMR provides the definitive structural proof. The chirality at C2 renders the methylene protons of the ethyl group diastereotopic, often resulting in complex splitting patterns (ABX3 or ABq systems) rather than a simple quartet.
Experimental Strategy
-
Solvent Choice:
- : Best for zwitterionic form. Shifts will be pH-dependent.[1]
- : Best for the free acid or ester derivatives. Requires careful drying to see the COOH proton.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm (
) or HDO solvent residual peak ( ).
NMR Data (400 MHz, )
Note: Chemical shifts (
| Position | Multiplicity | Integral | Assignment Logic | |
| COOH | 10.0–12.0 | Broad Singlet | 1H | Acidic proton (exchanges with |
| H-2 (Alpha) | 3.2–3.6 | dd or t | 1H | Deshielded by N and COOH.[1] Diagnostic for stereochemistry. |
| N-CH2 (Ethyl) | 2.6–3.1 | Multiplet | 2H | Diastereotopic methylene protons.[1] Often distinct multiplets.[1] |
| H-5 (Ring) | 3.0–3.2 | Multiplet | 1H | Protons adjacent to Nitrogen (part of ring).[1] |
| H-5' (Ring) | 2.3–2.5 | Multiplet | 1H | Protons adjacent to Nitrogen (part of ring).[1] |
| H-3, H-4 | 1.7–2.2 | Multiplet | 4H | Ring methylene protons (beta/gamma).[1] |
| CH3 (Ethyl) | 1.1–1.3 | Triplet ( | 3H | Terminal methyl group. |
NMR Data (100 MHz, )
| Carbon Type | Assignment | |
| C=O | 172–176 | Carboxylic Acid Carbonyl |
| C-2 (Alpha) | 65–69 | Chiral center, deshielded by N and COOH |
| N-CH2 (Ethyl) | 48–52 | Ethyl methylene |
| C-5 | 53–56 | Ring carbon adjacent to N |
| C-3 | 28–30 | Beta carbon |
| C-4 | 22–24 | Gamma carbon |
| CH3 (Ethyl) | 10–14 | Ethyl methyl |
Structural Verification Workflow (Graphviz)
Experimental Protocols
Sample Preparation for NMR
-
Mass: Weigh approximately 10–20 mg of the compound.
-
Solvent: Dissolve in 0.6 mL of
(containing 0.03% TMS).-
Note: If the compound is an HCl salt, add 1-2 drops of
or use directly to ensure solubility, though this will shift peaks.
-
-
Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to prevent line broadening.
GC-MS Derivatization (Recommended)
Direct injection of carboxylic acids can lead to peak tailing.[1] For precise MS analysis, derivatization to the methyl ester is recommended.
-
Reagent: Dissolve 5 mg sample in methanol.
-
Catalyst: Add 0.5 mL of
-Methanol (14%). -
Incubation: Heat at 60°C for 15 minutes.
-
Extraction: Extract with hexane and inject the hexane layer.
-
Result: Expect the methyl ester peak (
) with sharper chromatography.
References
-
PubChem. (n.d.).[2][5][6] this compound (Compound Summary).[1][2][5] National Library of Medicine. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). N-Ethylproline Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (General reference for pyrrolidine chemical shifts).
-
Tasoglu, C., et al. (2023).[3][7] Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry.[3] Retrieved from [Link]
Sources
- 1. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-ethyl-L-Proline | C7H13NO2 | CID 28354718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. Ethyl 1-ethylpyrrolidine-2-carboxylate | C9H17NO2 | CID 566743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dihydroxyoctadecanoic acid | C18H36O4 | CID 20391236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benthamopen.com [benthamopen.com]
Chirality and Stereochemistry of 1-Ethylpyrrolidine-2-carboxylic Acid: A Technical Guide
Topic: Chirality and Stereochemistry of 1-Ethylpyrrolidine-2-carboxylic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Chiral Scaffold
This compound (also known as N-ethylproline) is a pivotal heterocyclic building block in medicinal chemistry.[1] Its structural significance lies in the pyrrolidine ring's rigidity, which restricts conformational freedom, and the C2 chiral center, which dictates the stereochemical outcome of downstream pharmaceutical intermediates.
In drug development, this moiety is best known as the chiral precursor to (S)-1-ethyl-2-aminomethylpyrrolidine , the pharmacophore responsible for the dopaminergic activity of substituted benzamides such as Levosulpiride and Amisulpride . The biological activity of these neuroleptics is highly stereospecific; the (S)-enantiomer typically exhibits superior affinity for D2/D3 dopamine receptors compared to its (R)-counterpart. Consequently, controlling the stereochemistry of this compound is not merely a synthetic preference but a pharmacological necessity.
Stereochemical Fundamentals
Absolute Configuration
The chirality of this compound resides at the C2 carbon.[1]
-
L-Proline Correlation: The naturally occurring amino acid L-Proline has the (S) configuration.[2]
-
Retention of Configuration: N-alkylation (ethylation) of L-Proline generally retains the stereochemistry at C2. Therefore, (S)-1-ethylpyrrolidine-2-carboxylic acid is derived directly from L-Proline.
-
Cahn-Ingold-Prelog (CIP) Priority:
-
-N(Et)- (Highest atomic number at attachment)
-
-COOH (Carboxyl carbon bonded to O, O, O)
-
-CH2- (Ring C3)
-
-H (Lowest)
-
Note: Even though the nitrogen is now tertiary, the priority sequence remains consistent with proline, maintaining the (S) designation for the levorotatory isomer derived from L-Proline.
-
Conformational Analysis
The pyrrolidine ring is not planar; it undergoes "puckering" to relieve torsional strain. The N-ethyl substituent adds steric bulk, influencing the ring's preferred envelope conformation. In the (S)-enantiomer, the carboxyl group typically adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions, a feature that enhances the stereoselectivity of subsequent reactions (e.g., Grignard additions or reductions).
Synthetic Pathways and Chiral Resolution
To obtain high optical purity, researchers typically employ one of two strategies: Chiral Pool Synthesis (starting from L-Proline) or Optical Resolution (starting from racemic precursors).
Method A: Chiral Pool Synthesis (Stereoretentive)
This method is preferred for small-to-medium scale synthesis due to its high enantiomeric excess (ee).
-
Starting Material: L-Proline ((S)-Pyrrolidine-2-carboxylic acid).
-
Reagents: Acetaldehyde / Pd-C / H2 (Reductive Amination) OR Ethyl Iodide / K2CO3.
-
Mechanism: Reductive amination is superior as it avoids the risk of racemization associated with the basic conditions of direct alkylation.
-
Protocol Summary:
-
Dissolve L-Proline in Methanol.
-
Add stoichiometric Acetaldehyde and 10% Pd/C catalyst.
-
Hydrogenate at 3 atm for 12 hours.
-
Filter catalyst and concentrate.
-
Result: (S)-1-Ethylpyrrolidine-2-carboxylic acid (>99% ee).
-
Method B: Classical Resolution (Industrial Scale)
For bulk manufacturing, it is often more cost-effective to synthesize the racemate (from 4-hydroxybutyraldehyde and ethylamine) and then resolve it.
-
Resolving Agent: L-(+)-Tartaric Acid.
-
Principle: Formation of diastereomeric salts with different solubilities.
-
Protocol Summary:
-
Mix racemic this compound with L-Tartaric acid in Ethanol/Water (9:1).
-
Heat to reflux until dissolved, then cool slowly to 5°C.
-
The salt of the (S)-enantiomer crystallizes preferentially.
-
Filter crystals and treat with base (NaOH) to liberate the free (S)-acid.
-
Visualization of Synthetic Logic
The following diagram illustrates the decision tree between chiral pool synthesis and resolution.
Figure 1: Comparative synthetic routes for (S)-1-Ethylpyrrolidine-2-carboxylic acid. The Chiral Pool route (Blue) offers direct access, while the Resolution route (Red/Yellow) is scalable for racemates.
Analytical Characterization
Ensuring stereochemical integrity is critical.[1][3] The following methods are standard for validation.
Specific Optical Rotation
The specific rotation
-
(S)-Enantiomer: Typically levorotatory (-) in aqueous or alcoholic solution.
-
Target Value:
to (c=1, Ethanol) for the derived amine; the acid itself follows a similar negative trend but is pH-dependent. -
Note: Always report solvent and concentration, as the sign can flip in non-polar solvents for proline derivatives.
Chiral HPLC
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Detection: UV at 210 nm.
-
Separation: The (R)-enantiomer typically elutes before the (S)-enantiomer on polysaccharide-based columns (method dependent).
Pharmaceutical Case Study: The Levosulpiride Connection
The most significant application of (S)-1-ethylpyrrolidine-2-carboxylic acid is its conversion into the "sulpiride side chain."
The Pathway
-
Esterification: (S)-Acid
(S)-Methyl Ester. -
Amidation: (S)-Methyl Ester + Ammonia
(S)-Amide. -
Reduction: (S)-Amide + LiAlH4
(S)-1-Ethyl-2-aminomethylpyrrolidine . -
Coupling: Reacting the (S)-amine with 2-methoxy-5-sulfamoylbenzoic acid yields Levosulpiride .
Mechanistic Impact
The (S)-configuration of the pyrrolidine ring positions the nitrogen lone pair and the amide hydrogen in a specific spatial arrangement that perfectly mimics the dopamine molecule's distance between the aromatic ring and the amine nitrogen. The (R)-enantiomer fails to achieve this "induced fit" within the D2 receptor pocket, rendering it pharmacologically inferior.
Figure 2: The critical role of the (S)-acid in the synthesis of Levosulpiride. The stereocenter established in the acid is carried through to the final drug.
Experimental Protocol: Resolution of Racemate
For researchers starting with racemic material.
Materials:
-
Racemic this compound (14.3 g, 0.1 mol)
-
L-(+)-Tartaric Acid (15.0 g, 0.1 mol)
-
Ethanol (95%)
Procedure:
-
Dissolution: Dissolve the racemate and L-tartaric acid separately in minimal boiling ethanol.
-
Mixing: Combine solutions while hot.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.
-
Filtration: Collect the precipitate. This is the (S)-amine-L-tartrate salt.
-
Recrystallization: Recrystallize from ethanol to upgrade chiral purity to >98% ee.
-
Liberation: Dissolve the salt in water, adjust pH to 12 with NaOH, and extract with Dichloromethane.
-
Drying: Dry organic layer over MgSO4 and evaporate to yield pure (S)-1-ethylpyrrolidine-2-carboxylic acid.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 566743, Ethyl 1-ethylpyrrolidine-2-carboxylate. Retrieved from [Link]
-
Google Patents. (2016). CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine.[4][5] Retrieved from
-
Google Patents. (2002). KR20020092123A - Method of preparing levosulpiride and intermediates used therein.[4] Retrieved from
-
DrugFuture. (n.d.). Levosulpiride Synthesis and Optical Resolution. Retrieved from [Link][6]
Sources
- 1. This compound | 165552-33-0 | Benchchem [benchchem.com]
- 2. KR20020092123A - Method of preparing levosulpiride and intermediates used therein - Google Patents [patents.google.com]
- 3. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 4. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]
- 5. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 6. Sulpiride [L-(-)], Levosulpiride, RV-12309, Levopraid-药物合成数据库 [drugfuture.com]
Commercial Availability & Technical Profile: 1-Ethylpyrrolidine-2-carboxylic Acid
Topic: Commercial Availability of 1-Ethylpyrrolidine-2-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Precursor
This compound, commonly known as N-Ethylproline , represents a critical chiral building block in the synthesis of substituted benzamide antipsychotics, most notably Amisulpride and Levosulpiride .
While often overshadowed by its downstream derivative—the diamine [(1-ethylpyrrolidin-2-yl)methyl]amine—the carboxylic acid form is the stereochemical anchor. For drug development professionals, securing high-purity N-Ethylproline (specifically the L-isomer) is the primary control point for ensuring the enantiomeric excess (ee%) of the final pharmaceutical ingredient (API).
This guide analyzes the commercial landscape, sourcing strategies, and quality validation protocols for this compound, distinguishing between its role as a research reagent and an industrial intermediate.
Chemical Identity & Specifications
To navigate the supply chain effectively, one must distinguish between the free acid, its esters, and the racemic vs. chiral forms. The pharmaceutical industry almost exclusively demands the L-(S)-isomer .
Nomenclature & Identifiers[1][2]
| Parameter | Specification |
| IUPAC Name | (2S)-1-Ethylpyrrolidine-2-carboxylic acid |
| Common Name | N-Ethyl-L-proline |
| CAS Number (L-Isomer) | 98435-76-8 (Primary Target) |
| CAS Number (Racemic) | 165552-33-0 |
| CAS Number (Ethyl Ester) | 566743 (CID) / Check specific vendor codes |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Stereochemistry | (S)-Enantiomer (Critical for bioactivity) |
Physical Properties
-
Appearance: Typically a white to off-white crystalline solid (zwitterionic form) or a colorless oil (ester form).
-
Solubility: Highly soluble in water and polar organic solvents (methanol, ethanol).
-
Stability: Hygroscopic. The free acid is stable but prone to decarboxylation under extreme heat; esters are more stable for long-term storage.
Commercial Availability & Sourcing Strategy
Market Dynamics: The "Hidden" Intermediate
Commercially, this compound is a Type II Intermediate . It is rarely stocked in bulk (metric tons) as the free acid because it is almost immediately converted into the ester or amine during industrial processing.
-
Research Scale (mg to kg): Available from specialized building block suppliers (e.g., Benchchem, antibacterial/antiviral focused libraries).
-
Pilot/Production Scale (>10 kg): Typically procured as the Ethyl Ester or via Custom Synthesis . The free acid is difficult to purify by distillation compared to its ester, making the ester the preferred commercial commodity.
Sourcing Decision Matrix
When sourcing this material, the form you purchase dictates your downstream chemistry.
Figure 1: Strategic decision tree for sourcing N-Ethylproline based on scale and application.
Industrial Synthesis & Manufacturing Routes
Understanding how suppliers make this compound allows you to anticipate impurities.
The Reductive Alkylation Route (Dominant)
The standard industrial method involves the reductive alkylation of L-Proline with acetaldehyde. This route is preferred over direct alkylation with ethyl halides (EtBr/EtI) to avoid over-alkylation (quaternization) and racemization.
-
Starting Material: L-Proline (inexpensive, chiral pool).
-
Reagents: Acetaldehyde, H₂ (hydrogen gas), Pd/C catalyst.
-
Mechanism: Formation of the iminium ion followed by hydrogenation.
-
Advantage: Preserves the stereocenter at C2.
The Amisulpride Pathway
The commercial value of N-Ethylproline is entirely derived from its role as the precursor to [(2S)-1-ethylpyrrolidin-2-yl]methanamine .
Figure 2: The industrial lineage from L-Proline to Amisulpride, highlighting N-Ethylproline as the chiral pivot.
Quality Control & Analytical Validation
When receiving a shipment of this compound, the following Critical Quality Attributes (CQAs) must be validated.
Enantiomeric Purity (Chiral HPLC)
Since the L-isomer is the active pharmaceutical ingredient (API) precursor, the presence of the D-isomer is a critical impurity.
-
Method: Chiral HPLC using a column like Chiralpak AD-H or Chiralcel OD-H .
-
Mobile Phase: Hexane/Isopropanol mixtures with trace diethylamine (to suppress tailing of the amine).
-
Specification: ≥ 99.0% ee (enantiomeric excess).
Chemical Purity (GC-MS / NMR)
-
Impurity A (Proline): Unreacted starting material. Detected via Ninhydrin stain (TLC) or LC-MS.
-
Impurity B (Quaternary Salt): N,N-diethylprolinium salt (over-alkylation). This is a common byproduct if ethyl halides were used in synthesis.
-
Validation: ¹H NMR (CDCl₃) should show a distinct triplet (approx 1.0-1.2 ppm) for the ethyl -CH₃ and a quartet for the -CH₂-, clearly integrated against the proline ring protons.
Handling & Safety Profile
-
Hygroscopicity: The acid form is zwitterionic and can absorb atmospheric moisture. Store in a desiccator at 2-8°C.
-
Corrosivity: As a carboxylic acid/amine hybrid, it can be corrosive to mucous membranes. Standard PPE (gloves, goggles) is mandatory.
-
Regulatory:
-
REACH: Pre-registration may be required for imports >1 ton into the EU.
-
Controlled Substance: Generally not controlled, but as a precursor to bioactive amines, end-user declarations (EUD) may be requested by suppliers.
-
References
-
Benchchem. this compound | 165552-33-0 Technical Data.[1] Retrieved from
-
PubChem. Ethyl 1-ethylpyrrolidine-2-carboxylate (CID 566743). National Library of Medicine. Retrieved from
-
ChemicalBook. this compound Suppliers and Properties. Retrieved from
-
Cheng, Y., et al. (2011).[2] Synthesis of Amisulpride.[2][3][4] Zhongguo Yiyao Gongye Zazhi, 42(11), 801-803.[2] (Describes the use of N-ethylproline derivatives in Amisulpride synthesis).
-
Sigma-Aldrich. 2-(Aminomethyl)-1-ethylpyrrolidine Product Specification. Retrieved from [5]
Sources
The Pharmacological Potential of 1-Ethylpyrrolidine-2-Carboxylic Acid Scaffolds
Technical Guide for Medicinal Chemistry & Drug Development
Executive Summary
1-Ethylpyrrolidine-2-carboxylic acid (N-Ethylproline) represents a critical chiral scaffold in medicinal chemistry, distinguished by its constrained pyrrolidine ring and N-ethyl lipophilic tail. Unlike its parent compound proline, the N-ethyl derivative offers enhanced blood-brain barrier (BBB) permeability and distinct steric properties that modulate receptor binding.
This guide analyzes the biological activity of N-ethylproline derivatives, focusing on their primary role as local anesthetics (anilides) and their strategic importance as precursors for benzamide antipsychotics (e.g., Amisulpride, Sulpiride). It provides validated synthetic protocols and bioassay methodologies for researchers targeting Voltage-Gated Sodium Channels (Nav) and Dopamine D2/D3 receptors.
Chemical Architecture & Structure-Activity Relationship (SAR)
The biological efficacy of this compound derivatives stems from three structural pillars:
-
The Proline Core (Conformational Constraint): The five-membered ring restricts the rotation of the N-C
bond, locking the molecule into a specific conformation that favors binding to deep hydrophobic pockets in receptors (e.g., the pore of Nav channels). -
The N-Ethyl Substituent:
-
Lipophilicity: The ethyl group increases
compared to N-methyl analogues (hygric acid), enhancing membrane penetration—a critical factor for intracellular targets like the sodium channel pore. -
Steric Bulk: In "Proline Anilide" local anesthetics, the N-ethyl group provides optimal steric hindrance, protecting the amide bond from rapid hydrolysis by plasma esterases, thereby extending duration of action.
-
-
Chirality (Stereoselectivity): The (S)-enantiomer (derived from L-proline) is generally the bioactive form. For benzamide antipsychotics, the (S)-configuration at the pyrrolidine C2 position is essential for high-affinity D2 receptor antagonism.
SAR Table: N-Alkyl Substitution Effects
| Substituent (N-R) | Lipophilicity ( | Local Anesthetic Potency | Duration of Action | Primary Application |
| Hydrogen (Proline) | Low | Negligible | N/A | Metabolic precursor |
| Methyl (Hygric Acid) | Moderate | Moderate | Short | Aptocaine (Anesthetic) |
| Ethyl (N-Ethylproline) | High | High | Extended | Novel Anilides / Antipsychotic Precursors |
| Propyl/Butyl | Very High | High (Surface active) | Long | Toxicity increases with chain length |
Therapeutic Applications
A. Local Anesthesia & Anti-Arrhythmic Activity
Direct amides of this compound (specifically anilides ) function as local anesthetics. They belong to the amino-amide class, structurally homologous to Lidocaine and Prilocaine but incorporating the amine into a cyclic proline system.
-
Mechanism: State-dependent blockade of Voltage-Gated Sodium Channels (Nav1.x). The protonated amine binds inside the channel pore, stabilizing the inactivated state.
-
Key Derivative: N-(2,6-dimethylphenyl)-1-ethylpyrrolidine-2-carboxamide.
B. Neuropsychiatry (Dopamine Antagonists)
While not direct derivatives of the acid, the (1-ethylpyrrolidin-2-yl)methyl moiety is the pharmacophore of the "Substituted Benzamide" class of antipsychotics.
-
Role of the Acid: this compound is the chiral pool precursor . It is converted to the amine via reduction, which is then coupled to a salicylic acid derivative.
-
Drugs: Sulpiride , Amisulpride .
-
Target: Selective antagonism of Dopamine D2 and D3 receptors in the limbic system.
C. Emerging Antimicrobial Agents
Recent studies identify 1-ethylpyrrolidine-2-carbohydrazides as selective agents against multidrug-resistant Acinetobacter baumannii. The hydrazide linker provides a novel binding mode distinct from classic beta-lactams.
Experimental Protocols
Protocol A: Green Synthesis of (S)-1-Ethylpyrrolidine-2-Carboxylic Acid
Rationale: Reductive amination is preferred over direct alkylation (ethyl bromide) to prevent over-alkylation to the quaternary ammonium salt (betaine).
Reagents: L-Proline (1.0 eq), Acetaldehyde (1.2 eq), 10% Pd/C (5 wt%), Methanol (Solvent), H2 gas (1 atm).
-
Dissolution: Dissolve L-Proline in Methanol in a round-bottom flask.
-
Imine Formation: Add Acetaldehyde dropwise at 0°C. Stir for 30 minutes to form the imine intermediate.
-
Hydrogenation: Add 10% Pd/C catalyst carefully. Purge the system with Argon, then introduce Hydrogen gas (balloon pressure is sufficient).
-
Reaction: Stir vigorously at Room Temperature (RT) for 12–16 hours. Monitor by TLC (ninhydrin stain will show disappearance of proline).
-
Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with Methanol.[1]
-
Purification: Concentrate the filtrate in vacuo. The product, N-Ethyl-L-Proline , is obtained as a white solid or viscous oil. (Yield: >90%).
-
Validation: 1H NMR (CDCl3) should show a triplet/quartet pattern for the N-ethyl group at
1.1 and 2.6 ppm.
-
Protocol B: Synthesis of the Anilide (Local Anesthetic Scaffold)
Rationale: Coupling the acid to 2,6-xylidine creates the steric shield necessary for anesthetic stability.
Reagents: N-Ethyl-L-Proline (1.0 eq), 2,6-Dimethylaniline (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF.
-
Activation: Dissolve N-Ethyl-L-Proline and DIPEA in dry DMF. Add HATU and stir for 15 min at 0°C.
-
Coupling: Add 2,6-Dimethylaniline. Allow to warm to RT and stir for 24 hours.
-
Extraction: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Visualizations
Diagram 1: Synthetic Pathway & Divergence
This workflow illustrates the conversion of L-Proline into both the Local Anesthetic (Amide) and Antipsychotic (Amine) scaffolds.
Caption: Divergent synthesis from N-Ethylproline yielding two distinct pharmacological classes.
Diagram 2: Mechanism of Action (Sodium Channel Blockade)
The logical flow of how N-ethylproline anilides inhibit neuronal firing.
Caption: State-dependent blockade of Voltage-Gated Sodium Channels by protonated N-ethylproline derivatives.
Biological Evaluation: D2 Receptor Binding Assay
For researchers developing benzamide analogues, verifying affinity for the Dopamine D2 receptor is standard.
Objective: Determine the inhibition constant (
Protocol:
-
Membrane Preparation: Use CHO cells stably expressing human D2 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Incubation:
-
Mix 100
L membrane suspension (20 g protein). -
Add 20
L -Raclopride (2 nM final concentration). -
Add 20
L Test Compound (10 concentrations: to M). -
Non-specific binding: Define using 10
M Haloperidol.
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression and convert to
using the Cheng-Prusoff equation.
Acceptance Criteria: A validated N-ethylproline-derived benzamide (e.g., Amisulpride) should exhibit a
References
-
Royal Society of Chemistry. "Synthesis and biological activities of local anesthetics." RSC Advances. [Link]
-
National Institutes of Health (NIH). "Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity." PubMed Central. [Link]
-
Deranged Physiology. "Structure and function relationships of local anaesthetics." [Link]
-
PubChem. "1-Ethylpyrrolidine-2-carboxamide." National Library of Medicine. [Link]
- Google Patents. "2-pyrrolidine phenylhydrazides antibacterial agents.
Sources
Technical Guide: 1-Ethylpyrrolidine-2-carboxylic Acid (N-Ethylproline) in Medicinal Chemistry
This is an in-depth technical guide on 1-Ethylpyrrolidine-2-carboxylic acid (commonly known as N-Ethylproline ), a critical chiral building block in medicinal chemistry.
Executive Summary
This compound (N-Ethylproline) is a non-proteinogenic amino acid used primarily as a conformational constraint in peptide mimetic design and as a key intermediate in the synthesis of antipsychotic benzamides (e.g., Amisulpride). Unlike its parent molecule, L-proline, the N-ethyl derivative lacks a hydrogen bond donor on the amine, drastically altering its solvation profile and hydrogen-bonding capacity.
Its primary utility lies in:
-
Conformational Locking: The steric bulk of the N-ethyl group shifts the cis/trans peptide bond equilibrium, often favoring the cis isomer more strongly than proline or N-methylproline.
-
Proteolytic Stability: N-alkylation prevents enzymatic cleavage by standard proteases, enhancing the half-life of peptide-based drugs.
-
Lipophilicity Enhancement: The ethyl group increases LogP, improving blood-brain barrier (BBB) penetration for CNS-active targets.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | This compound |
| Common Name | N-Ethylproline |
| CAS Number | 165552-33-0 (Generic), 26249-14-5 (L-isomer) |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Chirality | Available as (S)- (L-Proline derived) or (R)- enantiomers |
| pKa (COOH) | ~1.8 (More acidic than Pro due to inductive effect of tert-amine) |
| pKa (Amine) | ~10.2 (Tertiary amine) |
| LogP | ~0.5 (Estimated; significantly higher than L-Proline at -2.[1][2][3]54) |
Synthesis Protocol: Reductive Alkylation
While direct alkylation of proline with ethyl halides is possible, it often leads to over-alkylation (quaternization) and difficult purification. The Reductive Amination route is the industry standard for high optical purity and yield.
Methodology: Reductive Amination of L-Proline Methyl Ester
This protocol avoids racemization and ensures mono-alkylation.
Reagents:
-
Substrate: L-Proline Methyl Ester Hydrochloride
-
Carbonyl Source: Acetaldehyde (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) - Preferred over NaCNBH₃ for safety and milder conditions.
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Catalyst: Acetic Acid (catalytic amount)
Step-by-Step Protocol:
-
Free Base Formation (In Situ): Dissolve L-Proline Methyl Ester HCl (10 mmol) in DCE (50 mL). Add Triethylamine (10 mmol) to liberate the free amine. Stir for 15 min at Room Temperature (RT).
-
Imine Formation: Add Acetaldehyde (11 mmol) and catalytic Acetic Acid. Stir for 30–60 minutes. Note: Monitoring this step is difficult; proceed to reduction.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 20 minutes to control exotherm.
-
Critical Control Point: Maintain temperature <5°C during addition to prevent side reactions.
-
-
Reaction & Quench: Allow to warm to RT and stir overnight (12h). Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with Dichloromethane (DCM) (3x). Dry organic layer over MgSO₄ and concentrate.
-
Hydrolysis (Optional - to obtain free acid): Dissolve the crude ester in THF/Water (1:1). Add LiOH (2 equiv). Stir at RT for 4h.[4] Acidify to pH 4 with 1M HCl and extract or crystallize.
Diagram: Synthesis Workflow
Caption: Step-wise reductive amination pathway ensuring mono-alkylation and stereochemical retention.
Structural Biology: The Conformational Switch
The substitution of the amine proton (N-H) with an ethyl group (N-CH₂CH₃) introduces significant steric constraints that alter the peptide backbone geometry.
The Cis/Trans Amide Equilibrium
In proteins, the peptide bond (ω angle) is typically trans (ω ≈ 180°). Proline is the exception, where the cis (ω ≈ 0°) isomer is energetically accessible (~10-30% population).
-
Proline: The energy difference between cis and trans is small (~0.5 kcal/mol).
-
N-Ethylproline: The ethyl group increases steric clash in the trans conformation (clash between the N-ethyl and the preceding residue's Cα). This destabilizes the trans form, shifting the equilibrium significantly toward the cis isomer.
Significance in Drug Design
-
Turn Induction: High cis content promotes the formation of β-turns (specifically Type VI turns), which are crucial for receptor recognition in GPCR ligands.
-
Helix Breaking: N-ethylproline acts as a potent helix breaker, terminating α-helices more effectively than proline.
Diagram: Cis/Trans Equilibrium
Caption: Steric bulk of the N-Ethyl group destabilizes the Trans isomer, favoring the Cis conformation.[5][6]
Applications in Drug Development[1][11]
Precursor for Dopamine Antagonists
N-Ethylproline is the chiral scaffold for the 2-(aminomethyl)-1-ethylpyrrolidine moiety found in substituted benzamides.
-
Drug Examples: Amisulpride (Antipsychotic), Levosulpiride.
-
Role: The N-ethyl group fits into a hydrophobic pocket in the Dopamine D2/D3 receptor, while the pyrrolidine ring provides a rigid spacer.
Peptidomimetics & Stability
Incorporating N-ethylproline into peptide drugs solves two major failure modes:
-
Metabolic Stability: The absence of the N-H bond prevents hydrogen bonding with the active site of many proteases (e.g., Chymotrypsin), rendering the peptide bond resistant to hydrolysis.
-
Membrane Permeability: The replacement of a hydrogen bond donor (HBD) with a lipophilic ethyl group improves the passive diffusion of the molecule across cell membranes and the blood-brain barrier.
Organocatalysis (Caveat)
While Proline is a famous organocatalyst (enamine catalysis), N-Ethylproline is generally inactive for standard enamine cycles because it lacks the secondary amine proton required to form the hydrogen-bond-stabilized transition state (Zimmerman-Traxler model). However, it is used as a chiral base or ligand in metal-catalyzed reactions.
References
-
Synthesis via Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
Conformational Analysis of N-Alkyl Prolines: Dugave, C., & Demange, L. "Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications." Chemical Reviews, 2003.
-
Amisulpride Structure & Synthesis: "Amisulpride: A Review of its Pharmacodynamic and Pharmacokinetic Properties." CNS Drugs, 2002.
-
Peptide Bond Isomerization: Fischer, G. "Peptidyl-Prolyl cis/trans Isomerases and their Effectors." Angewandte Chemie International Edition, 1994.
-
N-Ethylproline Properties: PubChem Compound Summary for CID 566743, Ethyl 1-ethylpyrrolidine-2-carboxylate.
Sources
- 1. Ethyl 1-ethylpyrrolidine-2-carboxylate | C9H17NO2 | CID 566743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exposome-Explorer - N-Methylproline (Compound) [exposome-explorer.iarc.fr]
- 3. thieme-connect.com [thieme-connect.com]
- 4. L-Proline-Based Natural Deep Eutectic Solvents as Efficient Solvents and Catalysts for the Ultrasound-Assisted Synthesis of Aurones via Knoevenagel Condensation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of 1-Ethylpyrrolidine-2-carboxylic acid
From Chiral Pool to Neuropharmacology Scaffold
Executive Summary
1-Ethylpyrrolidine-2-carboxylic acid (commonly N-ethylproline ) is a non-proteinogenic amino acid derivative that serves as a critical chiral building block in medicinal chemistry.[1] While chemically simple, its structural rigidity—conferred by the pyrrolidine ring—makes it an invaluable scaffold for controlling the stereochemical orientation of pharmacophores in dopamine D2 antagonists and substituted benzamides.
This guide details the synthetic evolution of N-ethylproline, transitioning from non-selective alkylation to stereospecific reductive amination. It connects the molecule's discovery not to a single "eureka" moment, but to the systematic structure-activity relationship (SAR) optimization of the orthopramide class of antipsychotics, culminating in the development of drugs like Sulpiride and Amisulpride .
Part 1: Chemical Identity & Structural Significance[2][3]
The molecule exists as a zwitterion in its neutral state. Its value lies in the stereocenter at C2 , derived directly from the chiral pool (L-Proline).
| Property | Data |
| IUPAC Name | This compound |
| Common Name | N-Ethyl-L-proline (for the S-enantiomer) |
| CAS Number | 53934-76-2 (L-isomer); 26249-13-8 (Racemate) |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Chiral Center | C2 (S-configuration is bioactive in benzamides) |
| pKa Values | ~1.9 (COOH), ~10.5 (Amine) |
Stereochemical Imperative: In neuropharmacology, the (S)-enantiomer (derived from L-Proline) typically exhibits superior binding affinity to dopamine receptors compared to the (R)-enantiomer. Consequently, synthetic protocols must either start with enantiopure L-Proline and prevent racemization or employ robust resolution techniques.
Part 2: Historical Discovery & Synthetic Evolution
The history of N-ethylproline is inextricably linked to the "chiral switch" in pharmaceutical manufacturing—the transition from racemic drugs to single-enantiomer therapeutics.
Phase 1: The "Brute Force" Era (Early 20th Century)
Early synthesis relied on direct alkylation of proline using ethyl halides (Ethyl Iodide/Bromide) under basic conditions.
-
Mechanism: SN2 nucleophilic substitution.
-
Drawbacks: This method suffered from poor regioselectivity, often yielding the quaternary ammonium salt (N,N-diethyl) and requiring difficult purification. Furthermore, the basic conditions at high temperatures frequently induced partial racemization of the sensitive C2 center.
Phase 2: The Reductive Shift (1960s - Present)
To support the industrial scale-up of Sulpiride (discovered by Justin-Besançon et al., 1967), chemists adopted reductive alkylation . This method uses acetaldehyde and a hydrogenation catalyst.
-
Advantage: It proceeds via an iminium ion intermediate which is reduced in situ. This prevents over-alkylation (quaternization) because the secondary amine product is sterically hindered, and the reaction conditions are milder, preserving optical purity.
Figure 1: Evolution of synthetic strategies. Method B is the current industry standard for maintaining enantiomeric excess.
Part 3: The Pharmaceutical Pivot (The "Why")
N-ethylproline is rarely the final drug; it is the chiral engine . Its primary utility is as the precursor to 1-ethyl-2-(aminomethyl)pyrrolidine , the side chain found in substituted benzamides.
The Sulpiride Connection
Sulpiride (Dogmatil) is a selective D2 antagonist.
-
Original Synthesis: Utilized racemic N-ethylproline, resulting in racemic Sulpiride.
-
The Chiral Switch: Pharmacological studies revealed that Levosulpiride (the S-enantiomer) held the antipsychotic activity, while the R-enantiomer contributed to side effects without therapeutic benefit.
-
Impact: This necessitated the strict control of the N-ethylproline precursor synthesis to ensure it started from L-Proline and did not racemize.
Mechanism of Action: The ethyl group on the pyrrolidine nitrogen provides a specific lipophilic bulk that fits into the hydrophobic pocket of the D2 receptor, while the rigid pyrrolidine ring orients the amide bonds for hydrogen bonding.
Part 4: Technical Protocols
Protocol A: Stereoselective Reductive Alkylation (Recommended)
This protocol prioritizes the retention of the L-configuration.
Reagents:
-
L-Proline (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Pd/C (10% w/w)
-
Solvent: Methanol (anhydrous)
-
Hydrogen source: H₂ gas (balloon or 1 atm)
Step-by-Step Workflow:
-
Dissolution: Suspend L-Proline in anhydrous methanol. Proline is zwitterionic and may not fully dissolve until reaction proceeds.
-
Imine Formation: Add acetaldehyde dropwise at 0°C. Allow to stir for 30 minutes. Note: The formation of the iminium species is reversible; excess acetaldehyde drives equilibrium.
-
Hydrogenation: Add the Pd/C catalyst carefully (under inert gas to prevent ignition). Purge the vessel with H₂. Stir vigorously at room temperature for 12–16 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the Pd/C.
-
Isolation: Concentrate the filtrate under reduced pressure. The N-ethyl-L-proline usually crystallizes or forms a thick oil.
-
Validation: Check Optical Rotation.
should be approximately -80° to -85° (c=1, H₂O) for the pure L-isomer.
Protocol B: Chiral Resolution (If starting from Racemate)
If racemic synthesis is cheaper, resolution via diastereomeric salt formation is required.
Resolving Agent: L-(+)-Tartaric Acid.
-
Salt Formation: Mix racemic N-ethylproline with equimolar L-tartaric acid in ethanol.
-
Crystallization: Heat to reflux, then cool slowly. The (S)-N-ethylproline-L-tartrate salt is typically less soluble and crystallizes out.
-
Liberation: Treat the crystals with base (e.g., KOH) and extract the free amino acid or convert directly to the ester for downstream processing.
Figure 2: Classical resolution workflow using Tartaric Acid to isolate the bioactive S-enantiomer.
Part 5: Analytical Characterization
To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met.
| Technique | Characteristic Signal/Value | Interpretation |
| 1H NMR (D₂O) | δ 1.25 (t, 3H, -CH₂CH₃ ) | Confirms Ethyl group attachment. |
| 1H NMR (D₂O) | δ 3.85 (dd, 1H, CH -COOH) | Diagnostic for C2 proton; shift indicates N-alkylation. |
| IR Spectroscopy | 1620 cm⁻¹ (COO⁻ asymmetric stretch) | Confirms zwitterionic carboxylate state. |
| Chiral HPLC | Column: Chirex 3126 (D-Penicillamine) | Used to determine Enantiomeric Excess (ee%). |
| Optical Rotation | Specific rotation for pure L-isomer. |
References
-
Justin-Besançon, L., et al. (1967). Constitution chimique et propriétés biologiques du sulpiride. Comptes Rendus de l'Académie des Sciences, 265, 1253.
-
Doyle, F. P., et al. (1958). Synthesis of N-substituted prolines. Journal of the Chemical Society, 4458-4463. (Foundational alkylation chemistry).
- Topiol, S., & Sabio, M. (1989). Computational studies of the structure and conformation of N-ethylproline. Journal of Computational Chemistry. (Structural analysis of the ethyl group steric effects).
-
Berridge, M. S., et al. (1992). Preparation of N-ethyl-L-proline and its use in the synthesis of radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals.
-
FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs. (Regulatory context for the chiral switch from racemate to S-isomer).
Sources
Technical Guide: Synthesis of 1-Ethylpyrrolidine-2-carboxylic acid (N-Ethylproline)
Executive Summary
Target Molecule: 1-Ethylpyrrolidine-2-carboxylic acid (N-Ethyl-L-proline) CAS: 632-69-9 (L-isomer) Primary Application: Chiral building block for pharmaceutical intermediates (e.g., substituted benzamides, neuroleptics) and organocatalysts.
This guide details the synthesis of N-ethylproline, prioritizing Reductive Amination over direct alkylation. While direct alkylation with ethyl halides is theoretically possible, it is operationally inferior due to high risks of racemization (via
The recommended protocol utilizes Sodium Triacetoxyborohydride (STAB) or Catalytic Hydrogenation , ensuring the preservation of the chiral center at C2 and preventing over-alkylation.
Part 1: Mechanistic Foundations & Strategic Analysis
The Challenge of Proline N-Alkylation
Proline presents unique challenges compared to primary amino acids:
-
Secondary Amine: Proline forms an iminium ion (quaternary) rather than a neutral imine upon condensation with aldehydes. This intermediate is highly electrophilic and reduces rapidly.
-
Zwitterionic Solubility: The free acid exists as a zwitterion, limiting solubility in non-polar solvents (DCE, DCM) typically used for reductive amination.
-
Racemization Risk: The
-proton of proline is acidic. Basic conditions required for direct alkylation ( ) often lead to partial racemization, yielding a non-enantiopure product.
Pathway Comparison
| Feature | Method A: Reductive Amination (Recommended) | Method B: Direct Alkylation ( |
| Reagents | Acetaldehyde + Reducing Agent (STAB or | Ethyl Iodide + Base ( |
| Mechanism | Condensation | Nucleophilic Substitution |
| Chiral Integrity | High (Reaction occurs at neutral/mildly acidic pH) | Low (Base promotes enolization/racemization) |
| Selectivity | Mono-ethylation is kinetically favored. | Risk of quaternization (formation of stachydrine analogs). |
| Substrate | Free amino acid (compatible with MeOH). | Requires ester protection (e.g., Proline Methyl Ester). |
Part 2: Detailed Experimental Protocols
Method A: Reductive Amination (The "Gold Standard")
This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces iminium ions in the presence of aldehydes.
Reagents & Materials
-
Substrate: L-Proline (
ee). -
Carbonyl Source: Acetaldehyde (freshly distilled or high purity). Note: Acetaldehyde boils at 20.2°C; handle with chilled glassware.
-
Solvent: Methanol (anhydrous). Note: While STAB reacts slowly with MeOH, the formation of the iminium ion is faster. MeOH is required to dissolve the zwitterionic proline.
Step-by-Step Protocol
-
Solvation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve L-Proline (1.0 equiv) in anhydrous Methanol (0.2 M concentration) .
-
Condensation: Cool the solution to 0°C. Add Acetaldehyde (1.5 – 2.0 equiv) dropwise.
-
Reduction: Add STAB (1.5 – 2.0 equiv) portion-wise over 15 minutes.
-
Observation: Mild effervescence (
gas) may occur. The reaction is slightly exothermic.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 4–12 hours.
-
Monitoring: Monitor via TLC (ninhydrin stain) or LC-MS. The disappearance of proline and the appearance of the N-ethyl product (
) confirms conversion.
-
-
Quench & Workup (Zwitterion Isolation):
-
Concentrate the reaction mixture under reduced pressure to remove methanol and excess acetaldehyde.
-
Crucial Step (Desalting): The residue contains boron salts and the product. Dissolve the residue in a minimum amount of water.
-
Load onto a cation-exchange column (e.g., Dowex 50W-X8 ,
form). -
Wash the column with distilled water (3–5 column volumes) to remove boric acid and inorganic anions.
-
Elute the product using 1M - 2M Ammonium Hydroxide (
) . -
Collect ninhydrin-positive fractions.
-
-
Final Isolation: Lyophilize (freeze-dry) the ammoniacal fractions to yield N-Ethyl-L-proline as a white/off-white hygroscopic solid.
Method B: Catalytic Hydrogenation (Green/Scale-Up Route)
For larger scales (>100g), handling STAB becomes expensive and generates large boron waste streams.
-
Setup: Autoclave or Parr Shaker.
-
Mixture: L-Proline (1 equiv) in Ethanol/Water (3:1 ratio).
-
Catalyst: 10% Pd/C (5-10 wt% loading).
-
Reagent: Acetaldehyde (1.5 equiv).
-
Conditions: Pressurize to 3–5 bar
. Stir at RT for 12 hours. -
Workup: Filter catalyst through Celite. Evaporate solvent.[5] Recrystallize from Acetone/EtOH if necessary.
Part 3: Visualization of Pathways
Diagram 1: Mechanistic Pathway (Reductive Amination)
This diagram illustrates the formation of the critical iminium intermediate and its subsequent reduction, highlighting the preservation of stereochemistry.
Caption: The reductive amination pathway proceeds via a quaternary iminium ion, which is rapidly reduced to the N-ethyl product.
Diagram 2: Decision Matrix & Process Flow
A logic flow for researchers to select the correct method and execute the workup.
Caption: Operational workflow for selecting the synthesis route based on scale and executing the critical ion-exchange purification.
Part 4: Analytical Validation & Troubleshooting
Quality Control Parameters
| Test | Expected Result | Common Failure Mode |
| 1H NMR ( | Triplet at | Missing ethyl signals (failed reaction) or complex splitting (racemization). |
| Optical Rotation | Value close to 0 indicates racemization. | |
| Mass Spec (ESI) |
Troubleshooting Guide
-
Low Conversion:
-
Cause: Acetaldehyde evaporation.
-
Fix: Use a large excess (3 equiv) or a sealed vessel. Ensure efficient cooling during addition.
-
-
Racemization Observed:
-
Cause: High temperature or basic pH during workup.
-
Fix: Keep reaction at RT. Avoid strong bases during extraction; use Ion Exchange for gentle release of the free amino acid.
-
-
Product is a Sticky Gum:
-
Cause: Hygroscopic nature of N-alkyl amino acids.
-
Fix: Lyophilize (freeze-dry) rather than rotary evaporate to dryness. Store in a desiccator.
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
[Link]
- Context: The foundational text for STAB-mediated reductive amination, establishing the protocol's tolerance for functional groups and mild conditions.
-
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.
-
[Link]
- Context: Provides mechanistic insight into acyloxyborohydrides, relevant for understanding the selectivity of STAB.
-
-
Tao, B., et al. (2021). "Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols." ChemSusChem.
-
[Link]
- Context: Discusses the challenges of direct alkylation and racemization risks, validating the preference for reductive amin
-
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1] Journal of the American Chemical Society.[1]
-
[Link]
- Context: The precursor method to STAB; useful for understanding pH dependence in reductive amin
-
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. 20.210.105.67 [20.210.105.67]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. ias.ac.in [ias.ac.in]
Potential research applications of 1-Ethylpyrrolidine-2-carboxylic acid
Common Name: N-Ethylproline CAS Registry Number: 14316-61-1 (Racemic), 98435-76-8 (L-Isomer) Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 g/mol [1]
Executive Summary
1-Ethylpyrrolidine-2-carboxylic acid (N-Ethylproline) represents a critical chiral scaffold in both pharmaceutical synthesis and asymmetric catalysis. Unlike its parent compound, L-proline, which dominates organocatalysis via hydrogen-bonding mechanisms, N-ethylproline functions primarily as a steric modulator and a bidentate ligand in transition metal catalysis.
Its industrial significance is anchored by its role as the direct precursor to (S)-1-ethyl-2-aminomethylpyrrolidine , the chiral side-chain moiety essential for the benzamide class of antipsychotics, most notably Amisulpride and Levosulpiride . In academic research, it serves as a specialized ligand for Copper(I)-catalyzed cross-coupling reactions, offering distinct solubility profiles and preventing catalyst poisoning inherent to secondary amines.
This guide details the molecule's application in drug development workflows and catalytic systems, providing validated protocols for its synthesis and utilization.
Part 1: Pharmaceutical Architecture
The Benzamide Antipsychotic Pathway
The primary industrial application of this compound is its conversion into the "active amine" side chain required for the synthesis of Amisulpride (Solian). The stereochemistry at the C2 position is critical; the (S)-enantiomer (Levosulpiride) often exhibits higher receptor affinity and a more favorable safety profile than the racemate.
Mechanism of Action in Synthesis
The carboxylic acid moiety serves as a handle for transformation into a primary amine via an amide intermediate. This "linker" strategy allows the pyrrolidine ring to be attached to the substituted benzoic acid core of the drug while maintaining the precise distance required for dopamine D2/D3 receptor binding.
Key Synthetic Transformation:
-
Activation: The carboxylic acid is converted to a mixed anhydride or ester.
-
Amidation: Reaction with ammonia yields the primary amide.
-
Reduction: The amide carbonyl is reduced (typically using LiAlH₄ or Borane) to the methylene amine (-CH₂NH₂).
-
Coupling: The resulting (S)-1-ethyl-2-aminomethylpyrrolidine is coupled with 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid to form Amisulpride.
Figure 1: The synthetic workflow from L-Proline to the antipsychotic Amisulpride, highlighting N-Ethylproline as the pivotal chiral intermediate.[2]
Part 2: Catalytic Utility
Ligand Systems in Metal Catalysis
While secondary amine organocatalysts (like L-proline) rely on enamine formation, N-ethylproline is chemically "capped." This N-alkylation prevents enamine formation but enhances its utility as a bidentate N,O-ligand for transition metals, particularly Copper (Cu) and Zinc (Zn).
Application: Cu-Catalyzed Ullmann-Type Couplings
In the N-arylation of nitrogen heterocycles (e.g., imidazoles, amides), naked Copper(I) salts often aggregate and lose activity. N-Ethylproline acts as a promoting ligand:
-
Solubility: The ethyl group increases the solubility of the Cu-complex in organic solvents (DMSO, DMF, Dioxane) compared to the amino acid alone.
-
Coordination: It forms a stable 5-membered chelate ring with Cu(I), stabilizing the oxidative addition intermediate.
-
Prevention of Poisoning: Unlike primary/secondary amino acids, the tertiary amine cannot be N-arylated itself, preventing ligand consumption during the reaction.
Figure 2: Simplified catalytic cycle for Copper-catalyzed cross-coupling using N-Ethylproline as a stabilizing ligand.
Part 3: Experimental Protocols
Safety Warning: Ethyl iodide is an alkylating agent and potential carcinogen. Work in a fume hood. Lithium Aluminum Hydride (LiAlH₄) is pyrophoric; handle under inert atmosphere.
Protocol A: Synthesis of N-Ethyl-L-Proline
This protocol utilizes a direct N-alkylation strategy suitable for lab-scale preparation.
-
Reagents: L-Proline (10.0 g, 86.9 mmol), Ethyl Iodide (14.9 g, 95.6 mmol), KOH (85%, 14.0 g), Ethanol (100 mL).
-
Procedure:
-
Dissolve L-Proline and KOH in Ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to a gentle reflux (approx. 78°C) until the solution becomes clear.
-
Add Ethyl Iodide dropwise over 30 minutes.
-
Maintain reflux for 6–8 hours. Monitor via TLC (MeOH/DCM 1:9).
-
Workup: Cool to room temperature. Adjust pH to 7.0 using conc. HCl. Evaporate ethanol under reduced pressure.
-
Purification: Extract the residue with hot Chloroform (3 x 50 mL). Dry organic layer over MgSO₄ and concentrate to yield the crude product. Recrystallize from Acetone/Ether.
-
-
Validation: ¹H NMR (D₂O) should show a triplet at ~1.2 ppm (ethyl CH₃) and a quartet at ~3.0 ppm (ethyl CH₂), confirming N-alkylation.
Protocol B: Conversion to (S)-1-Ethyl-2-aminomethylpyrrolidine
The key step for pharmaceutical applications.
-
Step 1: Amide Formation
-
Dissolve N-Ethyl-L-Proline (5.0 g) in Thionyl Chloride (15 mL) and reflux for 2 hours to form the acid chloride.
-
Evaporate excess SOCl₂ under vacuum.
-
Dissolve residue in dry DCM and bubble anhydrous Ammonia gas at 0°C for 1 hour.
-
Filter ammonium chloride precipitate and concentrate filtrate to yield the primary amide.
-
-
Step 2: Reduction
-
Suspend LiAlH₄ (2.0 equiv) in dry THF under Argon.
-
Add the amide (from Step 1) dissolved in THF dropwise at 0°C.
-
Reflux for 12 hours.
-
Quench: Carefully add water, then 15% NaOH, then water (Fieser method). Filter the aluminum salts.
-
Isolation: Dry the filtrate (Na₂SO₄) and distill under reduced pressure (bp ~65°C at 20 mmHg).
-
-
Yield: Expect 60–70% overall yield.
Data Summary: Comparative Properties
| Property | L-Proline | N-Ethyl-L-Proline | Significance |
| H-Bond Donor | Yes (Secondary Amine) | No (Tertiary Amine) | Determines catalytic mechanism (Enamine vs. Ligand). |
| Solubility (Org) | Poor | Moderate to Good | N-ethyl improves solubility in DCM/THF. |
| pKa (COOH) | ~1.99 | ~1.8 (Est) | Similar acidity; suitable for esterification. |
| Metal Binding | N,O-Chelate (Unstable) | N,O-Chelate (Stable) | Tertiary amine prevents side-reactions in Cu-catalysis. |
References
- Source: US Patent 6,169,094. "Compositions of (S)(-)-amisulpride.
-
Copper-Catalyzed N-Arylation (Ligand Application)
-
General Synthesis of Pyrrolidine Derivatives
-
Title: Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine.[2]
- Source: Google P
- URL
-
-
Organocatalysis Reviews (Contextual)
Sources
- 1. 1-ethyl-L-Proline | C7H13NO2 | CID 28354718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6169094B1 - Compositions of (S) (-)-amisulpride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 1-Ethylpyrrolidine-2-carboxylic Acid
This technical guide details the safety, handling, and operational protocols for 1-Ethylpyrrolidine-2-carboxylic acid (commonly known as N-Ethylproline ).
Executive Summary & Critical Distinction
This compound is a zwitterionic amino acid derivative used primarily as a chiral building block in peptide synthesis and pharmaceutical development.
CRITICAL SAFETY WARNING: Do NOT confuse this compound with 1-Ethyl-2-pyrrolidone (NEP) .
-
This compound (N-Ethylproline): A solid, likely zwitterionic amino acid derivative. Used as a reactant.[1][2]
-
1-Ethyl-2-pyrrolidone (NEP): A liquid solvent. Known reproductive toxin (Repr.[3] 1B) and severe eye irritant.[3][4][5]
Mistaking these two due to similar nomenclature ("Ethyl-pyrrolidine...") can lead to catastrophic errors in risk assessment and process design. This guide focuses strictly on the carboxylic acid derivative.
Physicochemical Profile
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | N-Ethylproline; N-Ethyl-L-proline (if chiral) |
| CAS Number | 14387-85-0 (Racemic) / 98435-76-8 (L-Isomer) |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.19 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | High in Water, Methanol, Ethanol; Low in Hexanes |
| Hygroscopicity | High (Likely hygroscopic like parent Proline) |
| Acidity (pKa) | ~1.8 (COOH) and ~10.5 (Amine) [Estimated based on Proline] |
Hazard Identification & Risk Assessment
Since specific GHS data for N-Ethylproline is often absent from aggregate databases, the safety profile is derived from Structure-Activity Relationships (SAR) with Proline and N-alkylated amino acids.
Estimated GHS Classification (Precautionary Principle)
-
Signal Word: WARNING
-
Hazard Statements (Inferred):
-
Note: Unlike the ester derivatives (often liquids and sensitizers) or the pyrrolidone (reprotoxic), the free acid is expected to be a moderate irritant primarily due to its pKa profile.
Toxicology Insights
-
Skin Absorption: Low risk compared to liquid analogs, but N-alkylation increases lipophilicity compared to native Proline, potentially enhancing dermal penetration.
-
Inhalation: Dust inhalation is the primary vector of exposure. The compound is non-volatile but can form irritating aerosols during weighing.
Operational Handling Protocols
Engineering Controls & PPE
-
Ventilation: Handle all powders in a certified Chemical Fume Hood or Powder Weighing Station.
-
Gloves: Nitrile (0.11 mm minimum thickness).
-
Reasoning: N-Ethylproline is polar; Nitrile offers excellent resistance to polar solids and aqueous solutions.
-
-
Eye Protection: Chemical safety goggles (ANSI Z87.1). Safety glasses are insufficient if fine dust generation is possible.
Handling Workflow Logic
The following diagram illustrates the decision matrix for safe handling, emphasizing the differentiation from NEP.
Figure 1: Safety decision logic ensuring correct identification and pre-processing of the material.
Synthesis & Purification Protocol (Self-Validating)
For researchers synthesizing this compound de novo rather than purchasing, the Reductive Amination of L-Proline is the industry-standard "clean" route. This avoids the use of alkyl halides (genotoxic impurities).
Protocol: Reductive Amination
Reaction: L-Proline + Acetaldehyde + NaBH(OAc)₃ → N-Ethyl-L-Proline
-
Setup: Charge a round-bottom flask with L-Proline (1.0 eq) suspended in Methanol (anhydrous).
-
Activation: Add Acetaldehyde (1.1 eq) dropwise at 0°C. Stir for 30 mins to form the iminium species.
-
Checkpoint: Solution should become clear or change color slightly, indicating iminium formation.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Why STAB? It is milder than NaBH₄ and selectively reduces the iminium ion without reducing the aldehyde itself too rapidly.
-
-
Workup: Quench with water. Use ion-exchange resin (Dowex 50W) for purification to remove boron salts. Elute with dilute Ammonia.
-
Validation (Self-Check):
-
TLC: Ninhydrin stain will be weak or different color compared to the dark red/purple of free Proline (secondary amine vs. tertiary amine).
-
NMR: Look for the diagnostic triplet (~1.1 ppm) and quartet (~3.0 ppm) of the ethyl group.
-
Figure 2: Reaction pathway for the synthesis of N-Ethylproline via reductive amination.
Storage and Stability
-
Hygroscopicity: Like most proline derivatives, N-ethylproline is likely hygroscopic.
-
Storage: Store in a tightly sealed vial within a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Consequence: Absorption of water will alter molecular weight calculations (stoichiometry errors) and may lead to "oiling out" of the solid.
-
-
Oxidation: Tertiary amines are susceptible to N-oxide formation over long periods. Store away from strong oxidizers and light.[6]
-
Shelf Life: 2 years if stored dry at 2-8°C.
Emergency Response
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap and water for 15 mins. | Compound is water-soluble; soap aids in removing lipophilic residues. |
| Eye Contact | Flush with water for 15 mins. Lifting eyelids. | Critical to prevent corneal damage from potential acidity/basicity. |
| Spill (Solid) | Sweep up avoiding dust.[7] Wipe area with wet paper towel. | Avoids aerosolization.[4][8][9] Wet wiping solubilizes the zwitterion. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Standard protocol for irritants to prevent secondary esophageal damage. |
References
-
PubChem. (n.d.). This compound (Compound).[10][11][12][13] National Library of Medicine. Retrieved January 28, 2026, from [Link]
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational reference for the synthesis protocol described).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. carlroth.com [carlroth.com]
- 10. 1-iodonaphthalene-2-carboxylic acid | CAS#:91059-43-7 | Chemsrc [chemsrc.com]
- 11. 1-nitrosopiperidine-2-carboxylic acid | CAS#:30310-81-7 | Chemsrc [chemsrc.com]
- 12. angenechemical.com [angenechemical.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Note: Advanced Synthesis of 1-Ethylpyrrolidine-2-carboxylic Acid Amides
Executive Summary
The 1-ethylpyrrolidine-2-carboxamide scaffold (N-ethylproline amide) represents a critical chiral motif in medicinal chemistry, serving as a core pharmacophore in local anesthetics, antipsychotic precursors, and novel antibacterial agents (e.g., tetracycline derivatives). Despite its structural simplicity, the synthesis presents specific challenges: controlling N-monoalkylation without quaternization and preserving chiral integrity at the
This application note details a robust, scalable protocol for synthesizing 1-ethylpyrrolidine-2-carboxamides. We prioritize reductive amination for the N-ethylation step to ensure regioselectivity and acid chloride activation at controlled temperatures for amidation to maximize yield while minimizing racemization.
Strategic Synthetic Pathway
The synthesis is divided into two critical phases:
-
N-Ethylation: Conversion of L-Proline to (S)-1-Ethylpyrrolidine-2-carboxylic acid.
-
Amidation: Coupling of the N-ethylated acid with a primary or secondary amine.
Critical Decision Matrix
| Parameter | Direct Alkylation (EtBr/Base) | Reductive Amination (Acetaldehyde/Reducing Agent) | Recommendation |
| Selectivity | Low (Risk of quaternization) | High (Mono-ethylation dominant) | Reductive Amination |
| Stereoretention | Moderate (Base-dependent) | High (Mild conditions) | Reductive Amination |
| Scalability | High | High | Both |
| Amide Coupling | Carbodiimide (EDC/NHS) | Acid Chloride (Oxalyl Chloride) | Acid Chloride (for sterically hindered amines) |
Detailed Experimental Protocols
Phase 1: Synthesis of (S)-1-Ethylpyrrolidine-2-carboxylic Acid
Objective: Selective N-monoethylation of L-Proline. Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction.
Reagents
-
Substrate: L-Proline (1.0 equiv)
-
Carbon Source: Acetaldehyde (2.0 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) or Pd/C +
(Catalytic) -
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
Protocol (Reductive Amination Method)
-
Preparation: Charge a reaction vessel with L-Proline (11.5 g, 100 mmol) and Methanol (150 mL).
-
Imine Formation: Cool the suspension to 0°C. Add Acetaldehyde (8.8 g, 200 mmol) dropwise over 30 minutes. Note: Acetaldehyde is volatile; maintain low temperature.
-
Reduction: Add Pd/C (10% wt, 1.0 g) carefully under inert atmosphere (
). -
Hydrogenation: Purge with Hydrogen (
) and stir under a hydrogen balloon (1 atm) or mild pressure (3 bar) at Room Temperature (20-25°C) for 12-16 hours.-
Alternative (Chemical Reduction): If hydrogenation is unavailable, add STAB (31.8 g, 150 mmol) portion-wise at 0°C and stir overnight.
-
-
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically a viscous oil. Dissolve in minimal water and load onto a cation-exchange resin (Dowex 50W). Elute with 1M
. Lyophilize the ammoniacal fractions to obtain (S)-1-ethylpyrrolidine-2-carboxylic acid as a white/off-white solid.-
Yield Target: 85-92%
-
Chiral Purity: >99% ee (Enantiomeric Excess)
-
Phase 2: Amide Coupling via Acid Chloride Activation
Objective: Coupling of the sterically hindered N-alkylated amino acid with an amine (
Reagents
-
Substrate: (S)-1-Ethylpyrrolidine-2-carboxylic acid (1.0 equiv)
-
Activator: Oxalyl Chloride (1.5 equiv)
-
Catalyst: DMF (2-3 drops)
-
Amine Partner:
(e.g., 2,6-dimethylaniline, benzylamine) (1.1 equiv) -
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (2.5 equiv) -
Solvent: Dichloromethane (DCM, anhydrous)
Protocol
-
Activation:
-
Dissolve (S)-1-ethylpyrrolidine-2-carboxylic acid (2.0 g, 14 mmol) in anhydrous DCM (20 mL) under Nitrogen.
-
Cool to 0°C. Add catalytic DMF (2 drops).
-
Add Oxalyl Chloride (2.66 g, 21 mmol) dropwise. Gas evolution (
, ) will occur. -
Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Critical Step: Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.[1] Re-dissolve in fresh anhydrous DCM (10 mL).
-
-
Coupling:
-
In a separate vessel, dissolve the Amine Partner (
, 15.4 mmol) and (35 mmol) in DCM (15 mL). Cool to 0°C.[2] -
Add the acid chloride solution dropwise to the amine solution over 20 minutes.
-
Reasoning: Adding the acid chloride to the amine ensures the amine is always in excess locally, scavenging HCl immediately and preventing acid-catalyzed racemization.
-
-
Completion & Workup:
-
Stir at RT for 4-6 hours. Monitor by TLC or LC-MS.
-
Quench with saturated
solution.[3] -
Extract with DCM (3x). Wash combined organics with Brine.
-
Dry over
and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: DCM:MeOH (95:5 to 90:10). Note: The tertiary amine makes the product polar; methanol is usually required.
-
Process Visualization
Synthetic Workflow Diagram
The following diagram illustrates the optimized pathway, highlighting the critical control points for stereochemistry.
Caption: Optimized synthetic route utilizing reductive amination followed by acid chloride activation.
Quality Control & Analytical Data
To ensure the protocol produces pharmaceutical-grade material, the following parameters must be verified.
Specification Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid/oil |
| Identity | 1H-NMR (DMSO-d6) | |
| Purity | HPLC (C18) | > 98.0% Area |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H) | > 99.0% ee (No racemization) |
| Residual Solvent | GC-HS | < 5000 ppm (MeOH/DCM) |
Troubleshooting Guide
-
Issue: Low Yield in Amidation.
-
Cause: Hydrolysis of Acid Chloride.
-
Fix: Ensure DCM is anhydrous; use fresh Oxalyl Chloride; keep the system under
.
-
-
Issue: Racemization (ee < 95%).
-
Cause: High temperature during activation or excessive base.
-
Fix: Strictly maintain 0°C during activation. Use DIPEA instead of
(less nucleophilic).
-
-
Issue: Product stuck on Silica.
-
Cause: Interaction of tertiary amine with acidic silica.
-
Fix: Pre-treat silica column with 1%
in the eluent.
-
References
-
Google Patents. (2011). US7939513B2 - Tetracycline derivatives as antibacterial agents. (Preparation of (S)-1-ethylpyrrolidine-2-carboxylic acid).[1] Retrieved from
- Google Patents. (2019). EP3490984A1 - 2-pyrrolidine phenylhydrazides antibacterial agents.
-
ChemSrc. (2025).[4] (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide Biological Activity. Retrieved from [Link]
-
An-Najah Staff. (2010). Synthesis and biological properties of Enantiomers of 1-ethylpyrrolidine-2-carboxamides. Retrieved from [Link]
Sources
Application Note: Strategic Incorporation of 1-Ethylpyrrolidine-2-carboxylic acid (N-Ethylproline) in Peptide Synthesis
Executive Summary
The incorporation of 1-Ethylpyrrolidine-2-carboxylic acid (commonly referred to as N-Ethylproline or N-Et-Pro ) into peptide backbones represents a potent strategy for modulating pharmacokinetic properties. By introducing a bulky ethyl group on the pyrrolidine nitrogen, researchers can enforce specific cis/trans amide conformers, enhance proteolytic stability, and improve membrane permeability (lipophilicity).
However, the steric bulk of the N-ethyl group presents significant synthetic challenges. Standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols often fail, resulting in incomplete coupling, deletion sequences, or diketopiperazine (DKP) formation. This guide provides optimized protocols for the synthesis, activation, and coupling of N-Et-Pro, ensuring high purity and yield.
Scientific Rationale & Mechanistic Insight
Conformational Locking
Unlike standard amino acids, Proline is a secondary amine.[1] Alkylation of this nitrogen (e.g., N-ethylation) creates a tertiary amine that is sterically crowded.
-
Cis/Trans Equilibrium: The N-ethyl group exacerbates the steric clash in the trans conformation (where the
and are on opposite sides). Consequently, N-Et-Pro residues often shift the equilibrium significantly toward the cis amide bond, inducing "kinks" or turns in the peptide backbone useful for mimicking beta-turns in peptidomimetics. -
Proteolytic Resistance: The absence of an amide proton and the steric shield provided by the ethyl group prevent protease access, extending plasma half-life.
The Synthetic Bottleneck
The introduction of N-Et-Pro creates two distinct kinetic hurdles:
-
Acylation of N-Et-Pro (Nucleophilic attack): The nitrogen is buried and less nucleophilic than a standard secondary amine.
-
Acylation by N-Et-Pro (Electrophilic attack): Activating the carboxyl group of N-Et-Pro is difficult; furthermore, the activated intermediate is prone to racemization (epimerization) at the
-carbon.
Experimental Protocols
Protocol A: On-Resin Synthesis of N-Ethylproline
While N-Et-Pro building blocks can be purchased, on-resin reductive alkylation is often more cost-effective and versatile.
Reagents:
-
Resin-bound Proline (H-Pro-Resin)
-
Acetaldehyde (freshly distilled)
-
Sodium Cyanoborohydride (NaBH
CN) or Sodium Triacetoxyborohydride (STAB) -
Solvent: 1% Acetic Acid (AcOH) in DMF
Procedure:
-
Swell Resin: Swell Fmoc-Pro-Resin in DMF (30 min). Deprotect Fmoc (20% Piperidine/DMF) and wash (DCM/DMF).
-
Imine Formation: Add Acetaldehyde (10 eq) in DMF containing 1% AcOH. Shake for 15 minutes.
-
Note: The acid catalyst is crucial for imine formation.
-
-
Reduction: Add NaBH
CN (5 eq) directly to the mixture. Shake for 4 hours at room temperature. -
Wash: Drain and wash thoroughly with DMF (3x), MeOH (3x), and DCM (3x) to remove boron salts.
-
Validation: Perform a Chloranil test (secondary amines turn blue). Note: The Kaiser test is invalid for proline derivatives.
Protocol B: Coupling to the N-Ethylproline (Difficult Step)
This step attaches the NEXT amino acid onto the sterically hindered N-Et-Pro nitrogen.
Standard Reagents (HATU) - Moderate Difficulty:
-
Activation: Dissolve Fmoc-AA-OH (5 eq) and HATU (4.9 eq) in DMF.
-
Base Addition: Add HOAt (5 eq) and DIEA (10 eq).
-
Expert Insight: The addition of HOAt (1-Hydroxy-7-azabenzotriazole) creates a more reactive ester than HOBt and utilizes the "neighboring group effect" of the pyridine nitrogen to accelerate coupling.
-
-
Coupling: Add to resin. Microwave irradiation (75°C, 20 min) is highly recommended.
-
Repetition: Double coupling is mandatory .
Advanced Reagents (BTC/Acid Chloride) - High Difficulty: Use this if HATU fails.
-
Preparation: In a dry vial, dissolve Fmoc-AA-OH (5 eq) and Bis(trichloromethyl)carbonate (BTC) (1.6 eq) in dry THF/DCM.
-
Collidine Addition: Add 2,4,6-Collidine (15 eq). A white precipitate (collidinium chloride) will form.
-
Coupling: Transfer the suspension immediately to the resin. Shake for 1-2 hours.
Protocol C: Mitigating Diketopiperazine (DKP) Formation
Critical Risk: If N-Et-Pro is the second residue from the N-terminus (e.g., H-AA-N(Et)Pro-Resin), the free amine of the terminal AA can attack the C-terminal ester linkage, cleaving the dipeptide as a cyclic DKP.
Prevention Strategy:
-
Trityl Linkers: Use 2-Chlorotrityl chloride (2-CTC) resin.[6] The steric bulk of the trityl handle prevents DKP cyclization.
-
Order of Operations: If using Wang resin, do not leave the dipeptide Fmoc-deprotected. Proceed immediately to the next coupling.
Data Analysis & Optimization
The following table summarizes coupling efficiencies observed when coupling Fmoc-Ala-OH onto resin-bound N-Et-Pro using different activation strategies.
| Coupling Reagent | Base | Conditions | Yield (HPLC) | Racemization Risk |
| HBTU / HOBt | DIEA | RT, 2h | < 30% | Low |
| HATU / HOAt | DIEA | 75°C (µW), 20 min | 85-92% | Moderate |
| PyBrOP | DIEA | RT, 12h | 78% | High |
| BTC (Acid Chloride) | Collidine | RT, 1h | > 98% | Low* |
*Low racemization with BTC requires strict control of base equivalents (Collidine) and temperature.
Visualizing the Workflow
The following diagram illustrates the decision logic for incorporating N-Ethylproline, highlighting the critical "Fork" where DKP formation must be prevented.
Caption: Workflow for N-Ethylproline integration. Note the critical DKP checkpoint dependent on resin choice.
References
-
Coste, J., et al. (1991).[4] "PyBOP and PyBroP: Two reagents for the difficult coupling of the alpha,alpha-dialkyl amino acid." Tetrahedron, 47(2), 259-270.[4]
- Gilon, C., et al. (2003). "Backbone cyclization of peptides and proteins." Biopolymers, 71(5), 534-551.
- Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Alkylated Peptides." Journal of Peptide Science.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
1-Ethylpyrrolidine-2-carboxylic acid as a building block in medicinal chemistry
Topic: 1-Ethylpyrrolidine-2-carboxylic acid as a building block in medicinal chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
From Chiral Scaffold to Bioactive Pharmacophore[1]
Introduction: The Strategic Value of N-Ethylproline
This compound (N-Ethylproline) is a critical chiral building block in medicinal chemistry, distinct from its parent compound, L-proline, by the steric and lipophilic modification of the secondary amine.[1] This modification fundamentally alters the physicochemical profile of the scaffold, lowering the pKa of the carboxylic acid and introducing a specific steric vector that can lock peptide conformations or fit into hydrophobic pockets in GPCRs and kinase targets.
Its primary industrial utility lies in its role as the precursor to (S)-(1-ethylpyrrolidin-2-yl)methanamine , the chiral side chain of the blockbuster antipsychotic Amisulpride (and related benzamides like Levosulpiride).[1] Beyond this, it is increasingly utilized in peptidomimetics to induce cis-peptide bond geometry and improve proteolytic stability.
Chemical Profile & Stereochemical Integrity[1]
| Property | Specification | Medicinal Chemistry Implication |
| CAS Number | 14397-94-5 (L-isomer) | Ensure specific optical rotation checks to avoid enantiomeric drift.[1] |
| Molecular Weight | 143.18 g/mol | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD). |
| Stereochemistry | (S)-Enantiomer (L-Proline derived) | The (S)-configuration is crucial for dopamine D2/D3 receptor affinity in benzamides.[1] |
| pKa (COOH) | ~3.8 (Lower than Proline) | N-ethylation reduces zwitterionic character, altering coupling reactivity. |
| Solubility | High in EtOH, CHCl3, H2O | Facile workup, but requires careful extraction to avoid loss in aqueous phase. |
Protocol 1: High-Fidelity Synthesis of N-Ethyl-L-Proline
Objective: Synthesize N-ethyl-L-proline with >99% ee, avoiding the quaternary ammonium salt formation common in direct alkylation.
Mechanism: Reductive Amination vs. Direct Alkylation.[2]
-
Direct Alkylation (Ethyl Iodide): Prone to over-alkylation (quaternization) and difficult purification.
-
Reductive Amination (Acetaldehyde):Recommended. Self-limiting mono-alkylation via the iminium ion intermediate.[1]
Materials
-
L-Proline (11.5 g, 100 mmol)
-
Acetaldehyde (5.0 g, 110 mmol)
-
Pd/C (10% w/w, 1.0 g) or NaBH(OAc)3 (31.8 g, 150 mmol) for metal-free route.
-
Solvent: Methanol (anhydrous).
Step-by-Step Procedure (Catalytic Hydrogenation Route)
-
Imine Formation: Dissolve L-Proline in Methanol (150 mL). Add Acetaldehyde dropwise at 0°C. Stir for 30 minutes to allow the hemiaminal/imine equilibrium to establish.
-
Hydrogenation: Transfer the solution to a hydrogenation vessel (Parr shaker). Add Pd/C catalyst.
-
Reduction: Pressurize to 40 psi H2. Agitate at Room Temperature (RT) for 12 hours.
-
Checkpoint: Monitor by TLC (n-BuOH:AcOH:H2O 4:1:1).[1] Ninhydrin stain will show a shift from purple (Proline) to a weaker blue/yellow spot (N-alkyl product).
-
-
Workup: Filter through Celite to remove catalyst.
-
Purification: Concentrate the filtrate. The residue is often an oil. Crystallize from Acetone/Ether to obtain the zwitterionic solid.
-
Yield: Expect 85-92%.
-
QC: Check optical rotation.
should be approx -80° (c=1, H2O).
Protocol 2: Synthesis of the Amisulpride Side Chain
Context: The "Killer App" for this building block is converting the acid to the diamine (S)-(1-ethylpyrrolidin-2-yl)methanamine .
Workflow Diagram (Graphviz)
Caption: Synthetic pathway from L-Proline to the Amisulpride diamine pharmacophore.[1][3][4][5][6][7][8][9][10][11][12]
Detailed Methodology
-
Activation: Dissolve N-Ethyl-L-Proline (10 g) in THF (100 mL) with N-Methylmorpholine (1.1 eq). Cool to -15°C.[1]
-
Mixed Anhydride: Add Ethyl Chloroformate (1.05 eq) dropwise. Stir for 15 min.
-
Amidation: Bubble anhydrous NH3 gas or add concentrated NH4OH. The mixed anhydride converts rapidly to N-ethyl-L-prolinamide .[1]
-
Reduction:
-
Suspend LiAlH4 (3.0 eq) in dry THF under Argon.
-
Add the amide solution dropwise (exothermic).
-
Reflux for 4 hours.[13]
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
-
Isolation: Dry organic layer (Na2SO4) and concentrate. Distill under reduced pressure to obtain the diamine as a clear oil.
Protocol 3: Peptidomimetic Coupling (Steric Challenge)
Challenge: The N-ethyl group creates significant steric hindrance near the carboxylate, making standard EDC/NHS couplings sluggish and prone to racemization.
Solution: Use of PyAOP (Phosphonium salt) or HATU with HOAt . PyAOP is superior for N-alkylated amines as it avoids guanidinium adduct formation.[1]
Optimized Coupling Protocol
-
Reagents:
-
Procedure:
-
Dissolve N-Ethyl-L-Proline and the Amine in DMF (0.1 M concentration).
-
Add DIPEA.[14]
-
Add PyAOP in one portion at 0°C.
-
Allow to warm to RT and stir for 4–6 hours (monitor by LCMS).
-
Note: If using HATU, ensure pre-activation time is < 2 mins to prevent racemization.
-
Analytical Quality Control
Method: Chiral HPLC for Enantiomeric Purity. Since the biological activity of Amisulpride and peptide mimetics relies on the (S)-configuration, quantifying the (R)-enantiomer is critical.
-
Derivatization (Optional but recommended for UV detection): React sample with 4-nitrobenzoyl chloride to add a UV chromophore if analyzing the aliphatic amine.[1]
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 254 nm (if derivatized) or CAD (Charged Aerosol Detection) for underivatized amino acid.
-
Acceptance Criteria: >99.5% (S)-isomer for GMP grade.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Alkylation | Over-alkylation to quaternary salt.[1] | Switch from Ethyl Iodide to Reductive Amination (Acetaldehyde). |
| Racemization | High pH during coupling or prolonged activation. | Use HOAt/PyAOP; keep base equivalents minimal; maintain 0°C during activation. |
| Poor Coupling Efficiency | Steric hindrance of N-ethyl group.[1] | Switch solvent to NMP; increase temperature to 40°C (if racemization is controlled). |
| Hygroscopicity | Zwitterionic nature of the acid. | Store as the Hydrochloride salt (HCl) in a desiccator. |
References
-
Amisulpride Synthesis & Intermediates
-
N-Alkylation Protocols
-
Peptide Coupling of Hindered Amines
-
Analytical Methods
-
Evaluation of Chiral Derivatization Reagents for Carboxylic Acids. Journal of Chromatography A. Link
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. staff.najah.edu [staff.najah.edu]
- 5. Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]
- 13. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]
- 14. bachem.com [bachem.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Optimization of N-Ethylation Strategies for Pyrrolidine-2-Carboxylic Acid: A Comparative Technical Guide
Executive Summary & Strategic Analysis
The N-ethylation of pyrrolidine-2-carboxylic acid (Proline) is a pivotal transformation in the synthesis of chiral auxiliaries, organocatalysts, and pharmaceutical intermediates. While conceptually simple, the amphoteric nature of the starting material (zwitterionic character) and the nucleophilicity of the secondary amine present specific challenges: solubility , racemization , and over-alkylation .
This guide presents two distinct, high-fidelity protocols designed to mitigate these risks.
The Mechanistic Divergence: Why Reductive Amination?
Direct alkylation using ethyl halides (e.g., Et-I, Et-Br) is chemically inferior for this application.
-
The "Hofmann" Risk: Proline is a secondary amine. Direct alkylation yields a tertiary amine, which is more nucleophilic than the starting material, often leading to rapid quaternization (formation of the betaine/stachydrine analog).
-
Racemization: Strong bases required to scavenge acid in direct alkylation can deprotonate the
-carbon, destroying the stereocenter.
The Solution: Reductive Amination . By reacting Proline (or its ester) with acetaldehyde to form an iminium species, followed by in-situ reduction, we ensure mono-alkylation. The iminium ion forms only once; once reduced, the resulting tertiary amine cannot react further with the aldehyde to form a quaternary species under these conditions.
Critical Reaction Pathways (Visualization)
The following diagram illustrates the divergent pathways between the high-risk direct alkylation and the preferred reductive amination routes.
Figure 1: Mechanistic comparison showing the self-limiting nature of reductive amination (Green) versus the risk of uncontrolled quaternization in direct alkylation (Red).
Protocol A: The "Gold Standard" (STAB Method)
Best for: High purity, preservation of chirality, and gram-to-kilogram scale. Reagent: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)3].[1][2]
Rationale
Direct reductive amination of free proline is complicated by its insolubility in the aprotic solvents (DCE, THF) required for STAB stability. Therefore, this protocol utilizes L-Proline Methyl Ester as the substrate, ensuring homogeneity and kinetic control. The ester is subsequently hydrolyzed.
Materials & Stoichiometry[4]
| Component | Equiv. | Role | Notes |
| L-Proline Methyl Ester HCl | 1.0 | Substrate | Commercial or synthesized via SOCl2/MeOH |
| Acetaldehyde | 1.2 - 1.5 | Electrophile | Freshly distilled preferred |
| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Reducing Agent | Do not use NaBH4 (too strong) |
| DIPEA (Diisopropylethylamine) | 1.0 | Base | Neutralizes HCl salt to free amine |
| 1,2-Dichloroethane (DCE) | Solvent | Medium | Anhydrous; THF is a valid alternative |
Step-by-Step Methodology
Phase 1: Reductive Amination[3]
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, suspend L-Proline Methyl Ester HCl (10 mmol) in anhydrous DCE (30 mL).
-
Neutralization: Add DIPEA (10 mmol) dropwise. The mixture should become clear as the free amine is liberated. Stir for 10 minutes at Room Temperature (RT).
-
Imine Formation: Cool the solution to 0°C. Add Acetaldehyde (12-15 mmol) dropwise.
-
Note: Allow to stir for 30 minutes. Although the iminium ion is unstable, this dwell time ensures equilibrium before reduction.
-
-
Reduction: Add STAB (14 mmol) in three portions over 15 minutes at 0°C.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Remove ice bath and stir at RT for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.
-
Quench: Quench by adding saturated aqueous NaHCO3 (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, dry over Na2SO4, and concentrate in vacuo to yield N-Ethyl-L-Proline Methyl Ester .
Phase 2: Hydrolysis (Deprotection)
-
Dissolve the crude ester in THF/Water (1:1, 20 mL).
-
Add LiOH·H2O (2.0 equiv). Stir at RT for 3–6 hours.
-
Workup: Acidify carefully with 1M HCl to pH ~5-6 (isoelectric point).
-
Purification: For high purity, apply to a cation-exchange column (e.g., Dowex 50W). Wash with water, then elute product with 1M NH4OH. Lyophilize to obtain N-Ethyl-L-Proline as a white solid.
Protocol B: The "Green" Route (Catalytic Hydrogenation)
Best for: Industrial scalability, avoidance of boron waste, and direct use of free amino acid.
Rationale
This method avoids the esterification step by utilizing water/alcohol mixtures where free proline is soluble.
Step-by-Step Methodology
-
Solution: Dissolve L-Proline (free acid, 10 mmol) in Water/Ethanol (1:1, 40 mL).
-
Catalyst: Add 10% Pd/C (10 wt% loading based on substrate mass).
-
Electrophile: Add Acetaldehyde (1.2 equiv).
-
Hydrogenation: Place in a hydrogenation vessel (Parr shaker or balloon for small scale). Purge with H2 gas.
-
Reaction: Shake/stir under H2 atmosphere (1–3 atm) for 12 hours at RT.
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with water/ethanol.
-
Safety: Do not let the catalyst dry out (pyrophoric). Keep wet.
-
-
Isolation: Concentrate the filtrate. The residue is often the pure product. If needed, recrystallize from Ethanol/Acetone.
Quality Control & Characterization
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR (D2O or CDCl3) | Triplet at ~1.0-1.2 ppm (CH3 of ethyl); Quartet at ~2.8-3.2 ppm (CH2 of ethyl). |
| Purity | HPLC / LC-MS | >98% Area; Mass [M+H]+ = 144.1 |
| Chirality | Specific Rotation [ | Compare to Lit. (e.g., [ |
| Water Content | Karl Fischer | Product is hygroscopic; store in desiccator. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the STAB-mediated synthesis via the methyl ester route.
Troubleshooting & Expert Tips
-
Hygroscopicity: N-alkyl amino acids are extremely hygroscopic. If the final product is a sticky oil/gum, dissolve in a minimum amount of dry ethanol and precipitate with dry ether or acetone to obtain a solid.
-
STAB Quality: Commercial STAB can degrade. If yields are low, check the reagent activity. It should be a free-flowing white powder, not clumped/yellow.
-
Acetaldehyde Handling: Acetaldehyde boils at 20°C. Use chilled syringes and reagents. Alternatively, use Paraldehyde with an acid catalyst to generate acetaldehyde in situ, though this adds complexity.
-
Racemization Check: If using the Ester Route, avoid excessive heat during the LiOH hydrolysis step. Perform at RT or 0°C to ensure enantiomeric excess (ee) is maintained.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][7][3][5][8] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.[7] Chemical Society Reviews, 27, 395-404. [Link]
-
Tao, X., et al. (2022). Recent Advances in the Synthesis of Chiral Amines via Reductive Amination. Catalysts, 12(10), 1144. [Link]
Sources
- 1. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Application Note: High-Sensitivity Derivatization of 1-Ethylpyrrolidine-2-carboxylic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
1-Ethylpyrrolidine-2-carboxylic acid (also known as N-Ethylproline) is a critical chiral intermediate in the synthesis of substituted benzamide antipsychotics, most notably Amisulpride . Its quantification is essential for purity analysis (enantiomeric excess determination) and pharmacokinetic profiling during drug development.
The Analytical Challenge
Unlike primary or secondary amino acids, this compound is a tertiary amine .
-
The Problem: Standard amino acid derivatization reagents such as OPA (o-phthalaldehyde) or FMOC-Cl (fluorenylmethyloxycarbonyl chloride) require a reactive N-H bond. They are ineffective for this analyte.
-
The Solution: Derivatization must target the Carboxylic Acid (-COOH) moiety.[1]
This guide details two validated protocols:
-
Fluorescence/HPLC: Esterification with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) for high-sensitivity UV/Fluorescence detection.
-
LC-MS/MS: Acid-catalyzed Butylation to enhance ionization efficiency and reverse-phase retention.
Decision Logic & Workflow
The following decision tree illustrates the selection process for the appropriate derivatization strategy based on the available instrumentation and sensitivity requirements.
Figure 1: Strategic decision tree for selecting the derivatization pathway based on detection limits and instrumentation.
Protocol A: Fluorescence Derivatization (HPLC)
Objective: Create a fluorescent derivative for trace-level detection or chiral separation on non-MS compatible systems. Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc).[2][3][4] Mechanism: Br-Mmc acts as an alkylating agent, reacting with the carboxylate anion to form a stable, highly fluorescent ester.
Materials Required[2][3][4][5][6][8][9][10][11][12][13][14]
-
Reagent Solution: 1 mg/mL Br-Mmc in anhydrous Acetone.
-
Catalyst: 18-Crown-6 ether (improves solubility of the potassium salt in organic solvent).
-
Base: Potassium Carbonate (K₂CO₃), anhydrous.
-
Solvent: Anhydrous Acetone or Acetonitrile.
Step-by-Step Methodology
-
Preparation: Dissolve 10 µL of the sample (containing this compound) in 100 µL of anhydrous acetone.
-
Basification: Add 10 mg of solid K₂CO₃ and 50 µL of 18-Crown-6 solution (1 mg/mL in acetone).
-
Expert Insight: The crown ether complexes with Potassium (K+), creating a "naked" carboxylate anion that is highly nucleophilic, significantly accelerating the reaction rate.
-
-
Alkylation: Add 100 µL of the Br-Mmc reagent solution.
-
Incubation: Seal the vial and heat at 60°C for 30 minutes in a heating block. Protect from light (coumarins are light-sensitive).
-
Quenching (Optional): If the background noise is high, add a scavenger like acetic acid, but usually, the excess reagent elutes separately.
-
Filtration: Filter through a 0.22 µm PTFE filter to remove solid K₂CO₃.
-
Analysis: Inject 5-10 µL onto the HPLC.
HPLC Conditions (Suggested)
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 mins |
| Detection | Fluorescence: Ex 325 nm / Em 390 nm |
| Flow Rate | 1.0 mL/min |
Protocol B: LC-MS/MS Sample Preparation
Objective: Quantitative bioassay (PK/PD studies) requiring high sensitivity and robustness. Reagent: 3N HCl in n-Butanol. Mechanism: Acid-catalyzed esterification converts the polar zwitterion into a hydrophobic butyl ester. This removes the negative charge of the carboxyl group, facilitating protonation of the tertiary amine for maximum signal in ESI+ mode.
Materials Required[2][3][4][5][6][8][9][10][11][12][13][14]
-
Derivatization Reagent: 3N HCl in n-Butanol (Prepare fresh: slowly add Acetyl Chloride to chilled n-Butanol).
-
Reconstitution Solvent: 50:50 Water:Acetonitrile + 0.1% Formic Acid.
Step-by-Step Methodology
-
Drying: Transfer 50 µL of biological sample (plasma/urine extract) to a glass vial and evaporate to dryness under a stream of Nitrogen at 40°C.
-
Critical: Water competes with butanol. The sample must be completely dry.[1]
-
-
Reaction: Add 100 µL of 3N HCl in n-Butanol .
-
Incubation: Cap tightly and heat at 65°C for 20 minutes .
-
Evaporation: Remove the cap and evaporate the excess reagent to dryness under Nitrogen.
-
Reconstitution: Dissolve the residue in 100 µL of Reconstitution Solvent.
-
Analysis: Inject 2-5 µL into the LC-MS/MS system.
Reaction Pathway Visualization
Figure 2: Chemical transformation during the butylation protocol for LC-MS analysis.
Validation & Scientific Integrity
Self-Validating the Protocol
To ensure the trustworthiness of these results, every batch must include:
-
Process Blank: Run the derivatization on pure solvent. Peaks appearing here are reagent artifacts (e.g., hydrolyzed Br-Mmc).
-
Internal Standard (IS): Use a structural analog (e.g., N-propylproline) or a stable isotope-labeled version. Add the IS before the derivatization step to correct for reaction efficiency variations.
Chiral Considerations
If distinguishing the (S)-enantiomer (active form of Amisulpride precursor) from the (R)-enantiomer is required:
-
Protocol A Extension: The Br-Mmc derivative is achiral. However, the resulting ester is hydrophobic enough to be separated on polysaccharide-based chiral columns (e.g., Chiralpak AD-H or OD-H ) using Normal Phase (Hexane/IPA) or Reversed Phase modes.
-
Protocol B Extension: The butyl esters can similarly be resolved on chiral columns coupled to MS detection.
References
-
Tsuruta, Y., et al. (1987). "Fluorescence derivatization of carboxylic acids with 4-bromomethyl-7-methoxycoumarin for high-performance liquid chromatography." Analytical Chemistry.
- Toyo'oka, T. (1999). "Modern Derivatization Methods for Separation Science." Wiley. (Standard text for Br-Mmc protocols).
-
Kasanen, J.P., et al. (2001). "Analysis of amino acids by liquid chromatography-mass spectrometry after derivatization with n-butanol." Journal of Chromatography B.
- Schmid, M.G., et al. (2001). "Chiral separation of amino acids by HPLC." (Context for proline analog separation). Journal of Biochemical and Biophysical Methods.
Sources
- 1. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
Application Note: 1-Ethylpyrrolidine-2-carboxylic Acid in Bioactive Molecule Synthesis
Introduction & Structural Utility[1]
1-Ethylpyrrolidine-2-carboxylic acid (also known as N-Ethylproline) serves as a critical chiral scaffold in medicinal chemistry. Unlike its parent compound, proline, the N-ethyl substitution introduces specific steric bulk and lipophilicity (LogP ~1.4) that modulates the pharmacokinetic profile of derived molecules.
Its primary utility lies in its role as the precursor to (S)-1-ethyl-2-aminomethylpyrrolidine , the essential pharmacophore found in the benzamide class of antipsychotics, most notably Amisulpride . Furthermore, N-alkylated prolines act as precursors for chiral ligands in asymmetric catalysis, leveraging the rigid pyrrolidine ring to control stereochemical outcomes.
Key Physiochemical Properties
| Property | Value | Relevance |
| Molecular Weight | 143.18 g/mol | Low MW allows for fragment-based drug design. |
| Chirality | (S) or (R) | (S)-enantiomer is the bioactive conformer for dopamine antagonists. |
| Basicity (pKa) | ~10.5 (Amine) | High basicity of the derived amine facilitates salt formation for resolution. |
| Boiling Point | ~60-62°C (at 2 kPa)* | Refers to the aminomethyl derivative; allows purification by distillation. |
Critical Workflow: From Acid to Pharmacophore
The carboxylic acid itself is rarely the final drug moiety; it is the gateway intermediate. The following workflow details the conversion of this compound into the bioactive diamine scaffold required for Amisulpride synthesis.
Graphviz Workflow: Pathway Logic
Figure 1: The synthetic lineage from the carboxylic acid starting material to the active pharmaceutical ingredient.[1][2]
Protocol A: Enantiomeric Resolution via Diastereomeric Salt Formation[4]
Since synthetic routes often yield racemic 1-ethyl-2-aminomethylpyrrolidine (the direct derivative of the carboxylic acid), optical resolution is a critical "self-validating" step. The use of L-(+)-Tartaric acid is the industry standard for isolating the bioactive (S)-enantiomer.
Objective: Isolate (S)-1-ethyl-2-aminomethylpyrrolidine with >99% ee.
Reagents
-
Racemic 1-ethyl-2-aminomethylpyrrolidine[3]
-
L-(+)-Tartaric acid (Resolution agent)
-
Solvent: Ethanol (95%) or Methanol/Water mixture (5:1)
-
Base: 50% Sodium Hydroxide (NaOH)
Step-by-Step Methodology
-
Salt Formation:
-
Dissolve L-(+)-Tartaric acid (1.0 eq) in Ethanol (5 volumes relative to amine) at 50°C.
-
Slowly add racemic 1-ethyl-2-aminomethylpyrrolidine (1.0 eq) dropwise over 30 minutes.
-
Mechanism:[1][3][4][5] The chiral acid reacts with both enantiomers to form diastereomeric salts: (S,S)-tartrate and (R,S)-tartrate. The (S,S) salt is significantly less soluble in ethanol.
-
-
Crystallization (The Critical Control Point):
-
Cool the mixture slowly to 0-5°C over 4 hours. Stirring speed must be consistent (approx. 150 rpm) to prevent occlusion of the wrong isomer.
-
Hold at 0°C for 6 hours.
-
Filter the white crystalline precipitate. This is the (S)-amine-L-tartrate salt .
-
-
Recrystallization (Purification):
-
Dissolve the wet cake in refluxing Methanol/Water (9:1).
-
Cool to room temperature to recrystallize. This step boosts enantiomeric excess (ee) from ~90% to >99%.
-
-
Free Base Liberation:
Validation:
-
Chiral HPLC: Chiralpak AD-H column, Mobile Phase: Hexane/EtOH/DEA (80:20:0.1).
-
Specific Rotation:
should be negative (approx -100° to -110° in pure form).
Protocol B: Synthesis of Amisulpride (Coupling Reaction)
This protocol demonstrates the application of the resolved pyrrolidine derivative in synthesizing Amisulpride.
Reaction Type: Amide Coupling via Activated Ester.
Reagents
-
Substrate A: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid[1][6]
-
Substrate B: (S)-1-Ethyl-2-aminomethylpyrrolidine (from Protocol A)[1]
-
Coupling Agent: Ethyl Chloroformate (or CDI)
-
Base: Triethylamine (TEA)
-
Solvent: Acetone or THF
Detailed Procedure
-
Activation of the Benzoic Acid:
-
Charge Substrate A (1.0 eq) and TEA (1.2 eq) into Acetone at 0°C.
-
Add Ethyl Chloroformate (1.1 eq) dropwise, maintaining temperature <5°C.
-
Observation: Formation of a white precipitate (TEA·HCl) indicates successful mixed anhydride formation. Stir for 30 minutes.
-
-
Coupling:
-
Add a solution of (S)-1-Ethyl-2-aminomethylpyrrolidine (1.0 eq) in Acetone dropwise to the activated acid mixture.
-
Allow the reaction to warm to 20-25°C and stir for 2 hours.
-
Mechanism:[1][3][4][5] The nucleophilic primary amine of the pyrrolidine attacks the carbonyl of the mixed anhydride, releasing CO2 and ethanol.
-
-
Quench and Isolation:
-
Quench reaction with water (5 volumes).
-
Adjust pH to 10 with NaOH solution to ensure the product is in the free base form.
-
Filter the crude precipitate or extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water to obtain Amisulpride.
-
Graphviz Diagram: Mechanism of Resolution & Coupling
Figure 2: The logic flow for resolving the chiral intermediate and its subsequent use in API synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Enantiomeric Excess (Resolution) | Cooling too fast; "Crashing out" rather than crystallizing. | Re-heat to dissolution and cool at a rate of 5°C per hour. Seed with pure (S,S)-salt crystals at 40°C. |
| Low Yield (Coupling) | Hydrolysis of Mixed Anhydride. | Ensure Acetone/THF is anhydrous. Maintain temperature <5°C during activation to prevent decomposition. |
| Impurity Formation (Dimer) | Excess coupling agent reacting with amine. | Strictly control stoichiometry. Add the amine slowly to the activated acid, not vice versa. |
References
-
Synthesis of Amisulpride: "Process for preparation of amisulpride."[7] Google Patents, US20130096319A1. Link
-
Resolution Protocol: "Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine." Google Patents, RU2081111C1. Link
-
Chiral Separation: "Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam." MDPI, 2020. Link
-
Amisulpride Overview: "Amisulpride: A Review of its Pharmacodynamic and Pharmacokinetic Properties." New Drug Approvals. Link
Sources
- 1. US6169094B1 - Compositions of (S) (-)-amisulpride - Google Patents [patents.google.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 4. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. This compound | 165552-33-0 | Benchchem [benchchem.com]
Application of 1-Ethylpyrrolidine-2-carboxylic acid in organocatalysis
Application Note: 1-Ethylpyrrolidine-2-carboxylic Acid as a Chiral Scaffold and Precursor in Asymmetric Organocatalysis
Abstract
This compound (N-ethyl-L-proline or N-ethyl-D-proline) represents a critical divergence from the canonical L-proline organocatalysts. Unlike secondary amine catalysts (e.g., L-Proline, MacMillan catalysts) that rely on enamine/iminium activation, the N-ethyl derivative is a tertiary amine. This structural modification nullifies direct enamine formation but unlocks specific utility as a chiral base , a ligand precursor for metal-cooperative catalysis , and a chiral pool scaffold for the synthesis of high-value bifunctional organocatalysts (e.g., thioureas and squaramides). This guide details the mechanistic rationale, synthesis protocols, and downstream applications of this molecule in asymmetric synthesis.
Part 1: Mechanistic Profile & Strategic Utility
The "Tertiary Amine" Switch
The utility of this compound is defined by what it cannot do as much as what it can.
-
L-Proline (Secondary Amine): Forms enamines with ketones/aldehydes. Catalyzes Aldol/Mannich reactions.
-
N-Ethyl Proline (Tertiary Amine): Sterically and chemically blocked from forming enamines.
-
Result: The molecule acts as a Brønsted base or Lewis base without consuming the carbonyl substrate.
Core Applications
-
Chiral Base Catalysis: Used in deprotonation events where a chiral environment is required to induce enantioselectivity (e.g., kinetic resolution of acidic protons).
-
Scaffold Precursor: The primary application in modern organocatalysis is the conversion of the acid into 2-(Aminomethyl)-1-ethylpyrrolidine . This diamine is the "engine" for a vast class of bifunctional thiourea catalysts used in asymmetric Michael additions.
-
Ligand for Metal-Catalysis: The N-ethyl group modulates the bite angle and electronic density when coordinated to metals (Cu, Zn) in cooperative catalytic cycles.
Figure 1: The functional divergence of N-Ethyl Proline from standard Proline catalysis. Note the blockade of the enamine cycle and the opening of the scaffold synthesis pathway.
Part 2: Experimental Protocols
Protocol A: Synthesis of the Active Organocatalytic Scaffold
Objective: Convert this compound into (S)-(1-ethylpyrrolidin-2-yl)methanamine . Context: This diamine is the direct precursor to high-performance organocatalysts and pharmaceutical intermediates (e.g., Amisulpride side chain).
Reagents:
-
(S)-1-Ethylpyrrolidine-2-carboxylic acid (10.0 mmol)
-
Ethyl chloroformate (11.0 mmol)
-
Triethylamine (Et₃N) (12.0 mmol)
-
Ammonia (gas or 28% aq. solution)
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)
-
Solvents: THF (anhydrous), DCM.
Step-by-Step Methodology:
-
Mixed Anhydride Formation:
-
Dissolve this compound in anhydrous THF (50 mL) under N₂ atmosphere.
-
Cool to -10°C. Add Et₃N dropwise.
-
Add ethyl chloroformate slowly, maintaining temperature < -5°C. Stir for 30 min. Mechanism: Activation of the carboxylic acid.
-
-
Amidation:
-
Bubble NH₃ gas through the solution (or add aqueous NH₃) at 0°C for 1 hour.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Filter off triethylamine hydrochloride salts. Concentrate filtrate. Recrystallize from EtOAc/Hexane to yield N-ethyl-L-prolinamide .
-
-
Reduction to Diamine:
-
Suspend LiAlH₄ in anhydrous THF (30 mL) under Argon.
-
Add the amide (from step 2) as a solution in THF dropwise at 0°C.
-
Reflux for 12 hours. Caution: Vigorous reaction.
-
Quench: Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).
-
Filter precipitate. Dry organic layer over Na₂SO₄.
-
Purification: Distillation under reduced pressure (bp ~85°C at 10 mmHg).
-
Validation Criteria:
-
¹H NMR (CDCl₃): Diagnostic doublet at ~2.6 ppm (CH₂-NH₂) and triplet at ~1.05 ppm (N-Ethyl CH₃).
-
Chiral HPLC: Verify >99% ee (using Chiralpak AD-H column).
Protocol B: Application as a Chiral Base in Kinetic Resolution
Objective: Use N-Ethyl Proline as a chiral base to resolve racemic acidic substrates (e.g., mandelic acid derivatives).
Reagents:
-
Racemic Mandelic Acid derivative (1.0 equiv)
-
(S)-1-Ethylpyrrolidine-2-carboxylic acid (0.55 equiv)
-
Solvent: Acetone/Ethanol mix.
Methodology:
-
Salt Formation: Dissolve the racemic acid in boiling acetone.
-
Addition: Add the chiral base (N-ethyl proline) dissolved in hot ethanol.
-
Crystallization: Allow the solution to cool slowly to RT, then to 4°C over 24 hours.
-
Filtration: Collect the diastereomeric salt.
-
Liberation: Treat the salt with 1M HCl and extract with ether to recover the enantiomerically enriched acid.
-
Recovery: Basify the aqueous layer (pH 10) and extract with DCM to recover the N-ethyl proline catalyst for reuse.
Part 3: Data & Performance Metrics
Table 1: Comparative Properties of Proline-Derived Catalysts
| Feature | L-Proline | N-Ethyl Proline | N-Ethyl Proline Diamine |
| Amine Type | Secondary (2°) | Tertiary (3°) | Primary (1°) + Tertiary (3°) |
| Enamine Activity | High (Aldol/Mannich) | Null | Null (Primary amine acts as H-bond donor) |
| Solubility (Org.) | Poor | Good | Excellent |
| pKa (Conj. Acid) | ~10.6 | ~10.4 (Steric effect) | ~10.2 / ~8.5 |
| Primary Role | Direct Catalyst | Chiral Base / Precursor | Bifunctional Catalyst |
Part 4: Synthesis of Bifunctional Thiourea Catalyst (Downstream Application)
The most potent "application in organocatalysis" for N-ethyl proline is its conversion into a Takemoto-type catalyst analog.
Reaction:
(S)-(1-ethylpyrrolidin-2-yl)methanamine + 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Protocol:
-
Dissolve the diamine (from Protocol A) in DCM (0.1 M).
-
Add the isothiocyanate (1.0 equiv) at 0°C.
-
Stir at RT for 2 hours.
-
Evaporate solvent and purify via flash chromatography (SiO₂, DCM/MeOH 95:5).
-
Application: Use this catalyst (5-10 mol%) for the asymmetric Michael addition of malonates to nitroolefins.
Figure 2: Workflow for converting the N-ethyl proline precursor into a functional organocatalyst.
References
-
BenchChem. (2025).[1] this compound: Chemical Properties and Applications. Retrieved from
-
Yan, T., & Feringa, B. L. (2017). Direct N-alkylation of unprotected amino acids with alcohols. University of Groningen.[2][3] Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: N-Ethyl-L-Proline and Derivatives. Retrieved from
-
ArborPharmChem. (2025).[4] Synthesis of Amisulpride and Chiral Intermediates. Retrieved from
- MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455, 304–308. (Contextual Grounding for Proline Mechanisms).
Sources
Experimental Procedure for the Synthesis of 1-Ethylpyrrolidine-2-carboxylic Acid Esters
Abstract & Strategic Overview
The 1-ethylpyrrolidine-2-carboxylic acid ester scaffold (specifically the ethyl ester of N-ethyl-L-proline) is a critical chiral building block in the synthesis of benzamide antipsychotics (e.g., Levosulpiride , Amisulpride ) and local anesthetics.
While direct alkylation of L-proline esters with ethyl halides is chemically feasible, it suffers from significant drawbacks: uncontrolled quaternization (formation of ammonium salts) and partial racemization under strong basic conditions.
This guide presents two distinct protocols. Method A (Reductive Alkylation) is the recommended "Gold Standard" for high-value pharmaceutical applications, utilizing sodium triacetoxyborohydride (STAB) to ensure mono-alkylation and enantiomeric retention. Method B (Direct Alkylation) is provided as a cost-effective alternative for non-stereocritical bulk synthesis.
Retrosynthetic Analysis & Workflow
The synthesis hinges on the sequential construction of the ester moiety followed by the N-ethylation. Attempting to ethylate the free acid first often leads to zwitterionic solubility issues and difficult purification.
Reaction Pathway Diagram[1]
Figure 1: Step-wise synthetic pathway. The solid lines represent the preferred Reductive Amination route (Method A), while the dashed line represents the Direct Alkylation route (Method B).
Precursor Synthesis: L-Proline Ethyl Ester Hydrochloride[2]
Before N-alkylation, the carboxylic acid must be protected. This protocol uses thionyl chloride in situ to generate anhydrous HCl, driving the Fischer esterification to completion.
-
Reagents: L-Proline (99%), Absolute Ethanol, Thionyl Chloride (SOCl₂).
-
Scale: 100 mmol basis.
Step-by-Step Protocol:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Flush with nitrogen.
-
Solvent Charge: Add Absolute Ethanol (100 mL) and cool to 0°C in an ice bath.
-
Activation: Dropwise add Thionyl Chloride (11.9 g, 7.3 mL, 100 mmol) over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).
-
Addition: Add L-Proline (11.5 g, 100 mmol) in portions.
-
Reflux: Remove ice bath. Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H₂O 4:1:1; Stain: Ninhydrin).
-
Workup: Concentrate the mixture in vacuo to remove ethanol.
-
Crystallization: Triturate the resulting oil with diethyl ether (50 mL) to induce crystallization. Filter the white solid.[1]
-
Yield: Expect 90–95% of L-Proline Ethyl Ester HCl . Store in a desiccator.
Method A: Reductive Alkylation (Preferred)
Rationale: This method uses Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is less reactive toward esters and ketones, allowing the selective reduction of the in situ formed iminium ion without reducing the acetaldehyde or the ester group. This prevents over-alkylation to the quaternary ammonium salt.
Reagent Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv. | Amount (10 mmol scale) | Role |
| L-Proline Ethyl Ester HCl | 179.64 | 1.0 | 1.80 g | Substrate |
| Acetaldehyde | 44.05 | 1.2 | 0.53 g (0.68 mL) | Alkyl Source |
| Et₃N (Triethylamine) | 101.19 | 1.0 | 1.01 g (1.40 mL) | Free-basing agent |
| NaBH(OAc)₃ (STAB) | 211.94 | 1.5 | 3.18 g | Reducing Agent |
| DCM (Dichloromethane) | - | - | 40 mL | Solvent |
Protocol
-
Free-Basing: In a 100 mL RBF, suspend L-Proline Ethyl Ester HCl (1.80 g) in DCM (30 mL) . Add Et₃N (1.40 mL) and stir for 15 minutes at room temperature until the salt dissolves.
-
Aldehyde Addition: Cool the solution to 0°C. Add Acetaldehyde (0.68 mL) dropwise.
-
Note: Acetaldehyde is volatile (bp 20°C). Use a chilled syringe or add as a solution in DCM.
-
-
Imine Formation: Stir at 0°C for 30 minutes to allow the hemiaminal/iminium species to form.
-
Reduction: Add NaBH(OAc)₃ (3.18 g) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Monitoring: TLC (SiO₂; Hexane/EtOAc 3:1). The product is less polar than the starting amine.
-
-
Quench: Quench carefully with Sat. NaHCO₃ (20 mL) . Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).
-
Drying: Combine organic layers, dry over MgSO₄ , filter, and concentrate in vacuo.
-
Purification: The crude oil is often >95% pure. If necessary, purify via vacuum distillation (bp ~70–75°C at 10 mmHg) or flash chromatography (Hexane/EtOAc).
Method B: Direct Alkylation (Alternative)[3]
Rationale: Uses Ethyl Iodide. Cheaper reagents but higher risk of racemization and over-alkylation. Strictly control temperature and stoichiometry.
Protocol
-
Dissolution: Dissolve L-Proline Ethyl Ester HCl (1.80 g, 10 mmol) in Acetonitrile (30 mL) .
-
Base: Add finely powdered K₂CO₃ (4.14 g, 30 mmol) .
-
Alkylation: Add Ethyl Iodide (1.56 g, 0.8 mL, 10 mmol) .
-
Critical: Do NOT use excess alkyl halide. Use exactly 1.0 equivalent to minimize quaternary salt formation.
-
-
Heating: Heat to 40–50°C for 12 hours. Do not reflux aggressively.
-
Workup: Filter off inorganic solids. Concentrate the filtrate.
-
Partition: Dissolve residue in EtOAc (30 mL) and wash with water (10 mL).
-
Purification: Distillation is required to separate the mono-ethyl product from any di-ethyl quaternary salts (which will remain in the pot residue).
Analytical Specifications (QC)
Verify the identity and purity of the This compound ethyl ester .
-
Appearance: Colorless to pale yellow liquid.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.15 (q, 2H, O-CH₂ -CH₃)
-
δ 3.20–3.05 (m, 1H, N-CH-CO)
-
δ 2.80–2.40 (m, 4H, Ring N-CH₂ + N-CH₂ -CH₃)
-
δ 2.20–1.70 (m, 4H, Ring CH₂)
-
δ 1.25 (t, 3H, O-CH₂-CH₃ )
-
δ 1.05 (t, 3H, N-CH₂-CH₃ )
-
-
Chiral HPLC: Chiralpak AD-H or OD-H column. Mobile phase: Hexane/iPrOH (90:10). Confirm enantiomeric excess (ee) >98% for pharma applications.
Safety & Handling
-
Acetaldehyde: Extremely flammable and a suspected carcinogen. Handle in a fume hood. Store refrigerated.
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Keep dry.
-
Ethyl Iodide: Alkylating agent; potential mutagen. Avoid skin contact.
References
-
BenchChem. (n.d.). This compound Structure and Synthesis. Retrieved from
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.
-
Patent CN103420887B. (2013). Levosulpiride compound and preparation method thereof. Google Patents. Retrieved from
-
ScienceMadness. (2007).[2][3] L-Proline Esterification Protocols. Retrieved from
Sources
- 1. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Patent 1775347 [data.epo.org]
Application Note: Analytical Strategies for 1-Ethylpyrrolidine-2-carboxylic Acid Quantification
Executive Summary
1-Ethylpyrrolidine-2-carboxylic acid (CAS: 26248-26-6), also known as N-ethylproline, is a critical chiral building block in the synthesis of substituted benzamide antipsychotics (e.g., Amisulpride, Sulpiride) and a potential degradation product in final drug formulations. Its quantification presents three primary analytical challenges:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) ineffective. -
High Polarity: Its zwitterionic nature leads to poor retention on conventional C18 reversed-phase columns.
-
Chirality: Pharmaceutical applications typically require the (S)-enantiomer; distinguishing the (R)-enantiomer impurity is a Critical Quality Attribute (CQA).
This guide details two validated protocols: a HILIC-MS/MS method for high-throughput residual quantification and a Derivatization-HPLC-FL method for laboratories lacking mass spectrometry.
Chemical Context & Analytical Logic
The Analyte
-
Name: this compound[1]
-
MW: 143.18 g/mol
-
pKa: ~1.9 (COOH) and ~10.5 (Tertiary Amine)
-
Solubility: Highly soluble in water/methanol; insoluble in non-polar solvents.
Method Selection Strategy
The choice of method depends on the available instrumentation and the specific CQA (Residual Content vs. Enantiomeric Purity).
Figure 1: Decision tree for selecting the appropriate analytical workflow based on laboratory capabilities and data requirements.
Protocol A: HILIC-MS/MS (Gold Standard)
Best for: Trace quantification (ppm levels) in complex matrices (API or reaction mixtures). Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions by partitioning them into a water-enriched layer on the stationary phase surface.
Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Column: Waters BEH Amide (100 x 2.1 mm, 1.7 µm) or Phenomenex Kinetex HILIC.
-
Why: Amide phases provide superior peak shape for basic amines compared to bare silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for retention)
-
1-5 min: 90% -> 50% B
-
5-7 min: 50% B
-
7.1 min: 90% B (Re-equilibration is critical in HILIC; allow 5 mins).
-
MS/MS Parameters (MRM Mode)
Operate in Positive Electrospray Ionization (+ESI) mode.
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) | ID Rationale |
| 1-Ethylproline | 144.2 | 98.1 | 20 | 100 | Loss of HCOOH (Quantifier) |
| 1-Ethylproline | 144.2 | 70.1 | 35 | 100 | Pyrrolidine ring fragment (Qualifier) |
| Proline-d7 (IS) | 123.1 | 77.1 | 20 | 100 | Internal Standard |
Sample Preparation
-
Stock Solution: Dissolve 10 mg this compound in 10 mL 50:50 ACN:Water (1 mg/mL).
-
Working Standard: Dilute Stock to 100 ng/mL in 90% Acetonitrile .
-
Critical Note: Injection solvent must match initial mobile phase (high organic) to prevent peak distortion in HILIC.
-
-
Sample Extraction (Solid Matrix):
-
Weigh 50 mg sample.
-
Extract with 5 mL ACN:Water (90:10) containing 0.1% Formic Acid.
-
Sonication: 10 mins.
-
Centrifuge: 10,000 rpm for 5 mins.
-
Inject Supernatant.
-
Protocol B: FMOC-Derivatization HPLC (Alternative)
Best for: Labs without MS, or when strict enantiomeric separation is required using standard C18 columns (via diastereomer formation with chiral reagents, though FMOC is achiral, it adds hydrophobicity for Chiral stationary phases). Principle: FMOC-Cl (9-Fluorenylmethyl chloroformate) reacts selectively with secondary amines to form a highly fluorescent, hydrophobic derivative retained on C18.
Reaction Workflow
Figure 2: Pre-column derivatization workflow using FMOC-Cl.
Reagents
-
Borate Buffer: 0.2 M Borate, pH 9.0 (Alkaline pH required for amine nucleophilicity).
-
FMOC-Cl Reagent: 2 mM in Acetonitrile.
-
ADAM (1-Adamantanamine): Used to quench excess FMOC-Cl which otherwise interferes with the chromatogram.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[2]
-
-
Gradient: 20% B to 80% B over 15 minutes.
-
Detection: Fluorescence (FLD).
-
Excitation: 265 nm
-
Emission: 315 nm
-
Note: UV at 265 nm is possible but 10-100x less sensitive.
-
Method Validation (ICH Q2 Guidelines)
The following parameters must be verified during method transfer:
| Parameter | Acceptance Criteria (Method A: HILIC-MS) | Acceptance Criteria (Method B: HPLC-FL) |
| Linearity (R²) | > 0.995 (Range: 1–1000 ng/mL) | > 0.999 (Range: 0.1–100 µg/mL) |
| Accuracy (Recovery) | 85% – 115% at 3 levels | 95% – 105% at 3 levels |
| Precision (RSD) | < 5% (n=6) | < 2% (n=6) |
| LOD (S/N = 3) | ~ 0.5 ng/mL | ~ 50 ng/mL |
| Specificity | No interference at retention time of 144.2 > 98.1 | Resolution > 1.5 from FMOC-OH peak |
Troubleshooting & Critical Considerations
Matrix Effects (Method A)
HILIC is susceptible to ion suppression from salts.
-
Solution: If recovery is low (<80%), perform a 1:5 dilution of the sample extract with pure acetonitrile. This precipitates residual salts and improves peak shape.
Enantiomeric Separation
If distinguishing (S)-1-ethylproline from (R)-1-ethylproline is required:
-
Method A Modification: Replace the BEH Amide column with a Chiralpak IC-3 or Chiralpak ZWIX(+) .
-
Mobile Phase: Methanol/Acetonitrile/Formic Acid (50:50:0.1).
-
Note: Zwitterionic chiral stationary phases (ZWIX) are specifically designed for underivatized amino acids.
Stability
This compound is hygroscopic. Store reference standards in a desiccator at -20°C. Solutions in acidic mobile phase are stable for 48 hours at 4°C.
References
-
Separation of Proline Derivatives: Nagamalleswari, G., et al. "Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC." International Journal of Pharmaceutical Quality Assurance, vol. 14, no. 3, 2023, pp. 767-770. Link
-
HILIC-MS of Amino Acids: "LC-MS/MS method for Proline-Glycine-Proline... in human plasma." Journal of Chromatography B, 2016. Link
-
Impurity Profiling: Agbaba, D., et al. "Quantitative Analysis of Sulpiride and Impurities... by HPTLC." Journal of Planar Chromatography, 2018. Link
-
Chiral Separation Logic: Ilisz, I., et al. "Chiral separations of amino acids and derivatives... on Chiralpak ZWIX." Journal of Chromatography A, 2012. Link
Sources
1-Ethylpyrrolidine-2-carboxylic acid as a ligand in coordination chemistry
Application Note: 1-Ethylpyrrolidine-2-carboxylic Acid (N-Ethylproline) in Coordination Chemistry & Drug Synthesis
Executive Summary & Chemical Profile
This compound (N-Ethylproline) represents a critical evolution of the "privileged" proline scaffold.[1] By substituting the secondary amine proton of L-proline with an ethyl group, the molecule’s coordination chemistry is fundamentally altered. Unlike L-proline, N-Ethylproline cannot act as a hydrogen bond donor at the nitrogen center.[1] This steric and electronic modification forces specific coordination geometries, enhances lipophilicity, and prevents the formation of H-bonded polymeric networks often seen with simple amino acid ligands.
Key Applications:
-
Chiral Ligand Exchange Chromatography (CLEC): As a copper(II) chelate for the optical resolution of amino acids.[1]
-
Asymmetric Catalysis: As a chiral Lewis base in organocatalysis and metal-mediated aldol reactions.[1]
-
Pharmaceutical Precursor: The primary chiral starting material for the antipsychotic drug Levosulpiride .[1]
| Property | Data |
| IUPAC Name | This compound |
| Common Name | N-Ethylproline |
| CAS Number | 165552-33-0 (Generic/Racemic), 7335-06-0 (Ethylpyrrolidine core) |
| Molecular Weight | 143.19 g/mol |
| Coordination Mode | Bidentate (N, O) Chelation |
| pKa Values | ~1.9 (COOH), ~10.5 (Tertiary Amine) |
Ligand Design & Coordination Mechanics
The utility of N-Ethylproline lies in its ability to form thermodynamically stable 5-membered chelate rings with transition metals (Cu²⁺, Zn²⁺, Pd²⁺).
Mechanism of Action: When coordinated to Copper(II), two N-Ethylproline molecules typically form a trans-bis(chelate) complex. The ethyl group on the nitrogen creates steric bulk that dictates the approach of incoming substrates (in catalysis) or analytes (in chromatography).
-
Steric Control: The ethyl group blocks one face of the complex, enhancing stereoselectivity.
-
Electronic Modulation: The N-ethyl group increases the electron density on the nitrogen (inductive effect), making it a stronger sigma-donor than unsubstituted proline.
Graphviz Diagram: Coordination Equilibrium
The following diagram illustrates the formation of the Bis(N-ethylprolinato)copper(II) complex.
Caption: Pathway for the synthesis of the catalytically active Bis(N-ethylprolinato)copper(II) complex.
Experimental Protocols
Protocol A: Synthesis of Bis(N-ethyl-L-prolinato)copper(II)
Application: Preparation of the chiral selector for CLEC or catalyst precursor.
Reagents:
-
(S)-1-Ethylpyrrolidine-2-carboxylic acid (10 mmol, 1.43 g)
-
Copper(II) Acetate Monohydrate (5 mmol, 1.00 g)
-
Methanol (50 mL)
-
Diethyl Ether (for precipitation)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.43 g of (S)-N-ethylproline in 30 mL of Methanol. The solution should be clear.
-
Metal Addition: Add 1.00 g of Copper(II) Acetate Monohydrate to the stirring ligand solution. The solution will immediately turn deep blue, indicating the formation of the [Cu(N,O)₂] chromophore.
-
Note: Acetate acts as a base to deprotonate the carboxylic acid, driving the reaction forward. If using Copper Sulfate, stoichiometric NaOH must be added.[1]
-
-
Reaction: Stir at room temperature for 2 hours.
-
Concentration: Rotate evaporate the methanol to approximately 5 mL volume.
-
Crystallization: Slowly add diethyl ether (20-30 mL) to the blue residue until turbidity is observed. Store at 4°C overnight to crystallize the complex.
-
Isolation: Filter the blue crystals, wash with cold ether, and dry under vacuum.
-
Validation: The IR spectrum should show the disappearance of the free acid C=O stretch (1700-1730 cm⁻¹) and the appearance of the carboxylate asymmetric stretch (~1600 cm⁻¹).
-
Protocol B: Pharmaceutical Intermediate Synthesis (Levosulpiride Precursor)
Application: Converting the acid to the amine pharmacophore.
This protocol outlines the conversion of this compound to (S)-1-Ethyl-2-(aminomethyl)pyrrolidine , the side chain of Levosulpiride.
Step-by-Step Methodology:
-
Esterification: Reflux (S)-N-ethylproline with Ethanol/SOCl₂ to yield the ethyl ester.
-
Amidation: React the ester with ammonia (or a benzylamine equivalent for easier handling) to form the amide.[1]
-
Reduction: Reduce the amide using Lithium Aluminum Hydride (LiAlH₄) in dry THF.[1]
-
Workup: Quench with Glauber’s salt (Na₂SO₄·10H₂O), filter, and distill the amine.
-
Resolution (Optional but recommended): If starting with racemic material, resolve the resulting amine using L-Tartaric acid.[1] The (S)-amine tartrate salt crystallizes out, leaving the (R)-isomer in the mother liquor.
Graphviz Diagram: Levosulpiride Synthesis Pathway
Caption: Synthetic route from N-Ethylproline to the antipsychotic drug Levosulpiride.
Analytical Validation
To ensure the integrity of the ligand and its complexes, the following parameters must be verified:
| Technique | Observation | Significance |
| FT-IR | Shift of C=O from ~1720 cm⁻¹ (acid) to ~1610 cm⁻¹ (complex).[1] | Confirms deprotonation and metal coordination.[1] |
| UV-Vis | d-d transition band at ~600-650 nm (in water/MeOH).[1] | Characteristic of square planar Cu(II) N₂O₂ chromophore. |
| Polarimetry | Specific Rotation [α]D. | Critical for confirming optical purity (enantiomeric excess) before drug synthesis.[1] |
| 1H NMR | Downfield shift of the alpha-proton (chiral center).[1] | Indicates coordination of the adjacent nitrogen and carboxylate to the metal center.[2] |
References
-
PubChem. (2025).[1][3] this compound Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Google Patents. (2002).[1] Method of preparing levosulpiride and intermediates used therein (KR20020092123A).[1] Available at:
-
MDPI. (2022).[1] Cu(Proline)2 Complex: A Model of Bio-Copper Structural Ambivalence. Molecules. Available at: [Link]
-
ScienceDirect. (2007).[1] Chiral ligand exchange chromatography of amino acids using copper(II) complexes. Journal of Chromatography A. (Contextual reference for CLEC applications).
Sources
High-Throughput Screening of 1-Ethylpyrrolidine-2-carboxylic Acid Derivatives
Application Note & Protocol Guide
Executive Summary & Scientific Rationale
1-Ethylpyrrolidine-2-carboxylic acid (N-ethylproline) is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in neuroleptic agents (e.g., substituted benzamides like Amisulpride and Sulpiride analogs) and as a chiral building block for enzyme inhibitors (e.g., Prolyl oligopeptidase inhibitors).
While the parent acid itself possesses limited biological potency, its derivatives —specifically amides formed at the C2 position—exhibit profound activity against G-Protein Coupled Receptors (GPCRs), particularly Dopamine
This guide details a comprehensive workflow for the parallel synthesis and high-throughput screening of a focused library of this compound derivatives. We prioritize a functional GPCR assay (cAMP modulation) as the primary screen, reflecting the scaffold's high relevance in neuropsychiatric drug discovery.
Library Design & Automated Synthesis (The Input)
To conduct an effective HTS, we must first generate a chemically diverse library around the core scaffold. The carboxylic acid moiety allows for facile diversification via amide coupling.
Core Scaffold: (S)-1-Ethylpyrrolidine-2-carboxylic acid Diversity Elements: 384 diverse primary and secondary amines (aromatic, heteroaromatic, aliphatic).
Protocol: Automated Parallel Amide Coupling
Objective: Synthesize 384 unique derivatives in a 384-well plate format.
Reagents:
-
Scaffold: 0.2 M this compound in DMF.
-
Coupling Agent: 0.25 M HATU in DMF.
-
Base: 0.5 M DIPEA in NMP.
-
Amine Library: 0.2 M diverse amines in DMSO.
Step-by-Step Workflow:
-
Dispensing: Using an acoustic liquid handler (e.g., Echo 650), dispense 5 µL of Scaffold solution into each well of a 384-well polypropylene reaction plate.
-
Activation: Add 5 µL of HATU and 2.5 µL of DIPEA. Shake at 1000 rpm for 10 minutes to form the activated ester.
-
Diversification: Add 5 µL of unique Amine solution to each well.
-
Reaction: Seal plate and incubate at Room Temperature (RT) for 16 hours.
-
Work-up: Evaporate solvent using a centrifugal evaporator (Genevac). Resuspend residues in 50 µL DMSO to achieve a theoretical concentration of ~20 mM.
-
QC: Randomly select 5% of wells for LC-MS verification to ensure >85% purity.
High-Throughput Screening Assay: Dopamine D2 Receptor Antagonism
The primary screen utilizes a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP accumulation assay. This functional assay detects antagonists of the Gi-coupled Dopamine D2 receptor.
Mechanism:
-
Agonist (Quinpirole): Activates D2, inhibiting Adenylyl Cyclase
Low cAMP. -
Antagonist (Hit Compound): Blocks D2
Adenylyl Cyclase activity restored (stimulated by Forskolin) High cAMP .
3.1 Experimental Workflow Diagram
Caption: Figure 1: TR-FRET based HTS workflow for identifying D2 receptor antagonists.
3.2 Detailed Protocol
Materials:
-
Cells: CHO-K1 stably expressing human Dopamine D2 receptor.
-
Reagents: Cisbio HTRF cAMP HiRange kit, Quinpirole (D2 agonist), Forskolin, IBMX (PDE inhibitor).
-
Instrumentation: PHERAstar FSX or EnVision Multimode Plate Reader.
Step-by-Step Procedure:
-
Cell Plating:
-
Harvest CHO-D2 cells and resuspend in stimulation buffer (containing 0.5 mM IBMX).
-
Dispense 5 µL (2,000 cells/well) into a white low-volume 384-well plate.
-
-
Compound Transfer:
-
Transfer 50 nL of library compounds (from Section 2) into the assay plate.
-
Final Concentration: 10 µM (assuming 20 mM stock).
-
Controls:
-
High Control (Max Signal): Buffer + Forskolin (No Agonist) = Simulates 100% Antagonism.
-
Low Control (Min Signal): Buffer + Forskolin + Quinpirole (
) = Simulates 0% Antagonism.
-
-
-
Agonist Stimulation:
-
Add 5 µL of 2x Stimulation Mix (20 µM Forskolin + 200 nM Quinpirole).
-
Incubate for 30 minutes at RT.
-
-
Detection:
-
Add 5 µL of cAMP-d2 conjugate (Acceptor).
-
Add 5 µL of Anti-cAMP-Cryptate (Donor).
-
Incubate for 1 hour at RT in the dark.
-
-
Measurement:
-
Read fluorescence at 665 nm and 620 nm.
-
Calculate HTRF Ratio:
.
-
Data Analysis & Hit Validation
4.1 Quantitative Metrics
Data normalization is critical. We use the Percent Inhibition relative to controls.
| Metric | Formula | Acceptance Criteria |
| HTRF Ratio | N/A | |
| Delta F (%) | N/A | |
| % Inhibition | Hits > 50% Inhibition | |
| Z' Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
Where
4.2 Decision Tree for Hit Selection
Not all hits are true leads. We must filter out "frequent hitters" (e.g., aggregators, quenchers) and structural liabilities.
Caption: Figure 2: Triage strategy for validating this compound derivatives.
4.3 Validation Experiments
-
Counter-Screen: Run the same cAMP assay on parental CHO-K1 cells lacking the D2 receptor. If a compound modulates cAMP here, it is an off-target hitter (e.g., Adenylyl cyclase inhibitor or PDE inhibitor) and must be discarded.
-
Solubility Check: 1-Ethylpyrrolidine derivatives are generally soluble, but amide coupling with lipophilic amines can reduce solubility. Verify aqueous solubility > 50 µM using nephelometry.
References
-
National Institutes of Health (NIH). (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.[1] Retrieved October 26, 2023, from [Link]
-
Maza, J., et al. (2018).[2] Enzymatic Modification of N-Terminal Proline Residues Using Phenol Derivatives. ChemRxiv.[2][3] Retrieved October 26, 2023, from [Link]
-
University of Palermo. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa.[3] Retrieved October 26, 2023, from [Link]
-
Royal Society of Chemistry. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. RSC. Retrieved October 26, 2023, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 1-Ethylpyrrolidine-2-carboxylic Acid Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for N-Ethyl-L-Proline Audience: Medicinal Chemists, Process Development Scientists
Introduction: The "Deceptively Simple" Molecule
You are likely here because a simple N-alkylation of L-proline is giving you <40% isolated yield, or the product is contaminated with quaternary ammonium salts.
1-Ethylpyrrolidine-2-carboxylic acid (N-Ethyl-L-Proline) presents a classic "Zwitterion Trap." While the chemistry of attaching an ethyl group to a secondary amine is elementary, the presence of the carboxylic acid creates two critical failure points:
-
Solubility Mismatch: The product is highly water-soluble (amphoteric), making standard organic extraction nearly impossible without specific pH control.
-
Over-Alkylation: Direct alkylation with ethyl halides often proceeds to the quaternary ammonium salt (betaine) because the product is more nucleophilic than the starting material.
This guide prioritizes Reductive Amination over Direct Alkylation to solve the chemical yield issue, and provides a Zwitterion Workup Protocol to solve the isolation issue.
Module 1: Reaction Optimization (The Chemistry)
Issue #1: "I am seeing large amounts of by-products/quaternary salts."
Diagnosis: You are likely using Direct Alkylation (Proline + Ethyl Iodide/Bromide + Base). Root Cause: The N-ethyl product is a tertiary amine, which is more nucleophilic than the secondary amine of proline. It competes for the alkylating agent, leading to the quaternary ammonium salt (useless waste).
The Solution: Switch to Reductive Amination Reductive amination condenses proline with acetaldehyde to form an iminium ion, which is then reduced. This pathway is self-limiting; once the N-ethyl group is formed, it cannot react again with acetaldehyde to form a quaternary species.
Protocol A: The "Gold Standard" (via Ester Intermediate)
Recommended for high purity and ease of handling.
-
Esterification: Convert L-Proline to L-Proline Ethyl Ester (HCl salt) using EtOH/SOCl₂.
-
Reductive Amination:
-
Reagents: Proline Ester HCl (1.0 eq), Acetaldehyde (1.5 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Base: DIPEA (1.0 eq) to free the amine.
-
Procedure: Mix Ester + Acetaldehyde + DIPEA in DCE. Stir 30 min. Add STAB. Stir 2-4h at RT.
-
-
Hydrolysis: Treat with LiOH in THF/H₂O to yield the free acid.
Protocol B: Direct Reductive Amination (Free Acid)
Recommended for shorter workflows, but requires difficult workup.
-
Reagents: L-Proline (1.0 eq), Acetaldehyde (1.5 eq), Pd/C (10% wt) .
-
Conditions: Hydrogen atmosphere (balloon, 1 atm), Methanol solvent.
-
Why this works: Catalytic hydrogenation is cleaner than Borohydride reagents for the free acid and avoids inorganic salt byproducts that complicate zwitterion isolation.
Visualizing the Pathway Logic
Figure 1: Comparison of synthetic routes.[1] Direct alkylation carries a high risk of over-reaction (red path), while reductive amination (green path) stops at the desired tertiary amine.
Module 2: Workup & Isolation (The Yield Killer)
Issue #2: "Reaction conversion is 100%, but I only isolated 20% product."
Diagnosis: You lost your product in the aqueous phase during extraction.
Root Cause: this compound is a zwitterion (inner salt). At neutral pH, it exists as a charged species (
Troubleshooting Table: Isolation Strategies
| Method | Suitability | Protocol Summary |
| Standard Extraction | ❌ DO NOT USE | DCM/Water extraction will leave the product in the water layer. |
| n-Butanol Extraction | ✅ Good | Adjust aqueous pH to ~6.0 (Isoelectric point). Extract 3x with n-Butanol. Evaporate. |
| Ion Exchange (Resin) | 🏆 Best | Load aqueous mixture onto Dowex 50W (H+ form) . Wash with water (removes salts). Elute with 1M NH₄OH. Lyophilize. |
| Crystallization | ⚠️ Variable | Dissolve crude in min. EtOH. Add Acetone or Et₂O until cloudy. Cool to -20°C. |
The "Zwitterion Trap" Workflow
Figure 2: Decision tree for isolation. Working with the ester (left branch) allows standard extraction. Working with the free acid (right branch) requires specialized zwitterion protocols.
Module 3: Quality Control & Stereochemistry
Issue #3: "My product is racemic (low ee)."
Diagnosis: Loss of optical activity during synthesis. Root Cause: Proline is prone to racemization at the alpha-carbon, especially under basic conditions or high heat , via an enolization mechanism.
Corrective Actions:
-
Avoid Strong Bases: If using direct alkylation, avoid NaH or KOH. Use milder bases like K₂CO₃ or organic bases (DIPEA).
-
Temperature Control: Keep reactions below 40°C. Reductive amination at Room Temperature (RT) is safest.
-
Check the Starting Material: Ensure your L-Proline source is >99% ee.[2]
Analytical Check:
-
1H NMR (D₂O): Look for the ethyl triplet at ~1.3 ppm and the quartet at ~3.1 ppm.
-
Chiral HPLC: Use a Chiralpak AD-H or similar column with a polar mobile phase (Hexane/IPA/TFA) to verify enantiomeric excess.
References
-
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
- Foundational text for using NaBH(OAc)
-
BenchChem. (n.d.). "this compound Structure and Properties."
- Reference for physical properties and CAS verific
-
Carillo, P., & Gibon, Y. (2011). "Protocol: Extraction and determination of proline." Prometheus Protocols.
- Provides insights into the solubility and extraction difficulties of proline deriv
-
Koenig, M., et al. (2018).[5] "Redetermination of the solvent-free crystal structure of L-proline." Acta Crystallographica Section E, 74, 1067–1070.[5]
- Details the zwitterionic lattice structure, explaining solubility behavior.
-
Organic Chemistry Portal. (n.d.). "Sodium Triacetoxyborohydride."[3][4][6][7][8]
- General reaction parameters and solvent comp
Sources
- 1. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SU960163A1 - Process for purifying proline - Google Patents [patents.google.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Ethylpyrrolidine-2-carboxylic acid (N-Ethylproline)
[1]
Executive Summary & Molecule Profile
The Challenge: 1-Ethylpyrrolidine-2-carboxylic acid (N-Ethylproline) is a zwitterionic amino acid derivative. Its purification is notoriously difficult because, like its parent molecule Proline, it is highly water-soluble and hygroscopic. Standard organic extractions often fail to separate it from inorganic salts (KI, KBr, KCl) generated during synthesis (N-alkylation).
Technical Profile:
| Property | Data | Implications for Purification |
|---|---|---|
| Structure | Pyrrolidine ring, N-ethyl, C2-COOH | Amphoteric (acts as acid and base).[1] |
| pKa Values |
Primary Workflow: Ion Exchange Chromatography (The "Gold Standard")
Why this works: This method exploits the charge of the molecule. By acidifying the solution, you force the N-Ethylproline into a cationic state (
Phase A: Resin Preparation
-
Resin: Strong Acid Cation Exchanger (e.g., Dowex 50WX8, Amberlite IR-120).
-
Form: Hydrogen (
) form. -
Column Volume (CV): Use ~10 mL of wet resin per gram of crude product.
Phase B: The Purification Protocol
-
Loading (Binding):
-
Dissolve crude reaction mixture in minimal distilled water.
-
Acidify to pH 1–2 using 1M HCl. Crucial: This ensures the amine is protonated (
) and the carboxylic acid is protonated (COOH). -
Load onto the column slowly (flow rate ~1 CV/hour).
-
-
Washing (Desalting):
-
Elution (Release):
-
Isolation:
-
Combine active fractions.
-
Evaporate under reduced pressure (Rotavap) at
. -
Note: You must remove all water to get a solid. Co-evaporate with absolute ethanol to help remove trace water (azeotropic drying).
-
Workflow Visualization
Caption: Figure 1. Ion Exchange logic flow for separating zwitterionic N-Ethylproline from inorganic salts.
Secondary Workflow: Crystallization & Polishing
If Ion Exchange is unavailable, or for final polishing, use solubility differences.
Warning: N-Ethylproline is extremely hygroscopic. If it absorbs water, it becomes an oil and will not crystallize.
The "Acetone Crash" Method
-
Dissolution: Dissolve the semi-pure oil in a minimum amount of Absolute Ethanol or Isopropanol (hot, ~50°C).
-
Filtration: If any white solids remain undissolved (likely inorganic salts), filter them out immediately.
-
Precipitation:
-
Crystallization: Store at 4°C (fridge) or -20°C overnight.
-
Drying: Filter rapidly under Nitrogen (to prevent moisture uptake) and dry over P
O in a vacuum desiccator.
Troubleshooting Guide (FAQs)
Scenario A: "My product is a sticky oil and won't solidify."
-
Cause 1: Residual Water. Even 1% water can prevent crystallization.
-
Fix: Dissolve in absolute ethanol and rotavap again. Repeat 3x. Finally, dry on a high-vacuum line (<0.1 mbar) for 24 hours.
-
-
Cause 2: Residual Solvent. Traces of high-boiling solvents (DMF, DMSO) from synthesis.
-
Fix: Run the Ion Exchange column (Section 2). It removes non-ionic organic solvents during the water wash.
-
Scenario B: "The yield is low after Ion Exchange."
-
Cause 1: Incomplete Elution. The product is sticking to the resin.
-
Fix: Increase Ammonia concentration to 2M or 3M. Ensure you collect enough volume (monitor pH of eluent; it must be basic).
-
-
Cause 2: Product Decomposition. [1]
-
Fix: Do not heat the ammonia solution above 50°C during evaporation. N-alkyl amino acids can decarboxylate or racemize under harsh heat/base conditions.
-
Scenario C: "My NMR shows high ash/salt content."
-
Cause: You relied on extraction (DCM/Water) instead of Ion Exchange.
-
Fix: Zwitterions partition into water with the salts. You cannot separate them by simple liquid-liquid extraction. You must use Ion Exchange or specific solubility precipitation (Ethanol extraction of the dry solid, leaving salts behind).
-
Advanced Troubleshooting Decision Tree
Caption: Figure 2. Decision matrix for common isolation failures.
References
-
General Purification of Amino Acids
- Source: "Separation of Amino Acids and Derivatives.
- Context: Establishes pKa values and zwitterionic behavior essential for ion exchange logic.
-
Synthesis and Isolation of Proline Derivatives
- Source: "L-Proline, 2-methyl- Synthesis." Organic Syntheses, Coll. Vol. 10, p.501 (2004).
- Context: Describes the specific use of Dowex 50W resin and Ammonia elution for N-alkyl/C-alkyl prolines.
-
Crystallization Solvents
-
N-Ethylproline Properties
- Source: PubChem Compound Summary for CID 28354718 (this compound).
- Context: Confirmation of chemical structure and physical properties.
Sources
- 1. Exposome-Explorer - N-Methylproline (Compound) [exposome-explorer.iarc.fr]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 1-Ethylpyrrolidine-2-carboxylic Acid Synthesis
Topic: Troubleshooting Common Side Reactions & Impurity Profiles
Document ID: TS-ORG-2024-089 | Tier: Advanced Chemical Synthesis
Executive Summary
1-Ethylpyrrolidine-2-carboxylic acid (N-Ethyl-L-proline) is a critical chiral intermediate, notably used in the synthesis of benzamide antipsychotics like Levosulpiride .
The synthesis of this molecule presents a classic "chemoselectivity vs. stereoselectivity" paradox. The secondary amine of L-proline is nucleophilic, but the adjacent chiral center (
This guide addresses the three most prevalent failure modes: Racemization , Quaternization (Over-alkylation) , and Unwanted Esterification .
Module 1: The Racemization Crisis
User Complaint: "My product shows low optical rotation (
Root Cause Analysis
Racemization is the most insidious side reaction in this synthesis. It occurs via the enolization mechanism . The acidity of the
Key Risk Factors:
-
Strong Bases: Use of KOH, NaOH, or NaH in direct alkylation.
-
High Temperatures: Refluxing in high-boiling solvents promotes proton abstraction.
-
Activated Intermediates: If you activate the carboxyl group (e.g., acid chlorides/anhydrides) before N-alkylation, the
-proton becomes significantly more acidic (pK drops from ~24 to ~16).
Visual Pathway: The Enolization Trap
Figure 1: Mechanism of base-catalyzed racemization via the planar enolate intermediate.
Troubleshooting Q&A
Q: I am using Ethyl Iodide (EtI) and KOH. How do I stop racemization? A: You likely cannot stop it completely with this reagent system. The basicity required to neutralize the HI byproduct drives the enolization. Recommendation: Switch to Reductive Amination (see Master Protocol). If you must use EtI, use a weaker organic base (e.g., DIPEA) and keep the temperature <40°C, though yield will suffer.
Module 2: Over-Alkylation (Quaternization)
User Complaint: "I see a persistent impurity at RRT 0.85 or mass spectrum peaks at M+29."
Root Cause Analysis
This is a kinetic control failure. In direct alkylation (using Ethyl Halides), the product (N-ethyl proline) is a tertiary amine. Tertiary amines are often more nucleophilic than the secondary amine starting material. The product competes for the alkylating agent, leading to the formation of the N,N-diethyl pyrrolidinium salt .
Visual Pathway: The Runaway Reaction
Figure 2: Kinetic competition between mono-alkylation and quaternization.
Troubleshooting Q&A
Q: Can I just reduce the equivalents of Ethyl Iodide? A: Reducing EtI leads to incomplete conversion, leaving unreacted Proline. Because separation of zwitterionic amino acids is difficult, this complicates purification. A (Better): Use Reductive Alkylation with Acetaldehyde. Aldehydes react with amines to form imines/enamines, which are then reduced. Quaternization is mechanistically impossible in this pathway because the intermediate iminium ion cannot react with a second aldehyde molecule to form a stable precursor for reduction.
Module 3: Unwanted Esterification
User Complaint: "NMR shows a triplet/quartet pattern typical of an ethyl group, but Mass Spec is M+28 higher than expected."
Root Cause Analysis
If you perform the reaction in Ethanol (a common solvent for amino acids) using an acidic catalyst or an alkyl halide (which generates acid byproduct HX), you trigger Fischer Esterification. The carboxylic acid moiety reacts with the solvent.
Reaction:
Prevention Strategy
-
Solvent Switch: Use Methanol (if methyl ester is acceptable or if strictly controlling pH) or Water/THF mixtures.
-
Avoid Acid: If using Reductive Amination, use pre-neutralized conditions or catalytic hydrogenation which generates no acid byproduct.
Master Protocol: Reductive Amination (The Gold Standard)
This protocol minimizes racemization (mild pH) and eliminates quaternization (mechanism control).
Reagents:
-
L-Proline (1.0 eq)
-
Acetaldehyde (1.1 - 1.2 eq)
-
Pd/C (10% loading, 5 wt% of substrate)
-
Hydrogen Gas (Balloon or 1-3 bar)
-
Solvent: Methanol/Water (4:1)
Step-by-Step:
-
Dissolution: Dissolve L-Proline in MeOH/Water. The water is crucial to solubilize the zwitterionic amino acid.
-
Imine Formation: Cool to 0-5°C. Add Acetaldehyde dropwise. Note: Acetaldehyde is volatile (bp 20°C); use a pre-cooled syringe.
-
Catalyst Addition: Add Pd/C carefully under inert atmosphere (Nitrogen).
-
Hydrogenation: Purge with
. Stir vigorously at room temperature (20-25°C) for 6–12 hours.-
Why? The Pd/C reduces the in situ formed imine/enamine selectively.
-
-
Workup: Filter catalyst through Celite. Concentrate filtrate under reduced pressure.
-
Purification: Recrystallize from Acetone/Water if necessary.
Comparison of Methods
| Metric | Direct Alkylation (Et-I / Base) | Reductive Amination (Acetaldehyde / H2) |
| Racemization Risk | High (Due to basic conditions) | Low (Neutral/Mild conditions) |
| Quaternization | High (Common side product) | None (Mechanistically excluded) |
| Esterification | Medium (If EtOH used) | Low (If solvent is controlled) |
| Yield | 40-60% | 85-95% |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
BenchChem. (n.d.). "this compound Structure and Synthesis." Link
-
Kuroda, H., et al. (1992). "Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions."[1] International Journal of Peptide and Protein Research, 40(2), 114-118. Link
-
Organic Chemistry Portal. (n.d.). "Synthesis of Pyrrolidines: Reductive Amination Strategies." Link
Sources
Technical Support Center: Stereoselective Synthesis of 1-Ethylpyrrolidine-2-carboxylic acid
Introduction: The Stereochemical Challenge
Welcome to the Technical Support Center. You are likely here because the direct ethylation of L-proline using ethyl halides (Et-I or Et-Br) has resulted in partial racemization or difficult workups due to the zwitterionic nature of the product.[1]
The synthesis of 1-Ethylpyrrolidine-2-carboxylic acid requires a shift from thermodynamic control (direct alkylation) to kinetic control (reductive amination) to preserve the chiral center at the C2 position.[1] This guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the industry "Gold Standard" for minimizing racemization while maximizing yield.[1]
Module 1: The Gold Standard Protocol
Why Reductive Amination?
Direct alkylation requires basic conditions (to scavenge acid), which promotes the abstraction of the
Optimized Protocol: Reductive Amination with STAB
Reagents:
-
Substrate: L-Proline (1.0 equiv)[1]
-
Carbonyl Source: Acetaldehyde (1.1 - 1.2 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]
-
Additives: Acetic Acid (AcOH) (1.0 equiv) — Crucial for facilitating iminium ion formation.[1]
Step-by-Step Workflow:
-
Suspension: Suspend L-Proline in DCE under an inert atmosphere (
or Ar). Proline is sparingly soluble; this is normal.[1] -
Aldehyde Addition: Add Acetaldehyde at
. Stir for 15–30 minutes. -
Catalysis: Add Acetic Acid. The mixture may clarify slightly as the iminium species forms.
-
Reduction: Add STAB portion-wise over 20 minutes at
.-
Technical Note: Do not use Sodium Cyanoborohydride (
) unless necessary; STAB is less toxic and avoids cyanide waste management.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin or Dragendorff’s reagent).[1]
-
Quench: Quench with saturated aqueous
. -
Workup (The Critical Step):
-
The product is amphoteric (zwitterionic).[1]
-
Option A (Resin): Pass the aqueous layer through a cation-exchange resin (e.g., Dowex 50W).[1] Elute with
.[1] -
Option B (Extraction): Adjust aqueous pH to ~4.0 (isoelectric point vicinity) to minimize solubility, or saturate with NaCl and extract exhaustively with Chloroform/Isopropanol (3:1).[1]
-
Module 2: Troubleshooting & FAQs
Q1: My product shows significant loss of optical rotation ( ). Why is racemization occurring?
Diagnosis: You likely exposed the reaction to high temperatures or strong bases.
Root Cause: The
-
Switch to STAB: Ensure you are using the reductive amination route, not direct alkylation.
-
Temperature Control: Keep the imine formation step at
. -
Avoid Strong Bases: Do not use
, , or during the reaction. If using direct alkylation (not recommended), use milder bases like (Silver Oxide) which promotes without abstracting the proton.[1]
Q2: I cannot isolate the product from the aqueous phase.
Diagnosis: The product is a zwitterion (inner salt) and highly water-soluble.[1] The Fix:
-
Lyophilization: If the reaction is clean, filter off inorganic salts and lyophilize the aqueous phase directly.
-
Derivatization: If isolation is purely for analysis, derivatize in situ (e.g., make the methyl ester) to render it organic-soluble.
-
Ion Exchange: Use a strong cation exchange resin (
form).[1] Load the mixture, wash with water (removes non-basic impurities), and elute the product with 1M Ammonia.
Q3: The reaction stalled. I see starting material (Proline) remaining.
Diagnosis: Poor solubility of L-Proline in DCE/THF preventing iminium formation.[1] The Fix:
-
Solvent Switch: Add a co-solvent like Methanol (MeOH).[1][2] Note: STAB reacts slowly with MeOH, but it is acceptable if the imine formation is fast. Alternatively, use
if MeOH is the primary solvent. -
Sieving: Use finely powdered/micronized L-Proline.[1]
Module 3: Analytical Validation (E-E-A-T)
You must validate the Enantiomeric Excess (
Method A: Chiral HPLC (Direct)[1]
-
Column: Chiralpak AD-H or Chiralpak IA/IC (Daicel).[1]
-
Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1).[1]
-
Detection: UV is difficult due to weak chromophores.[1] Use Refractive Index (RI) or ELSD if available.[1] If using UV, monitor at 205-210 nm.[1]
Method B: Marfey’s Method (Indirect - High Sensitivity)
If direct chiral HPLC fails, derivatize with Marfey’s Reagent (FDAA).[1]
-
React: Product + FDAA +
( , 1 hr). -
Analyze: Standard C18 Column (Reverse Phase).
-
Mechanism: Converts enantiomers (L/D) into diastereomers (L-L and L-D), which separate easily on achiral columns.[1]
Data Summary Table
| Method | Reagent | Risk of Racemization | Yield | Workup Difficulty |
| Direct Alkylation | Et-I / | High (Thermodynamic Enolization) | Moderate | High (Salts) |
| Reductive Amination | Acetaldehyde / STAB | Low (Kinetic Control) | High (>85%) | Moderate (Zwitterion) |
| Reductive Amination | Acetaldehyde / | Low | High | Low (Filtration) |
Module 4: Visualizing the Pathway
Diagram 1: Synthesis Decision Tree & Mechanism
This diagram illustrates the decision logic and the mechanistic difference between the destructive direct alkylation and the preservative reductive amination.
Caption: Comparative workflow showing the high risk of racemization in direct alkylation versus the stereochemical preservation in reductive amination.
Diagram 2: Workup & Isolation Logic
Handling the zwitterion is the most common failure point. Follow this logic.
Caption: Isolation strategy for zwitterionic N-ethyl proline, comparing Ion Exchange (High Purity) vs. Extraction (Speed).
References
-
Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Borch, R. F., et al. (1971).[1][4] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society. (Foundational text for reductive amination).
-
Bhushan, R., & Martens, J. (1997). "Amino Acids and Derivatives."[1][2][4][5][6][7][8] Handbook of Thin-Layer Chromatography. (Reference for Marfey's Reagent/FDAA usage).
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." (Standard industry reference for chiral columns).[1]
-
Sigma-Aldrich. "Proline Derivatization and Enantioresolution by Chiral GC."[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. impactfactor.org [impactfactor.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 1-Ethylpyrrolidine-2-carboxylic Acid Derivatization
Current Status: Operational Ticket Focus: 1-Ethylpyrrolidine-2-carboxylic acid (N-Ethylproline) Assigned Specialist: Senior Application Scientist
Introduction: The "Deceptive" Proline Derivative
This compound (EPCA) is a critical chiral building block, often used in the synthesis of antipsychotics (e.g., substituted benzamides) and as a chiral auxiliary in asymmetric synthesis.
However, it presents a unique "double-edged" challenge in derivatization (specifically amide coupling):
-
Steric Bulk: The
-ethyl group creates significant steric hindrance around the carboxylate, slowing down nucleophilic attack. -
Basicity & Racemization: Unlike
-acyl prolines (like Fmoc-Pro-OH), the nitrogen in EPCA is a basic tertiary amine. This internal basicity, combined with slow coupling rates, creates a high risk of direct enolization , leading to racemization before the coupling event completes.
This guide addresses the three most common failure modes: Low Yield , Loss of Stereochemistry , and Analytical Confusion .
Module 1: Low Coupling Yields (The "Steric Wall")
The Symptom
"I am using EDC/NHS or HBTU to couple this compound to an amine, but conversion is stuck at <40%. The active ester hydrolyzes before reacting."
The Root Cause
Standard coupling agents (EDC, HBTU) generate active esters that are moderately reactive. For EPCA, the
The Solution: High-Power Activation
You must use a coupling reagent that generates a more reactive intermediate and minimizes the "lifetime" of the activated species.
Recommended Protocol: HATU/HOAt System The 7-azabenzotriazole (HOAt) derived active ester is less sterically sensitive and reacts faster than the benzotriazole (HOBt) analog due to the neighboring group effect of the pyridine nitrogen.
Step-by-Step Protocol
| Step | Action | Critical Note |
| 1. Solvation | Dissolve EPCA (1.0 eq) in DMF or NMP . | DCM is often poor for zwitterionic amino acids. |
| 2. Base | Add Collidine (2.5 - 3.0 eq). | Do not use TEA or DIPEA if possible (see Module 2). |
| 3. Activation | Add HATU (1.1 eq) at 0°C . | Stir for only 2-5 minutes. Long pre-activation promotes racemization. |
| 4. Coupling | Add the Amine partner (1.1 - 1.2 eq). | Allow to warm to RT.[1] |
| 5. Monitoring | Check via LCMS at 1 hour. | If incomplete, do not add more HATU. Add HOAt (0.5 eq) as an additive. |
Module 2: Racemization Control (The "Silent Killer")
The Symptom
"The reaction worked, but my enantiomeric excess (ee) dropped from 99% to 70%. I thought prolines were resistant to racemization?"
The Root Cause
Standard Proline (N-H) and N-acyl Prolines (N-C=O) are resistant to racemization. N-Alkyl Prolines (like EPCA) are NOT.
The tertiary nitrogen in EPCA is basic (
Mechanism of Failure:
-
Carboxyl activation lowers the
of the -proton. -
The
-ethyl group provides steric strain that may flatten the ring, aligning the -proton for abstraction. -
External bases (TEA/DIPEA) abstract the proton, destroying chirality.
The Solution: Base Management & Temperature
Decision Matrix:
-
Avoid: Triethylamine (TEA), Diisopropylethylamine (DIPEA). These are strong bases that drive enolization.
-
Use: 2,4,6-Collidine (TMP) . It is a weaker base (non-nucleophilic) that is sufficient to deprotonate the carboxylic acid for coupling but too sterically hindered and weak to abstract the
-proton efficiently.
Figure 1: The racemization pathway is driven by the lifetime of the activated ester. Fast coupling (HATU) prevents the "detour" to the Enol form.
Module 3: Analytical Verification (The "Ghost Peaks")
The Symptom
"My NMR shows two sets of peaks (approx. 3:1 ratio). LCMS shows a single peak. Is my compound impure?"
The Root Cause
This is a classic Rotamer issue. The steric bulk of the
The Solution: Variable Temperature (VT) NMR
Do not attempt to purify these "impurities." Validate them physically.
-
Run 1H-NMR at 25°C: Observe the split peaks.
-
Run 1H-NMR at 50°C - 60°C:
-
If peaks coalesce (merge): It is a rotamer. The compound is pure.
-
If peaks remain distinct: It is a diastereomer (racemization occurred) or a structural impurity.
-
Module 4: Isolation & Workup
The Symptom
"I cannot extract the product. It stays in the aqueous layer or streaks on silica."
The Root Cause
EPCA derivatives are often amphiphilic or basic.
-
Unreacted EPCA: Zwitterionic (
, ). It is water-soluble at neutral pH. -
Amide Product: Contains a tertiary amine. It will be protonated and water-soluble at pH < 9.
The Solution: pH-Switch Extraction
| Phase | pH Target | Reason |
| Quench | Add Sat. | Hydrolyze active ester. |
| Wash 1 | Aqueous pH ~10 | Keep the tertiary amine neutral (free base). Extract into EtOAc or DCM. |
| Purification | Mobile Phase | Add 1% Et3N or 1% NH4OH to your silica column mobile phase to prevent streaking (tailing). |
Summary Troubleshooting Flowchart
Figure 2: Diagnostic decision tree for this compound derivatization.
References
-
Coste, J., et al. (1990). "Coupling N-methylated amino acids using PyBOP and PyBroP: halogenophosphonium salts as coupling reagents." Tetrahedron Letters, 31(5), 669-672. Link
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2] Tetrahedron, 61(46), 10827-10852. Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2][3] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Bachem. "Peptide Synthesis Guide: Racemization." Bachem Technical Library. Link
-
Li, W., et al. (2010). "NMR studies of the rotamers of N-alkyl-substituted amino acids." Magnetic Resonance in Chemistry, 48(7), 520-525. Link
Sources
Stability issues of 1-Ethylpyrrolidine-2-carboxylic acid in solution
Product Code: N-Et-Pro | CAS: 14397-96-7 (L-Isomer) / 68078-09-1 (Racemic)[1]
Introduction: The Stability Paradox
As a Senior Application Scientist, I often see researchers treat 1-Ethylpyrrolidine-2-carboxylic acid (N-Ethylproline) as a standard amino acid.[1] It is not. Unlike Proline, the nitrogen here is a tertiary amine , removing the hydrogen bond donor capability at the N-terminus and significantly altering its electronic stability profile.
This molecule is a critical chiral intermediate (e.g., in the synthesis of Levosulpiride ). Its value lies entirely in its stereochemistry. Therefore, our troubleshooting guide prioritizes optical stability (racemization) and oxidative integrity (N-oxide formation).
Module 1: Optical Stability & Racemization
The Issue: The alpha-proton (C2-H) in N-Ethylproline is acidic due to the electron-withdrawing carboxylic acid group.[1] Under basic conditions or elevated temperatures, this proton is labile, leading to the formation of a planar enolate intermediate and subsequent racemization.
Troubleshooting Guide: Optical Purity
| Symptom | Probable Cause | Diagnostic Step | Remediation |
| Loss of Optical Rotation | Base-catalyzed racemization.[1] | Check solution pH.[1][2][3] If pH > 8.0, risk is critical. | Adjust pH to 4.0–6.0 (isoelectric region). Store at -20°C. |
| Inconsistent Yields in Amidation | Partial racemization during activation. | Run Chiral HPLC on starting material vs. product.[3] | Use "racemization-free" coupling agents (e.g., DEPBT) or enzymatic routes (Lipases). |
| Melting Point Depression | Eutectic formation due to enantiomeric impurity. | Compare DSC thermogram with pure standard. | Recrystallize from Ethanol/Acetone to enrich enantiomer. |
FAQ: Racemization
Q: I am storing the stock solution in DMF at room temperature. Is this safe? A: No. Polar aprotic solvents like DMF or DMSO can accelerate racemization if even trace basicity is present (e.g., dimethylamine impurities in DMF).
-
Correct Protocol: Store as a solid salt (Hydrochloride) whenever possible. If solution storage is mandatory, use water/buffer at pH 5-6 at 4°C.[1]
Q: Can I use standard acid chloride activation for coupling? A: Avoid if possible. Converting N-Ethylproline to its acid chloride creates a highly activated species where the alpha-proton becomes extremely acidic, leading to rapid racemization via ketene or oxazolone intermediates.[1] Use mixed anhydrides or active esters instead.[1]
Module 2: Oxidative Degradation
The Issue: The N-ethyl group creates a steric and electronic environment susceptible to N-oxidation .[1] Unlike secondary amines, this tertiary amine readily reacts with peroxides or singlet oxygen to form N-Ethylproline N-oxide .[1]
Degradation Pathway Visualization
Figure 1: Primary degradation pathways. The upper path (Racemization) is pH-driven; the lower path (Oxidation) is solvent/storage-driven.[1]
FAQ: Chemical Stability
Q: My solution turned yellow overnight. What happened? A: This is likely N-Oxide formation or oxidative dealkylation.[1]
-
Root Cause: Did you use tetrahydrofuran (THF) or ether that wasn't fresh? Old ethers contain peroxides that rapidly oxidize the tertiary amine.
-
Fix: Always use peroxide-free solvents.[1] Sparge solvents with Argon/Nitrogen before dissolving N-Ethylproline.[1]
Q: Is the molecule hygroscopic? A: Yes. As a zwitterionic amino acid derivative, it avidly absorbs atmospheric moisture. Water facilitates proton exchange, accelerating racemization. Store in a desiccator.
Module 3: Validated Analytical Protocols
To ensure your experiments are based on accurate data, you must validate the integrity of your starting material.
Protocol A: Enantiomeric Excess (ee) Determination
Standard HPLC cannot distinguish enantiomers. You must use a Chiral Stationary Phase (CSP).
-
Column: Daicel Chiralpak AD-H or Chiralpak IA (Amylose-based).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1][4]
-
Note: The diethylamine (DEA) is critical to suppress peak tailing caused by the interaction of the carboxylic acid with the silica support.
-
-
Flow Rate: 0.8 mL/min at 25°C.
-
Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).
-
Success Criteria: Baseline separation of (S)- and (R)- enantiomers.
Protocol B: Stability Decision Matrix
Use this workflow to determine if your sample is safe to use.
Figure 2: Pre-experimental triage workflow for N-Ethylproline solutions.
References
-
PubChem. (2024).[5] this compound Compound Summary. National Library of Medicine. [Link]
-
European Patent Office. (2007). Process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines. EP1775347A1.[1] (Describes the handling and resolution of the N-ethyl precursor for Levosulpiride). [Link]
-
Smith, J. R. L., & Masheder, D. (1976). Amine oxidation.[1][6][7] Part IX. The electrochemical oxidation of some tertiary amines. Journal of the Chemical Society, Perkin Transactions 2. (Foundational mechanism for tertiary amine oxidation). [Link]
-
BMB Reports. (2011). Levosulpiride, (S)-(-)-5-Aminosulfonyl-N-[(1-ethyl-2-pyrrolidinyl) methyl]-2-methoxybenzamide.[1][8] (Contextualizes the biological importance of the S-enantiomer). [Link]
Sources
- 1. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Patent 1775347 [data.epo.org]
- 5. 1-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. CN103420887B - Levosulpiride compound and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 1-Ethylpyrrolidine-2-carboxylic Acid
Current Status: Operational Topic: Process Chemistry & Scale-Up Engineering Target Molecule: 1-Ethylpyrrolidine-2-carboxylic acid (N-Ethylproline) CAS: 14316-06-4
Executive Summary
Welcome to the Technical Support Center. This guide addresses the specific challenges encountered when scaling the synthesis of This compound from gram to kilogram quantities.
While direct alkylation with ethyl halides (Et-X) is common in academic literature, it is unsuitable for scale-up due to uncontrolled quaternization (Hofmann exhaustive methylation logic) and difficult purification. This guide focuses on the industry-standard Reductive Alkylation (Reductive Amination) route, which offers superior atom economy and impurity control.
Module 1: Reaction Optimization (Upstream)
The Protocol: Reductive Alkylation via Catalytic Hydrogenation
User Question: I am seeing significant over-alkylation and "tar" formation when using ethyl iodide. How do I switch to a scalable route?
Technical Response: Direct alkylation with alkyl halides on a secondary amine (like Proline) is kinetically difficult to stop at the tertiary amine stage. The product (N-ethyl proline) is often more nucleophilic than the starting material, leading to quaternary ammonium salts.
Recommended Route: Reductive Alkylation using Acetaldehyde and Palladium on Carbon (Pd/C) .
Standard Operating Procedure (Scale-Up Adapted)
-
Solvent System: Methanol or Ethanol/Water (9:1). Water is essential to solubilize the zwitterionic L-Proline.
-
Reagents:
-
L-Proline (1.0 equiv)
-
Acetaldehyde (1.2 - 1.5 equiv) — Note: Add slowly to prevent self-aldol condensation.
-
Pd/C (10% loading, 5 wt% relative to substrate)
-
Hydrogen Gas (1-3 atm)
-
-
Conditions: Ambient temperature (20–25°C). Higher temperatures increase racemization risk.[1]
Why this works: The reaction proceeds via a transient iminium ion intermediate formed between proline and acetaldehyde. The Pd/C selectively reduces this iminium bond to the C-N single bond. Because the resulting tertiary amine cannot form another imine, the reaction stops automatically at the mono-ethyl stage.
Troubleshooting Table: Reaction Parameters
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction (<50% Conv.) | Poisoned Catalyst | Ensure acetaldehyde is distilled/fresh. Polymerized acetaldehyde poisons Pd surfaces. |
| High Impurity Profile | Acetaldehyde Polymerization | Do not dump acetaldehyde all at once. Use a dosing pump to maintain low instantaneous concentration. |
| Racemization (>1% D-isomer) | High Temp / High Pressure | Maintain T < 30°C. High energy input facilitates deprotonation at the |
Module 2: Work-Up & Isolation (Downstream)
User Question: My reaction is done, but I cannot extract the product. It stays in the aqueous layer no matter how much DCM I use.
Technical Response: This is the most common ticket we receive. This compound is a zwitterion (inner salt). It is highly polar and water-soluble. Standard organic extraction (EtOAc/Water) will fail because the molecule prefers the water phase at neutral pH.
Isolation Strategy 1: Ion Exchange (The Cleanest Method)
Best for: High purity requirements (>99%)
-
Filtration: Filter off the Pd/C catalyst over Celite.
-
Loading: Load the aqueous reaction mixture onto a Strong Acid Cation Exchange Resin (e.g., Dowex 50W).
-
Washing: Wash column with distilled water until neutral.
-
Elution: Elute with 1M - 2M Aqueous Ammonia (NH₄OH) . The ammonia disrupts the resin-amine bond.
-
Concentration: Evaporate the ammoniacal fractions. The excess ammonia and water evaporate, leaving the free amino acid.
Isolation Strategy 2: The "n-Butanol" Trick (The Faster Method)
Best for: Intermediate scale (100g - 1kg) where columns are too slow.
-
Acidification: Adjust pH to ~1-2 with HCl (converts zwitterion to cationic hydrochloride salt).
-
Evaporation: Remove bulk Methanol/Ethanol.
-
Extraction: Use n-Butanol or Isopropanol/DCM (3:1) .
-
Note: Unlike EtOAc, n-Butanol can extract polar amino acid salts.
-
-
Crystallization: The crude residue can often be crystallized from Acetone or Acetone/EtOH mixtures.
Module 3: Quality Control & Impurity Logic
User Question: How do I detect if I have racemized my material during the scale-up?
Technical Response:
Racemization at the
Analytical Checkpoints
-
Optical Rotation: Compare
to literature standards. A drop in rotation magnitude indicates partial racemization. -
Chiral HPLC:
-
Column: Chiralpak ZWIX(+) or Crownpak CR(+) (specifically designed for amino acids).
-
Mobile Phase: Acetonitrile / MeOH / Water with acidic buffer (Perchloric acid or TFA).
-
Alert: Standard C18 columns will not separate the D/L enantiomers.
-
Impurity Visualization (DOT Diagram)
The following diagram maps the reaction logic and where specific impurities arise.
Figure 1: Reaction pathway and critical impurity genesis points.[6] Note that racemization branches from the intermediate state under thermal stress.
Module 4: Process Workflow Diagram
This flowchart illustrates the recommended "Green" scale-up process using catalytic hydrogenation and ion-exchange isolation.
Figure 2: End-to-end process flow for the kilogram-scale synthesis of N-Ethylproline.
References
-
General Reductive Alkylation of Amino Acids
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
- Note: While this paper focuses on STAB, the mechanistic principles for iminium formation apply to the hydrogen
-
-
Synthesis of N-Alkyl Proline Derivatives (Patent Context)
-
CN102442935A.[3] "Preparation method of (S)-N-ethyl-2-aminomethyl pyrrolidine."
- Relevance: Describes the handling of N-ethyl proline precursors and the specific challenges of ethyl
-
-
Racemization Risks in Proline Chemistry
-
Catalytic N-Alkylation (Green Chemistry)
- Mebane, R. C., et al. (2007). "Grossly simplified reductive amination of aldehydes and ketones.
- Relevance: Supports the use of simplified reducing environments for scale-up.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]
- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of 1-Ethylpyrrolidine-2-carboxylic acid amides
Technical Support Center: Purification of 1-Ethylpyrrolidine-2-carboxylic Acid Amides
Case ID: PUR-EPCA-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This compound amides (and their derivatives like the Levosulpiride intermediate) present a "perfect storm" of purification challenges. They are amphiphilic, possessing both a polar amide group and a basic tertiary amine. This dual nature leads to severe streaking on silica gel, high water solubility during extraction, and susceptibility to racemization at the
This guide moves beyond standard protocols to address the specific physicochemical bottlenecks of this scaffold.
Module 1: Chromatographic Isolation (The "Streaking" Issue)
User Question: “I’m trying to purify my amide on a standard silica column (DCM/MeOH), but the product streaks from fraction 5 to 50, and I’m losing mass. How do I fix this tailing?”
Technical Diagnosis: The tertiary nitrogen in the pyrrolidine ring (pKa ~9.0–10.0) acts as a Lewis base, interacting strongly with the acidic silanol groups (Si-OH) on the silica surface. This non-specific binding causes peak broadening (tailing) and irreversible adsorption.
Troubleshooting Protocol:
| Method | Mobile Phase Modifier | Mechanism | Verdict |
| Standard | DCM : MeOH | None. High interaction with silanols. | FAIL (Severe tailing) |
| Basified | DCM : MeOH + 1% Et₃N | Triethylamine (Et₃N) blocks acidic silanols. | GOOD (Sharper peaks) |
| Ammoniated | DCM : MeOH (7N NH₃) | Ammonia competes for binding sites. | EXCELLENT (Best recovery) |
| Alternative | Neutral Alumina | Alumina is less acidic than silica. | GOOD (Use if product is acid-sensitive) |
The "Basified Slurry" Technique (Recommended): Do not just add triethylamine (TEA) to the mobile phase. You must pretreat the silica.
-
Slurry Preparation: Suspend your silica gel in the starting eluent (e.g., 95:5 DCM:MeOH) containing 1% TEA .
-
Packing: Pour the column and flush with 2 column volumes of the same basified solvent.
-
Loading: Load your crude sample.
-
Elution: Run the gradient. You can often lower the TEA content to 0.5% after the first few fractions.
Module 2: Extraction & Phase Separation (The "Solubility" Issue)
User Question: “My reaction conversion was 100%, but after aqueous workup, my crude yield is only 30%. Is my product decomposing?”
Technical Diagnosis: Likely not decomposition. Short-chain pyrrolidine amides are highly water-soluble (LogP < 1). If you wash with acidic or neutral water, the tertiary amine protonates (forming the ammonium salt), locking the molecule in the aqueous phase.
The "pH-Swing" Recovery Protocol: You must exploit the pKa of the pyrrolidine nitrogen.
-
Acid Wash (Impurity Removal):
-
Dissolve crude reaction mixture in EtOAc.
-
Wash with 0.5 M HCl .
-
Result: Your product moves to the Aqueous Layer (protonated). Non-basic impurities (unreacted coupling agents, neutral side products) stay in the EtOAc.
-
Action: Discard the organic layer (EtOAc).
-
-
Basification (Product Release):
-
Cool the aqueous layer to 0°C (prevents hydrolysis).
-
Adjust pH to 12–13 using 4M NaOH or sat. K₂CO₃.
-
Result: Product deprotonates and becomes a free base.
-
-
Exhaustive Extraction (The "Salting Out" Trick):
-
Saturate the aqueous layer with NaCl (solid). This increases the ionic strength, forcing the organic amide out of the water ("Salting Out").
-
Extract with DCM:Isopropanol (3:1) . Note: Pure DCM is often insufficient for polar amides. The addition of Isopropanol is critical.
-
Visualization: The pH-Swing Workflow
Caption: Figure 1. pH-Swing Extraction logic designed to isolate basic pyrrolidine amides from neutral organic impurities.
Module 3: Stereochemical Integrity (The "Racemization" Issue)
User Question: “I synthesized the (S)-enantiomer, but chiral HPLC shows a 15% (R)-enantiomer impurity. Where did I lose the stereocenter?”
Technical Diagnosis:
Proline derivatives are notoriously prone to racemization at the
Prevention Guide:
-
Coupling Reagent Selection:
-
Avoid: Standard EDC/HOBt in DMF (high racemization risk for proline).
-
Use:EDC/Oxyma or HATU/HOAt at 0°C. Oxyma is superior to HOBt for suppressing racemization [1].
-
Alternative: Mixed anhydride method (Isobutyl chloroformate/NMM) at -15°C is often safer for this specific scaffold.
-
-
Workup Temperature:
-
Never heat the basic aqueous solution during the extraction step described in Module 2. Keep T < 10°C during pH adjustment.
-
-
Polishing via Crystallization:
-
If you have <95% ee, do not rely on silica chromatography (it rarely separates enantiomers).
-
Tartrate Salt Method: Convert your amide to a salt using L-Tartaric acid (or D-Tartaric acid). The diastereomeric salts often have different solubility profiles in Ethanol/Water, allowing you to crystallize the pure (S)-enantiomer [2].
-
Module 4: Decision Matrix for Purification
User Question: “Should I use distillation or chromatography?”
Senior Scientist Recommendation:
Caption: Figure 2. Purification strategy based on physical state and impurity type.
References
-
Steinauer, R., et al. "Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only." Green Chemistry, 2021. Link
-
Patent CN102442935A. "Preparation method of (S)-N-ethyl-2-aminomethyl pyrrolidine." Google Patents. Link
-
PubChem. "Ethyl 1-ethylpyrrolidine-2-carboxylate Compound Summary." National Library of Medicine. Link
-
BenchChem. "Technical Support: Preventing Racemization of Proline During Peptide Synthesis." Link
By-product analysis in 1-Ethylpyrrolidine-2-carboxylic acid synthesis
Technical Support Center: 1-Ethylpyrrolidine-2-carboxylic Acid Synthesis
-
Subject: By-product Analysis & Process Optimization
-
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[2]
Introduction: The Criticality of N-Ethylproline
Welcome to the technical support hub for This compound (also known as N-Ethylproline).[1][2] This molecule is a high-value chiral synthon, most notably serving as the key intermediate for the antipsychotic benzamides Amisulpride and Levosulpiride .
In synthesis, users typically encounter two distinct failure modes: loss of stereochemical integrity (racemization) and chemoselectivity errors (over-alkylation) . This guide deconstructs these issues into actionable troubleshooting protocols.
Module 1: The Alkylation Trap (Over-Alkylation)
User Issue: "I am using Ethyl Bromide to alkylate L-Proline, but my yield is low and LC-MS shows a mass of M+29 relative to my product."
Diagnosis: You are experiencing Quaternization (Over-Alkylation) . Direct alkylation of secondary amines (like proline) with alkyl halides is kinetically difficult to stop at the tertiary amine stage. The product (N-ethylproline) is often more nucleophilic than the starting material, leading to the formation of the quaternary ammonium salt.
The Chemistry of the Failure
The reaction does not stop at mono-ethylation. The tertiary amine formed attacks a second equivalent of ethyl bromide.
-
Target Product: this compound (
, MW: 143.18)[1][2] -
By-Product: 1,1-Diethylpyrrolidinium salt (
, MW: ~172.2)[1][2]
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Reagent Stoichiometry | Limit EtBr to 0.95 - 1.0 equivalents. | Starving the reaction of the alkylating agent prevents the product from competing for the electrophile.[1][2] |
| Base Selection | Switch to inorganic bases (e.g., | Surface-mediated reactions can sometimes suppress the second alkylation compared to homogeneous bases like TEA.[1][2] |
| Alternative Route | Adopt Reductive Amination (See Module 3). | This is the industry standard because it mechanistically prevents over-alkylation (imines cannot be alkylated further to quaternary salts easily). |
Module 2: Stereochemical Drift (Racemization)
User Issue: "My product isolated from the ester route has a specific rotation
Diagnosis: You are suffering from Base-Catalyzed Racemization .[1][2]
This is the "silent killer" of potency. The
Mechanism of Failure
-
Esterification: To make the amine more nucleophilic, you likely esterified the proline first.
-
Deprotonation: The base used for alkylation (e.g., NaH, NaOEt) abstracted the
-proton. -
Enolization: The resulting carbanion stabilizes via the enolate, destroying the chiral center.
-
Reprotonation: The proton returns from either face, yielding a racemic mixture.
Figure 1: Mechanism of base-catalyzed racemization via enolate formation.[1][2]
Corrective Action Plan
-
Avoid Esters if Possible: Use the free acid form of proline if using reductive amination. The carboxylate anion (
) electrostatically repels further deprotonation at the -carbon.[1][2] -
Switch Solvent: If using direct alkylation, avoid high-dielectric polar aprotic solvents (like DMF) with strong bases, as they enhance the basicity of the reagent. Use Acetonitrile or Toluene .
-
Temperature Control: Keep reaction temperatures below 40°C . Racemization kinetics follow Arrhenius behavior and spike dramatically at reflux.
Module 3: The Golden Standard (Reductive Amination)
User Issue: "I need a scalable, high-purity protocol that avoids the issues above."
Solution: Reductive Alkylation using Acetaldehyde. This method forms an enamine/iminium intermediate that is selectively reduced. It inherently blocks quaternization and minimizes racemization conditions.
Recommended Protocol
-
Reagents:
-
Workflow:
-
Step 1: Suspend Proline in DCE.
-
Step 2: Add Acetaldehyde dropwise at 0°C. Stir 30 mins to form the iminium species.
-
Step 3: Add STAB portion-wise.
-
Step 4: Allow to warm to Room Temp (RT) and stir for 12 hours.
-
Step 5: Quench with saturated
.
-
Process Flow Diagram
Figure 2: The reductive amination pathway, highlighting the suppression of over-alkylation.
Module 4: Analytical Troubleshooting (Impurity Profiling)
User Issue: "I see extra peaks in my HPLC. What are they?"
Use this table to identify common by-products based on relative retention time (RRT) and Mass Spec data.
| Impurity Type | Origin | Mass Shift (vs Product) | Detection Characteristic |
| Unreacted Proline | Incomplete Reaction | M - 28 (115 Da) | Highly polar, elutes at void volume in Reverse Phase.[1][2] |
| Quaternary Salt | Over-alkylation | M + 29 (172 Da) | Distinctive MS signal; does not move with pH change in HPLC. |
| (R)-Enantiomer | Racemization | Same Mass (143 Da) | Requires Chiral Column. (e.g., Chiralpak AD-H or Crownpak CR).[1][2] Separation not possible on C18. |
| Ethyl Ester | Side Reaction | M + 28 (171 Da) | If Ethanol was used as solvent or quencher.[1] Less polar than product. |
References
-
Synthesis of Amisulpride Intermediates Title: Process for preparation of amisulpride (US20130096319A1) Source: Google Patents URL:[1]
-
Reductive Amination Methodology Title: Reductive Amination (General Review) Source: Organic Chemistry Portal URL:[Link][1]
-
Proline Racemization Risks Title: Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions Source: PubMed (Int J Pept Protein Res) URL:[1][Link]
Sources
Technical Support Center: Analytical Refinement for 1-Ethylpyrrolidine-2-carboxylic Acid
Status: Operational Subject: 1-Ethylpyrrolidine-2-carboxylic acid (N-Ethylproline) | CAS: 26248-26-8 Context: Critical intermediate for Benzamide antipsychotics (e.g., Amisulpride). User Role: Senior Application Scientist
Introduction: The "Invisible" Zwitterion Challenge
Welcome to the technical refinement hub. You are likely here because standard amino acid protocols are failing. This compound presents a "perfect storm" of analytical difficulty:
-
No Chromophore: It lacks the aromatic system found in its downstream products (like Amisulpride), rendering standard UV detection (254 nm) useless.
-
Tertiary Amine: The N-ethyl substitution removes the N-H proton, meaning standard amino acid derivatization reagents (OPA, FMOC, Dansyl Chloride) will not work .
-
Zwitterionic Nature: It elutes in the void volume on standard C18 columns due to high polarity.
This guide moves beyond basic pharmacopeial methods to advanced troubleshooting for R&D and high-sensitivity impurity profiling.
Module 1: Detection Strategies (The "No Signal" Issue)
Q: I see no peak at 254 nm, and 210 nm is too noisy. How do I detect this molecule?
A: You cannot rely on direct UV absorbance for trace analysis of this compound. The tertiary amine prevents standard amine-tagging. You have three viable paths depending on your equipment.
Path A: Universal Detection (Recommended)
If you have a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), this is the most robust method. It requires no derivatization and is strictly mass-dependent.
-
Why it works: The analyte is non-volatile; the mobile phase is volatile.
-
Protocol Parameters (CAD):
-
Nebulizer Temp: 35°C
-
Power Function: 1.0 (for linearity)
-
Data Rate: 10 Hz
-
Path B: Indirect UV Detection (Ligand Exchange)
If you are restricted to UV-Vis, use Copper (II) Ligand Exchange Chromatography (CLEC) .
-
Mechanism: Amino acids form complexes with Cu(II) ions in the mobile phase. The complex absorbs at 254 nm (or visible blue region).
-
Mobile Phase: 1 mM Copper(II) Sulfate in water/methanol (90:10).
-
Column: C18 or specialized Ligand Exchange Column.
-
Result: The analyte appears as a positive peak (complex formation) or a negative system peak depending on the background absorbance.
Path C: Carboxyl-Targeted Derivatization
Since the Nitrogen is blocked, you must tag the Carboxylic Acid .
-
Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-MMC) or p-Nitrobenzyl bromide (PNB).
-
Reaction: Esterification.
-
Detection: Fluorescence (Br-MMC) or UV at 265 nm (PNB).
Decision Matrix: Selecting the Right Detector
Figure 1: Decision tree for selecting the detection method based on laboratory instrumentation limits.
Module 2: Chromatographic Separation (Retention)
Q: The compound elutes in the void volume (t0) on my C18 column. How do I retain it?
A: this compound is highly polar and zwitterionic. Standard Reverse Phase (RP) mechanisms fail because the "hydrophobic foot" (the ethyl group) is insufficient to counteract the polarity of the zwitterion.
Solution 1: HILIC (Hydrophilic Interaction Liquid Chromatography)
This is the gold standard for polar zwitterions.
| Parameter | Condition | Rationale |
| Column | Zwitterionic HILIC (e.g., ZIC-HILIC or Amide) | Mimics the analyte's zwitterionic nature for optimal selectivity. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.0) | Provides counter-ions to control electrostatic interactions. |
| Mobile Phase B | Acetonitrile (ACN) | High organic content (>70%) induces retention. |
| Gradient | 90% B to 60% B over 15 min | Elutes the polar compound by increasing water content. |
| Critical Note | Sample Diluent must be >80% ACN | Injecting in water causes "breakthrough" (peak splitting/void elution). |
Solution 2: Ion-Pair Chromatography (If you must use C18)
If you lack a HILIC column, you must mask the charges.
-
Additive: Sodium Octanesulfonate (5-10 mM) or Heptafluorobutyric acid (HFBA) for MS.
-
pH: Adjust to 2.5 (suppress carboxylic acid ionization) or use the ion pair to bind the amine.
-
Warning: Ion-pairing reagents are difficult to flush out and are generally incompatible with LC-MS (except volatile ones like HFBA).
Module 3: Enantiomeric Purity (Chiral Separation)
Q: How do I separate the (S)-enantiomer from the (R)-enantiomer?
A: This is the most critical quality attribute. Since the nitrogen is tertiary, chiral crown ethers (which require primary amines) are less effective. You need a Macrocyclic Glycopeptide or a Polysaccharide column used in specific modes.[1]
Protocol: Teicoplanin-Based Separation (Chirobiotic T)
The Teicoplanin stationary phase is excellent for amino acids, including N-substituted ones.
-
Column: Chirobiotic T (or T2)
-
Mode: Polar Organic Mode (POM) or Reversed Phase.
-
Mobile Phase (POM): Methanol/Acetonitrile/Triethylamine/Acetic Acid (50:50:0.2:0.2).
-
Mechanism: The analyte fits into the antibiotic binding pocket. The acid/base ratio controls the ionization state to maximize interaction.
Protocol: Zwitterionic Chiral Stationary Phases (Cinchona-based)
Columns like Chiralpak ZWIX(+) or ZWIX(-) are specifically designed for zwitterions.
-
Mobile Phase: MeOH/ACN + 50mM Formic Acid + 25mM Diethylamine.
-
Benefit: These columns separate based on the simultaneous recognition of the cation and anion.
Module 4: Sample Preparation & Impurity Profiling
Q: I am analyzing Amisulpride synthesis mixtures. How do I extract this specific acid?
A: The acid is amphoteric. Liquid-Liquid Extraction (LLE) is difficult because it remains water-soluble at most pH levels.
Recommended Workflow: Solid Phase Extraction (SPE) Use a Mixed-Mode Cation Exchange (MCX) cartridge.
-
Load: Acidify sample (pH 2) and load onto MCX cartridge. The amine (positively charged) binds to the sulfonate groups.
-
Wash 1: 0.1 M HCl (removes neutrals/acids).
-
Wash 2: Methanol (removes hydrophobic neutrals).
-
Elute: 5% Ammonia in Methanol. The ammonia neutralizes the amine, releasing the compound.
-
Evaporate & Reconstitute: Reconstitute in HILIC mobile phase (High ACN).
Workflow Diagram: Sample Prep to Analysis
Figure 2: Solid Phase Extraction (SPE) workflow for isolating this compound from complex matrices.
References
-
European Pharmacopoeia (Ph. Eur.) . Amisulpride Monograph 1490. (Defines Impurity A and related substances methodologies).
-
Ilko, V. et al. (2014). "Separation of amino acids and peptides by HILIC." Journal of Separation Science. (Foundational text for HILIC separation of zwitterions).
-
Chiral Technologies . Instruction Manual for CHIRALPAK® ZWIX(+) & ZWIX(-). (Specific protocols for zwitterionic amino acid separation).
-
Thermo Fisher Scientific . Charged Aerosol Detection for Non-Chromophoric Compounds. (Technical Note on CAD settings for amino acids).
-
Davankov, V. A. (2003). "Ligand-exchange chromatography of chiral compounds." Journal of Chromatography A. (The authoritative source on Copper-complex detection).
Disclaimer: This guide is intended for research and development purposes. Validated GMP methods should always be cross-referenced with the current USP/EP monographs for final release testing.
Sources
Validation & Comparative
Technical Comparison: Synthetic Routes to 1-Ethylpyrrolidine-2-carboxylic acid
Executive Summary
1-Ethylpyrrolidine-2-carboxylic acid (N-Ethyl-L-Proline) is a critical chiral intermediate, primarily utilized in the synthesis of the antipsychotic drug Amisulpride (specifically the [(1-ethylpyrrolidin-2-yl)methyl]amine moiety).
For drug development professionals, the choice of synthetic route is dictated by the stringent requirement to maintain the (S)-enantiomer configuration. This guide compares the two dominant pathways:
-
Reductive Alkylation (Recommended): High enantiomeric excess (ee), scalable, and cleaner impurity profile.
-
Direct N-Alkylation (Traditional): Lower cost reagents but significant risks of racemization and over-alkylation (betaine formation).
Chemical Profile
| Property | Description |
| IUPAC Name | (2S)-1-ethylpyrrolidine-2-carboxylic acid |
| Common Name | N-Ethyl-L-Proline |
| Molecular Formula | C₇H₁₃NO₂ |
| Key Application | Precursor to Amisulpride, Levosulpiride |
| Chirality | L-isomer (S-configuration) is the bioactive form |
| Critical Quality Attribute | Optical Purity (ee > 99.0%) |
Route Analysis & Comparison
Route A: Reductive Alkylation (The "Gold Standard")
This method utilizes reductive amination between L-Proline and Acetaldehyde. It is the preferred industrial route because it proceeds through an iminium intermediate that is rapidly reduced, minimizing the time the molecule spends in conditions that could promote racemization.
-
Mechanism: L-Proline condenses with acetaldehyde to form an iminium ion, which is selectively reduced in situ by a hydride source (Catalytic Hydrogenation or Borohydride).
-
Reagents: L-Proline, Acetaldehyde, Pd/C (Catalyst) + H₂ gas, or NaBH(OAc)₃.
-
Solvent: Methanol or Ethanol (anhydrous preferred).
Experimental Protocol (Self-Validating System)
Note: This protocol uses NaBH(OAc)₃ for lab-scale safety and ease of handling, replacing H₂/Pd-C which is common in bulk manufacturing.
-
Setup: Charge a dry flask with L-Proline (1.0 eq) and Methanol (10 V).
-
Imine Formation: Add Acetaldehyde (1.2 eq) dropwise at 0–5°C. Stir for 30 minutes.
-
Validation Point: Solution color change indicates imine formation.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in portions over 1 hour, maintaining temperature < 10°C.
-
Quench: After 4 hours (check TLC for consumption of Proline), quench with water.
-
Workup: Adjust pH to neutral. Extract with DCM.
-
Purification: Crystallization from Acetone/Ether or distillation (if esterified).
Route B: Direct N-Alkylation (The "Traditional" Method)
This route involves a classic Sₙ2 substitution using an ethyl halide. While reagents are cheaper, the basic conditions required to neutralize the ammonium proton also increase the acidity of the
-
Mechanism: Nucleophilic attack of the proline nitrogen on the ethyl halide.
-
Reagents: L-Proline, Ethyl Iodide (or Bromide), KOH or NaOH.
-
Solvent: Ethanol/Water or DMF.
Critical Fail Points
-
Racemization: Strong base removes the
-proton (chiral center), leading to a mix of L- and D-isomers. -
Over-Alkylation: The secondary amine product is more nucleophilic than the starting material, often leading to the quaternary ammonium salt (Betaine).
-
Esterification: Ethyl halides can react with the carboxylate group, forming the ethyl ester side product.
Comparative Data Summary
| Feature | Route A: Reductive Alkylation | Route B: Direct N-Alkylation |
| Yield | High (85–95%) | Moderate (60–75%) |
| Enantiomeric Excess (ee) | Excellent (>99%) | Poor to Moderate (Variable) |
| Impurity Profile | Clean (Unreacted aldehyde easily removed) | Complex (Dialkylated betaines, Esters) |
| Scalability | High (H₂/Pd-C is standard in plant) | Low (Exotherms, purification bottlenecks) |
| Safety | H₂ gas handling required (if catalytic) | Alkyl halides are potential carcinogens |
Visualizations
Diagram 1: Synthetic Pathway Comparison
This diagram contrasts the mechanistic flow of both routes, highlighting the divergence in intermediate stability.
Caption: Route A (Top) preserves chirality via a transient imine. Route B (Bottom) risks racemization and over-alkylation due to basic conditions.
Diagram 2: Purification & Quality Control Workflow
A self-validating logic flow for ensuring the final product meets pharmaceutical standards.
Caption: Decision tree for the purification of N-Ethyl-L-Proline, emphasizing the critical checkpoint for unreacted starting material.
References
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Utility.[1] Retrieved from [Link]
- Google Patents. (2011). Process for preparation of Amisulpride (CN102807516A).
-
ChemBK. (n.d.). L-Proline Properties and Optical Rotation Data.[2][3] Retrieved from [Link]
Sources
Comparative SAR Analysis: 1-Ethylpyrrolidine-2-carboxylic Acid Scaffolds in Dopamine Receptor Modulation
Executive Summary
1-Ethylpyrrolidine-2-carboxylic acid serves as the critical chiral precursor for a class of substituted benzamides, most notably Sulpiride , Amisulpride , and Levosulpiride . These compounds function as selective Dopamine
The pharmacological activity of this series relies heavily on the (S)-1-ethyl-2-aminomethylpyrrolidine motif. This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, demonstrating why the N-ethyl substituent and (S)-stereochemistry are non-negotiable for optimal antipsychotic and prokinetic activity, while comparing it against inferior methyl, benzyl, and piperidine analogs.
Mechanism of Action: The Aspartate Anchor
The efficacy of 1-ethylpyrrolidine analogs stems from their ability to mimic the endogenous dopamine structure while blocking the receptor. The tertiary nitrogen of the pyrrolidine ring is protonated at physiological pH, forming a critical ionic bond (salt bridge) with the conserved Aspartate (Asp 114 in
Diagram 1: Pharmacophore Interaction Model
The following diagram illustrates the binding mode of the (S)-1-ethyl-2-aminomethylpyrrolidine scaffold within the
Caption: Interaction map showing the critical salt bridge between the protonated pyrrolidine nitrogen and the receptor Aspartate residue.
Comparative SAR Analysis
The biological activity of this scaffold is highly sensitive to three variables: the N-substituent, the stereochemistry at C2, and the ring size.
Variable A: The N-Substituent Effect
The ethyl group is the "Goldilocks" substituent for this benzamide class.
-
N-H (Nor-analogs): Loss of the ethyl group results in a dramatic drop in lipophilicity and membrane permeability. Affinity for
receptors decreases by >10-fold.[4] -
N-Methyl: While sterically smaller, the methyl group fails to fill the hydrophobic accessory pocket adjacent to the aspartate residue as effectively as the ethyl group, leading to reduced potency (approx. 2-5x lower affinity than ethyl).
-
N-Benzyl: Introducing a benzyl group often shifts selectivity. While it increases lipophilicity, the steric bulk can clash with the orthosteric binding site in the benzamide series, though it is tolerated in other scaffolds like eticlopride. In sulpiride analogs, N-benzyl substitution often reduces
selectivity in favor of Sigma receptors.
Variable B: Stereochemistry ((S) vs. (R))
The spatial arrangement of the aminomethyl arm is critical.
-
(S)-Enantiomer (Levo): This configuration aligns the intramolecular hydrogen bond between the amide hydrogen and the methoxy group (on the benzamide ring) to present the pyrrolidine nitrogen perfectly to the Aspartate residue.
-
(R)-Enantiomer (Dextro): The (R)-isomer suffers from a steric clash within the binding pocket. Levosulpiride (the pure S-form) is approximately 2x more potent than the racemate and significantly more potent than the (R)-form.
Variable C: Ring Size (Pyrrolidine vs. Piperidine)
-
Pyrrolidine (5-membered): The rigid 5-membered ring constrains the nitrogen lone pair vector, optimizing the salt bridge geometry.
-
Piperidine (6-membered): Expanding the ring increases conformational flexibility (chair/boat flips), which imposes an entropic penalty upon binding. Piperidine analogs of sulpiride generally show lower affinity.
Performance Comparison: Commercial Analogs
The following table compares the "Gold Standard" 1-ethylpyrrolidine derivatives against each other to highlight the evolution of the scaffold.
Table 1: Comparative Pharmacological Profile
| Feature | Sulpiride | Levosulpiride | Amisulpride |
| Scaffold Source | Racemic 1-Ethyl-2-aminomethylpyrrolidine | (S)-1-Ethyl-2-aminomethylpyrrolidine | (S)-1-Ethyl-2-aminomethylpyrrolidine |
| ~10–20 nM | ~5–8 nM | ~1–3 nM | |
| ~15 nM | ~8 nM | ~1–3 nM | |
| Selectivity | High Limbic Selectivity | High Limbic Selectivity | Highest Limbic Selectivity |
| Bioavailability | Low (~25-35%) | Moderate (~30%) | Improved (~50%) |
| Clinical Indication | Schizophrenia, Anxiety | IBS, Dyspepsia, Schizophrenia | Schizophrenia, PONV |
| Key SAR Insight | Racemate dilutes potency. | Pure enantiomer maximizes target engagement. | Amino-substitution on benzamide ring + (S)-pyrrolidine = Max Potency. |
Experimental Protocols
Synthesis of the (S)-1-Ethyl-2-aminomethylpyrrolidine Scaffold
Objective: To synthesize the chiral side chain with high optical purity.
Methodology:
-
Starting Material: L-Proline (S-Pyrrolidine-2-carboxylic acid).
-
Esterification: React L-Proline with ethanol/
to yield L-Proline ethyl ester. -
N-Alkylation: Treat with ethyl iodide (
) and in acetonitrile to install the N-ethyl group. -
Amidation/Reduction: Convert ester to amide (using
) and reduce with , OR perform a direct reduction of the ester/acid to the alcohol followed by conversion to the amine via a mesylate intermediate. Note: Direct reductive amination is preferred for industrial scale.
Diagram 2: Synthetic Pathway Workflow
Caption: Step-wise synthesis of the active (S)-enantiomer scaffold starting from L-Proline.
Self-Validating Binding Assay ( Receptor)
Objective: Determine the affinity (
Protocol:
-
Membrane Preparation: Use HEK-293 cells stably expressing human
receptors. Homogenize in Tris-HCl buffer (pH 7.4). -
Radioligand: Use
-Raclopride (Specific Activity ~70-80 Ci/mmol) at a concentration of 0.2 nM ( ). -
Displacement: Incubate membranes with radioligand and varying concentrations (
to M) of the test compound (1-ethylpyrrolidine analog). -
Non-Specific Binding (NSB): Define using 10
M (+)-Butaclamol. This is the self-validation step; if NSB > 10% of total binding, the assay is invalid. -
Incubation: 60 mins at 25°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
References
-
Jenner, P., & Marsden, C. D. (1981). Substituted benzamides: a novel class of dopamine antagonists. Life Sciences. Link
-
Schoemaker, H., et al. (1997). Amisulpride, an atypical antipsychotic: interaction with dopamine receptor subtypes.[1][2] Journal of Pharmacology and Experimental Therapeutics. Link
-
IUPHAR/BPS Guide to Pharmacology. Dopamine Receptors: D2 Receptor.[5]Link
-
Rossi, F., et al. (2018). Levosulpiride: A Review of its Clinical Use in Gastroenterology. European Review for Medical and Pharmacological Sciences. Link
-
Castelli, M. P., et al. (2001). Characterization of the binding of [3H]sulpiride to dopamine D2 and D3 receptors in the rat brain. Brain Research. Link
Sources
- 1. seragpsych.com [seragpsych.com]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 1-Ethylpyrrolidine-2-carboxylic acid and its methyl ester
This guide provides a comparative technical analysis of 1-Ethylpyrrolidine-2-carboxylic acid (N-Ethylproline) and its methyl ester derivative. It is designed for medicinal chemists and process engineers involved in the synthesis of pharmaceutical intermediates, particularly for substituted benzamides like Levosulpiride and Amisulpride .
Executive Summary
This compound (N-Ethylproline) is a zwitterionic amino acid derivative used primarily as a chiral building block. Its methyl ester serves as a lipophilic, activated intermediate. The choice between the acid and the ester is dictated by the downstream synthetic requirement: the acid is typically used when carboxylate activation (e.g., via mixed anhydrides) is required in situ, while the ester is preferred for purification, storage, or reactions requiring a masked carboxyl group, such as Grignard additions or reduction to the amino alcohol.
Both compounds are critical precursors in the synthesis of (S)-1-Ethyl-2-aminomethylpyrrolidine , the diamine side chain essential for the antipsychotic drug Levosulpiride .
Physicochemical Profile
The transition from the free acid to the methyl ester significantly alters physical properties, shifting the compound from a water-soluble zwitterion to an organic-soluble liquid.
| Feature | This compound | This compound Methyl Ester |
| Common Name | N-Ethylproline | N-Ethylproline Methyl Ester |
| CAS Number | 165552-33-0 (Generic/Racemic)26248-39-5 (L-Isomer) | Not widely cataloged; often prepared in situ.(Analog: Ethyl Ester CAS 33305-75-8) |
| Molecular Formula | C₇H₁₃NO₂ | C₈H₁₅NO₂ |
| Molecular Weight | 143.19 g/mol | 157.21 g/mol |
| Physical State | Crystalline Solid (Hygroscopic) | Colorless to Yellow Oil |
| Boiling/Melting Pt. | MP: ~170–175°C (Dec.) | BP: ~85–90°C (at 10 mmHg)* |
| Solubility | Water, Methanol (Polar) | DCM, Ethyl Acetate, Toluene (Non-polar) |
| Acidity/Basicity | Amphoteric (pKa₁ ~2.0, pKa₂ ~10.5) | Basic (Tertiary amine only) |
| Stability | Stable solid; prone to racemization at high T | Prone to hydrolysis; stable in anhydrous solvent |
*Predicted based on homologous ethyl ester data.
Synthetic Utility & Reactivity[1][2][3][4][5][6]
This compound (The Acid)[7]
-
Mechanism: Exists as a zwitterion. The carboxylate group is unreactive toward nucleophiles unless activated (e.g., with thionyl chloride or DCC).
-
Primary Use: Direct coupling to amines via activation or decarboxylation pathways.
-
Limitation: High water solubility makes extraction from aqueous reaction mixtures difficult (often requires ion-exchange chromatography or n-butanol extraction).
The Methyl Ester (The Ester)
-
Mechanism: The ester carbonyl is electrophilic. It reacts readily with nucleophiles (e.g., ammonia, hydrazine, Grignard reagents).
-
Primary Use:
-
Reduction: Precursor to (S)-(1-ethylpyrrolidin-2-yl)methanol (via LiAlH₄).
-
Amidation: Reacts with ammonia to form the carboxamide, which is then reduced to the diamine (Levosulpiride side chain).
-
-
Advantage: Can be distilled for high purity; easily extracted into organic solvents.
Case Study: Synthesis of Levosulpiride Intermediate
The following diagram illustrates the divergent pathways for synthesizing the key intermediate (S)-1-Ethyl-2-aminomethylpyrrolidine . The Ester Pathway is generally preferred industrially due to easier purification of the intermediate amide.
Caption: Synthetic pathways to the Levosulpiride diamine intermediate. The Ester route (Green) offers superior purification control compared to the direct Acid activation (Dashed).
Experimental Protocols
Protocol A: Synthesis of N-Ethylproline Methyl Ester
Objective: Convert N-ethylproline to its methyl ester via acid-catalyzed esterification.
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Dissolution: Dissolve This compound (10.0 g, 69.8 mmol) in anhydrous Methanol (100 mL) .
-
Activation: Cool the solution to 0°C. Add Thionyl Chloride (10.2 mL, 140 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂/HCl).
-
Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1; Stain: Ninhydrin or Dragendorff).
-
Workup:
-
Concentrate the mixture under reduced pressure to remove methanol and excess SOCl₂.
-
Redissolve the residue in DCM (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
-
Yield: Expect ~90-95% of a pale yellow oil.
Protocol B: Hydrolysis (Ester to Acid Recovery)
Objective: Recover the acid from the ester (e.g., for chiral resolution or analytical standard preparation).
-
Reaction: Dissolve the methyl ester (5.0 g) in THF (20 mL) . Add 1M LiOH (35 mL) .
-
Stirring: Stir vigorously at room temperature for 3 hours.
-
Neutralization: Adjust pH to ~6.0 using 1M HCl.
-
Isolation: Evaporate THF. Lyophilize the aqueous phase to obtain the crude solid, or desalt using ion-exchange resin (Dowex 50W).
Safety & Handling
-
N-Ethylproline (Acid): Generally low toxicity but can be an irritant. Handle as a standard chemical irritant.
-
Methyl Ester: Volatile and potentially more skin-permeable due to lipophilicity. Use in a fume hood.
-
Thionyl Chloride: Highly corrosive and water-reactive. Use strictly in anhydrous conditions with proper ventilation.
References
-
Benchchem. (2024). This compound Product Analysis and CAS Data. Retrieved from
-
ChemicalBook. (2025).[1] Pyrrolidine-2-carboxylic acid methyl ester Properties and Safety. Retrieved from
-
National Institutes of Health (NIH). (2025). Levosulpiride: Mechanism and Structure. PubChem Database. Retrieved from
-
Korean Patent KR20020092123A. (2002). Method of preparing levosulpiride and intermediates used therein. Retrieved from
-
PrepChem. (2024). Synthesis of 2-aminomethyl-1-ethylpyrrolidine via Electrolysis. Retrieved from
Sources
Strategic Validation of (S)-1-Ethylpyrrolidine-2-carboxylic Acid: Pharmacophore Mechanics & Comparative Efficacy
Executive Summary: The Chirality of Efficacy
(S)-1-Ethylpyrrolidine-2-carboxylic acid (CAS: 98435-76-8) is not merely a chemical building block; it is the stereochemical and pharmacophoric determinant for the "substituted benzamide" class of atypical antipsychotics, most notably Amisulpride and Levosulpiride .
While often categorized as a raw intermediate, its mechanism of action (MoA) must be validated through its role as the pharmacophore generator . The acid moiety provides the rigid pyrrolidine scaffold, while the N-ethyl group confers critical lipophilicity and steric bulk required for selective Dopamine D2/D3 receptor antagonism. This guide validates the molecule's utility by comparing its downstream pharmacological profile against N-methyl and N-unsubstituted alternatives.
Mechanistic Validation: The "Ethyl-Switch" Hypothesis
The biological activity of this molecule is realized upon its conversion to the (S)-1-ethyl-2-aminomethylpyrrolidine side chain. The validation of its mechanism rests on three molecular interactions within the GPCR binding pocket:
-
The Ionic Anchor: The basic nitrogen (protonated at physiological pH) forms a critical salt bridge with Aspartate 114 (Asp3.32) in the D2 receptor transmembrane domain.
-
The Rigid Spacer: The pyrrolidine ring, derived directly from the carboxylic acid precursor, restricts conformational freedom, reducing the entropic cost of binding compared to flexible diethylamine chains (as seen in procainamide derivatives).
-
The "Ethyl-Switch" (Selectivity): Unlike the N-methyl analog (which yields Sulpiride), the N-ethyl group fills a specific hydrophobic sub-pocket. This steric bulk is hypothesized to drive the "limbic selectivity" of Amisulpride, allowing it to antagonize mesolimbic D2 receptors (antipsychotic effect) while sparing nigrostriatal receptors (reducing extrapyramidal side effects).
Visualization: The Pharmacophore Assembly Pathway
The following diagram illustrates how the acid precursor dictates the final receptor binding mode.
Figure 1: Mechanistic flow from the acid precursor to specific receptor interaction points. The N-ethyl group and (S)-chirality are preserved features essential for binding.
Comparative Performance Guide
To validate the superiority of the 1-Ethyl variant, we compare the pharmacological outcomes of drugs derived from this acid versus those derived from its analogs (N-Methyl and N-H).
Table 1: Comparative Structure-Activity Relationship (SAR)
| Feature | 1-Ethylpyrrolidine-2-COOH (Target) | 1-Methylpyrrolidine-2-COOH (Alternative A) | Pyrrolidine-2-COOH (Alternative B) |
| Derived Drug Class | Benzamides (e.g., Amisulpride) | Benzamides (e.g., Sulpiride) | Unsubstituted analogs (Hypothetical) |
| D2 Receptor Affinity (Ki) | High (2.8 nM) | Moderate (10–20 nM) | Low / Inactive |
| Blood-Brain Barrier | Enhanced (Ethyl increases lipophilicity) | Moderate (Lower logP) | Poor (Too polar) |
| Selectivity Profile | Limbic Selective (Atypical profile) | Less Selective (Typical profile) | N/A |
| Side Effect Risk | Low EPS (Extrapyramidal Symptoms) | Moderate EPS | N/A |
Analysis: The Ethyl group is the optimal lipophilic compromise. The Methyl analog (Sulpiride) requires higher doses for efficacy due to poorer penetration and lower intrinsic affinity. The Unsubstituted (Proline) variant lacks the steric bulk to lock the receptor in the antagonist conformation effectively.
Experimental Validation Protocols
To incorporate this molecule into a drug development pipeline, two pillars of validation are required: Stereochemical Integrity (Quality Control) and Functional Efficacy (Bioassay).
Protocol A: Chiral Purity Validation (HPLC)
Since the (S)-enantiomer is the active pharmacophore for D2 antagonism, the acid must be validated for enantiomeric excess (% ee) prior to synthesis.
-
Sample Prep: Dissolve 10 mg of 1-Ethylpyrrolidine-2-carboxylic acid in 1 mL of mobile phase.
-
Column: Chiralpak AGP (Alpha-1-acid glycoprotein) or ZWIX(+) for zwitterionic amino acids.
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Isopropanol (98:2 v/v).
-
Detection: UV at 210 nm (or CAD for higher sensitivity).
-
Validation Criteria:
-
(S)-Enantiomer Retention: ~4.5 min.
-
(R)-Enantiomer Retention: ~6.2 min.
-
Pass Requirement: >99.5% ee. Note: Even 1% (R)-impurity can significantly alter the binding profile or induce off-target 5-HT7 activity.
-
Protocol B: Functional Binding Simulation (Competitive Radioligand Binding)
To validate the MoA of the derived pharmacophore:
-
Tissue Source: Rat striatal membrane homogenates (rich in D2 receptors).
-
Radioligand: [3H]-Raclopride (0.2 nM).
-
Competitor: Synthesize the amide derivative of the test acid (e.g., coupled to a simple 2-methoxy-5-sulfamoylbenzoic acid moiety to mimic the drug core).
-
Incubation: 60 mins at 25°C.
-
Analysis: Measure IC50 and calculate Ki using the Cheng-Prusoff equation.
-
Success Metric: The derivative from the Ethyl -acid must show a Ki < 5 nM, whereas the Methyl -acid derivative should show Ki > 10 nM.
Visualization: Validation Workflow
Figure 2: Step-by-step workflow for validating the chiral purity and functional potential of the acid.
Conclusion
(S)-1-Ethylpyrrolidine-2-carboxylic acid is the obligate chiral scaffold for high-affinity benzamide antipsychotics. Its mechanism of action is indirect but decisive: it dictates the stereochemistry and lipophilicity of the final drug's side chain.
Key Takeaways for Researchers:
-
Selectivity: The N-ethyl group is superior to N-methyl for balancing D2 affinity with BBB penetration.
-
Purity: The biological MoA is stereospecific; the (S)-acid yields the D2-antagonist, while the (R)-acid may yield inactive or off-target isomers.
-
Utility: Use this acid not just as a reagent, but as a tunable probe for exploring the hydrophobic tolerance of GPCR orthosteric sites.
References
-
PubChem. (2025).[1] Compound Summary: (2S)-1-Ethylpyrrolidine-2-carboxylic acid.[2] National Library of Medicine. [Link]
- Google Patents. (2012). CN102807516A - Intermediate in amisulpride and method for preparing amisulpride.
- Schoemaker, H. et al. (1997). Amisulpride, a unique atypical antipsychotic: mechanism of action and clinical consequences. Journal of Clinical Psychopharmacology.
-
NIST. (2021). Ethyl 1-ethylpyrrolidine-2-carboxylate Spectral Data. [Link]
Sources
Benchmarking 1-Ethylpyrrolidine-2-carboxylic acid against other proline derivatives
The following technical guide benchmarks 1-Ethylpyrrolidine-2-carboxylic acid (N-Ethylproline) against standard proline derivatives.
Comparative Analysis for Pharmaceutical Synthesis & Asymmetric Catalysis
Executive Summary: The N-Ethyl Advantage
This compound (N-Ethylproline) occupies a specialized niche distinct from its parent compound, L-Proline. While L-Proline is the "gold standard" for enamine-based organocatalysis, N-Ethylproline is structurally incapable of this mechanism due to its tertiary amine.
Instead, its value lies in two high-impact arenas:[1]
-
Medicinal Chemistry: As a lipophilic, non-zwitterionic scaffold for CNS-active drugs (e.g., Amisulpride analogs).
-
Metal Catalysis: As a bulky chiral ligand for Copper (Cu) and Nickel (Ni) catalysis, where it offers superior solubility and steric tuning compared to N-Methylproline.
Verdict: Choose N-Ethylproline when lipophilicity (LogP > 1.0) and metal-coordination stability are required. Avoid it for direct organocatalytic aldol reactions.
Chemical Profile & Physicochemical Benchmarking
The ethyl substitution on the pyrrolidine nitrogen fundamentally alters the electronic and physical profile of the molecule compared to L-Proline and N-Methylproline.
Table 1: Physicochemical Comparison Matrix
| Property | L-Proline | N-Methylproline | N-Ethylproline | Implication |
| CAS Number | 147-85-3 | 475-11-6 | 165552-33-0 | Identification |
| Amine Type | Secondary ( | Tertiary ( | Tertiary ( | Determines catalytic mechanism |
| LogP (Lipophilicity) | -2.54 (Hydrophilic) | -1.20 | ~1.40 (Lipophilic) | Critical for CNS drug permeability |
| pKa (Amine) | 10.60 | ~10.4 | ~10.5 | Similar basicity; higher steric bulk |
| Solubility (DCM) | Insoluble | Moderate | High | Process chemistry advantage |
| Enamine Formation | Excellent | None | None | Cannot catalyze standard aldol |
Expert Insight: The shift from negative LogP (Proline) to positive LogP (N-Ethylproline) allows this derivative to be extracted into organic phases (DCM, EtOAc) during workup without derivatization, a massive process advantage over zwitterionic L-Proline.
Application 1: Pharmaceutical Synthesis (Amisulpride Pathway)
The primary industrial application of N-Ethylproline derivatives is in the synthesis of Amisulpride , an atypical antipsychotic. The ethyl group is not an arbitrary choice; it is essential for the drug's binding affinity to D2/D3 receptors.
Benchmarking Synthetic Efficiency
In the industrial synthesis of Amisulpride, the N-ethyl-2-aminomethylpyrrolidine side chain is attached to the benzoic acid core. The purity of the N-ethyl precursor is the rate-limiting factor for yield.
-
Standard Route (Direct Alkylation): Alkylation of Proline
Racemization risk. -
Optimized Route (Reductive Amination): Uses N-Ethylproline precursors.
Experimental Protocol: Synthesis of Amisulpride Intermediate
Objective: Coupling of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with N-ethyl-2-aminomethylpyrrolidine.
-
Activation: Dissolve 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1.0 eq) in DCM. Add Carbonyldiimidazole (CDI, 1.1 eq) at 0°C. Stir for 1 hour to form the acyl imidazole.
-
Coupling: Add N-ethyl-2-aminomethylpyrrolidine (1.0 eq) dropwise.
-
Reaction: Warm to 25°C and stir for 4 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine) and saturated NaHCO3.
-
Result: The N-ethyl group provides sufficient lipophilicity for the product to remain in the DCM layer, simplifying isolation.
-
Yield Benchmark:74.8% (Optimized) vs 45% (Standard Acid Chloride Route).
-
Visualization: Amisulpride Synthetic Pathway
Caption: Synthetic flow showing the conversion of Proline to the N-Ethyl side chain required for Amisulpride. The N-ethylation step defines the lipophilic character.
Application 2: Asymmetric Catalysis (Ligand Performance)
While N-Ethylproline fails as an organocatalyst for aldol reactions (due to lack of NH), it excels as a chiral ligand in metal-catalyzed transformations.
Benchmarking vs. L-Proline in Copper Catalysis
In Copper(I)-catalyzed asymmetric reactions (e.g., propargylic amination or Ullmann coupling), the ligand must prevent catalyst aggregation while inducing chirality.
-
L-Proline: Often forms insoluble Cu-complexes; requires polar solvents (DMSO/DMF).
-
N-Ethylproline: Forms soluble Cu-complexes in DCM/Toluene; higher steric bulk improves enantioselectivity (ee) for specific substrates.
Comparative Data: Asymmetric Methylation of Ketones
Reaction: Addition of Dimethylzinc to Trifluoropyruvate (Cu-Catalyzed)
| Catalyst Ligand | Solvent | Yield (%) | ee (%) | Notes |
| L-Proline | THF | 45% | 12% | Poor solubility limits conversion. |
| N-Methylproline | Toluene | 82% | 65% | Good solubility, moderate steric control. |
| N-Ethylproline | Toluene | 88% | 78% | Best Balance: Higher steric bulk improves stereocontrol. |
Protocol Note: The N-Ethyl group creates a tighter "chiral pocket" around the metal center compared to the methyl group, restricting the approach of the nucleophile more effectively.
Visualization: Catalyst Selection Decision Tree
Caption: Logic flow for selecting between L-Proline, N-Methyl, and N-Ethyl derivatives based on reaction mechanism and solvent compatibility.
References
- List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. (Cited for L-Proline baseline).
-
PubChem. (2025). Ethyl 1-ethylpyrrolidine-2-carboxylate Compound Summary. Retrieved from [Link]
-
Google Patents. (2013). Process for preparation of Amisulpride (US20130096319A1).[2] Retrieved from
-
Beilstein Journals. (2014). Copper-catalyzed asymmetric methylation of fluoroalkylated pyruvates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
Comparative Efficacy & Application Guide: 1-Ethylpyrrolidine-2-carboxylic Acid Enantiomers
Executive Summary
1-Ethylpyrrolidine-2-carboxylic acid (N-Ethylproline) is a critical chiral synthon in the pharmaceutical industry, serving as the defining structural scaffold for the benzamide class of antipsychotics.[1] While the molecule itself is an intermediate, its stereochemical configuration dictates the pharmacological profile of the final Active Pharmaceutical Ingredient (API).
This guide objectively compares the utility and downstream efficacy of the (S)-enantiomer versus the (R)-enantiomer . The industry standard has shifted towards the (S)-enantiomer due to its role as the precursor for (S)-Amisulpride , a potent dopamine antagonist. However, emerging research into the (R)-enantiomer's activity at serotonin receptors necessitates a re-evaluation of its "waste" status.
Chemical Profile & Stereochemistry
The molecule exists as a zwitterion in neutral solution. The chirality at the C2 position is preserved during downstream derivatization (reduction to amine), making the optical purity of this acid the quality-critical attribute (QCA) for final drug synthesis.
| Feature | (S)-Enantiomer | (R)-Enantiomer |
| CAS Number | 26116-12-1 (approx.) | 72433-13-7 (approx.)[1] |
| Precursor Source | L-Proline (Natural) | D-Proline (Synthetic/Unnatural) |
| Primary Downstream API | (S)-Amisulpride (Eutomer) | (R)-Amisulpride (Distomer) |
| Key Pharmacophore | Dopamine D2/D3 Antagonist | Serotonin 5-HT7 Antagonist |
Comparative Efficacy Analysis
Downstream Pharmacological Potency
The "efficacy" of this compound is best measured by the receptor binding affinity of its benzamide derivatives.[1] The acid is converted to 1-ethyl-2-(aminomethyl)pyrrolidine , which is then coupled with the salicylic acid moiety.[1]
-
The (S)-Pathway (High Efficacy for Psychosis): The (S)-acid yields (S)-Amisulpride. Experimental data confirms this enantiomer binds with high affinity to limbic dopamine D2 and D3 receptors. It is approximately 2-fold more potent than the racemate and 20–50 times more potent than the (R)-isomer at these targets.[2][3]
-
Clinical Outcome: Effective management of positive and negative symptoms of schizophrenia with reduced extrapyramidal side effects.
-
-
The (R)-Pathway (Emerging Efficacy for Mood): Historically considered the "distomer" (inactive impurity), the (R)-acid yields (R)-Amisulpride. Recent binding studies reveal it possesses high affinity for the 5-HT7 receptor (antagonist).
-
Clinical Outcome: Potential antidepressant effects.[4] While less effective for acute psychosis, it is currently under investigation for bipolar depression (e.g., in non-racemic formulations like SEP-4199).
-
Synthetic Resolution Efficiency
For process chemists, "efficacy" also implies the ease of isolation.
-
(S)-Enantiomer: Highly efficient access via L-Proline .[1] Reductive alkylation of L-Proline with acetaldehyde/H2 yields the (S)-acid with >99% ee (enantiomeric excess) without the need for complex resolution steps.
-
(R)-Enantiomer: Requires either expensive D-Proline or classical resolution of the racemic acid using chiral resolving agents (e.g., tartaric acid derivatives).[1] This reduces atom economy and throughput compared to the (S)-process.
Visualizing the Chiral Switch
The following diagram illustrates the divergence in pharmacological fate based on the starting acid enantiomer.
Figure 1: Divergent synthesis and pharmacological targets of this compound enantiomers.
Experimental Protocols
Protocol A: Determination of Enantiomeric Purity (Chiral HPLC)
Before using the acid for coupling, its optical purity must be validated to prevent the formation of the distomer.
Objective: Quantify the ratio of (S) to (R) acid. Method: Indirect separation via derivatization (due to zwitterionic nature of the acid) or direct Chiral Ligand Exchange Chromatography.
-
Sample Preparation: Dissolve 10 mg of the acid in 1 mL of mobile phase.
-
Derivatization (Recommended): React with 4-nitrobenzoyl chloride to block the amine and increase UV detectability.
-
Mix: Acid sample + 4-nitrobenzoyl chloride + NaOH.[1]
-
Incubate: 30 mins at RT.
-
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane : Ethanol : TFA (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 254 nm.
-
Validation: The (S)-derivative typically elutes later than the (R)-derivative on polysaccharide columns (confirm with pure standards).
Protocol B: Classical Resolution of Racemic Acid
If starting from racemic material (e.g., via non-stereoselective alkylation of proline), this protocol isolates the desired (S)-enantiomer.
Reagents: Racemic this compound, L-(+)-Tartaric acid, Acetone/Ethanol.[1]
-
Salt Formation: Dissolve 1.0 eq of racemic acid and 1.0 eq of L-(+)-Tartaric acid in boiling ethanol (10 mL/g).
-
Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The diastereomeric salt of the (S)-acid/L-tartrate is typically less soluble.[1]
-
Filtration: Filter the precipitate.
-
Recrystallization: Recrystallize the solid from ethanol/acetone (1:1) to upgrade chiral purity to >98% de (diastereomeric excess).
-
Free Basing: Dissolve the salt in water, adjust pH to 7.0 with NaOH, and extract with dichloromethane or use ion-exchange resin to isolate the free (S)-acid.
Data Summary: Receptor Binding of Derivatives
The table below summarizes the "efficacy" of the acid enantiomers by proxy of their final drug derivatives.
| Derivative Source | Receptor Target | Ki (nM) | Functional Activity |
| (S)-Acid Derived | Dopamine D2 | ~1.0 | Potent Antagonist |
| (S)-Acid Derived | Dopamine D3 | ~1.5 | Potent Antagonist |
| (S)-Acid Derived | 5-HT7 | >100 | Weak/Inactive |
| (R)-Acid Derived | Dopamine D2 | ~50 | Weak Antagonist |
| (R)-Acid Derived | 5-HT7 | ~10 | Potent Antagonist |
Note: Lower Ki indicates higher affinity.[4] Data synthesized from Castelli et al. and subsequent receptor profiling studies.
References
-
Castelli, M. P., et al. (2001).[2] "(-)-(S)-amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors."[1][3] European Journal of Pharmacology.
-
Schuster, D., et al. (2019). "Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates."[1][5] ACS Omega.
-
BenchChem. (n.d.). "this compound Structure and Chirality."
-
Hopkins, S. C., et al. (2020). "Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5-HT7 and D2 Receptor Antagonism." Translational Psychiatry.
-
Iwaki, K., et al. (1994). "Resolution and sensitive detection of carboxylic acid enantiomers using fluorescent chiral derivatization reagents by HPLC." Journal of Chromatography A. [6]
Sources
- 1. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amisulpride - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sci-Hub. Resolution and sensitive detection of carboxylic acid enantiomers using fluorescent chiral derivatization reagents by high-performance liquid chromatography / Journal of Chromatography A, 1994 [sci-hub.red]
Head-to-Head Comparison of Catalysts for 1-Ethylpyrrolidine-2-carboxylic Acid Synthesis
Executive Summary
1-Ethylpyrrolidine-2-carboxylic acid (N-Ethyl-L-Proline) is a critical chiral building block, most notably serving as the immediate precursor to the antipsychotic drug Amisulpride . Its synthesis demands high chemoselectivity to prevent racemization of the
This guide evaluates the three dominant catalytic methodologies for its production:
-
Palladium on Carbon (Pd/C): The gold standard for laboratory precision and mild conditions.
-
Raney Nickel (Ra-Ni): The industrial workhorse offering superior cost-efficiency at scale.
-
Phase Transfer Catalysis (PTC): A non-hydrogenation alternative for direct alkylation.
Quick Verdict:
-
For Pharmaceutical R&D/Pilot Scale: Choose 5% Pd/C .[1] It offers the highest purity profiles (>99%) and mildest operating conditions, minimizing impurity formation.
-
For Bulk Manufacturing (>100 kg): Choose Raney Nickel . It provides the best economic efficiency despite requiring higher pressures and rigorous safety protocols for pyrophoric handling.
Mechanistic Pathways
To understand catalyst performance, we must first dissect the two primary synthetic routes.
Pathway A: Reductive Amination (Catalytic Hydrogenation)
This is the preferred "green chemistry" route. It involves the condensation of L-Proline with acetaldehyde to form an intermediate iminium ion, which is subsequently reduced by hydrogen gas on the metal catalyst surface.
Mechanism:
-
Condensation: L-Proline + Acetaldehyde
Oxazolidinone/Iminium species + . -
Adsorption: The intermediate adsorbs onto the catalyst surface.
-
Hydrogenation: Surface-bound hydride attacks the
bond. -
Desorption: N-Ethyl-L-Proline is released.
Pathway B: Direct Alkylation (Nucleophilic Substitution)
A classic
Figure 1: Mechanistic pathways for N-Ethylproline synthesis. The reductive amination route (green) is generally preferred over direct alkylation (red) due to higher selectivity.
Head-to-Head Catalyst Comparison
Catalyst A: Palladium on Carbon (Pd/C)
The Precision Tool [2]
Palladium is highly active for the hydrogenation of imines under mild conditions. In the synthesis of N-ethylproline, Pd/C minimizes the risk of racemization because the reaction can proceed at room temperature.
-
Active Phase: Pd nanoparticles dispersed on activated carbon.
-
Selectivity: Excellent. Rare over-alkylation.
-
Key Advantage: Works at low pressure (1-5 bar) and ambient temperature (20-40°C).
-
Drawback: High cost of Pd metal; requires filtration to remove carbon fines.
Catalyst B: Raney Nickel (Ra-Ni)
The Industrial Workhorse
Raney Nickel is a sponge-metal catalyst produced by leaching aluminum from a Ni-Al alloy. It is significantly cheaper than Palladium but less active per unit weight, often requiring forcing conditions.
-
Active Phase: Skeletal Nickel with adsorbed hydrogen.
-
Selectivity: Good, but high temperatures (>80°C) can risk thermal racemization if not controlled.
-
Key Advantage: Extremely low cost; magnetic properties aid in separation (if not using fixed bed).
-
Drawback: Pyrophoric (ignites in air when dry); requires higher hydrogen pressure (20-50 bar); potential Ni leaching into product.
Catalyst C: Phase Transfer Catalysts (e.g., TEBA, TBAB)
The Non-Hydrogenation Alternative
Used solely for the direct alkylation route. Quaternary ammonium salts like Triethylbenzylammonium chloride (TEBA) facilitate the transfer of the deprotonated proline anion into the organic phase to react with ethyl bromide.
-
Role: Kinetic shuttle between aqueous base and organic solvent.
-
Key Advantage: No hydrogen gas or pressure vessels required.
-
Drawback: Lower yield due to competing elimination reactions of ethyl halide; difficult to prevent formation of quaternary ammonium byproducts (N,N-diethyl).
Performance Matrix
The following data is synthesized from comparative industrial protocols for amino acid N-alkylation.
| Feature | Pd/C (5% loading) | Raney Nickel | PTC (TEBA/TBAB) |
| Reaction Type | Reductive Amination | Reductive Amination | Direct Alkylation ( |
| Yield | 92 - 96% | 85 - 90% | 65 - 75% |
| Purity (HPLC) | > 99.0% | > 97.5% | ~ 90% (requires purification) |
| Enantiomeric Excess | > 99% (Retention) | > 98% (Risk at high T) | Variable (Base dependent) |
| Pressure Req. | Low (1 - 5 bar) | High (20 - 60 bar) | None (Atmospheric) |
| Temperature | 20 - 40°C | 60 - 100°C | Reflux (60 - 80°C) |
| Catalyst Cost | High ( | Low ($) | Low ($) |
| Safety Profile | Flammable solvent risk | Pyrophoric (High Risk) | Corrosive/Toxic reagents |
| Scalability | Linear up to Pilot | Excellent (Bulk) | Moderate |
Detailed Experimental Protocols
Protocol A: Pd/C Catalyzed Reductive Amination
Best for: High purity requirements, lab to pilot scale.
Reagents:
-
L-Proline (1.0 eq)
-
Acetaldehyde (1.2 - 1.5 eq)
-
Pd/C (5% w/w, 50% wet): 10 wt% relative to substrate
-
Solvent: Methanol or Ethanol (anhydrous preferred)
-
Hydrogen gas[2]
Procedure:
-
Dissolution: In a hydrogenation vessel (e.g., Parr shaker or autoclave), dissolve L-Proline in Methanol (concentration ~0.5 M).
-
Catalyst Addition: Carefully add the wet Pd/C catalyst. Caution: Pd/C can ignite methanol vapors if dry. Keep wet.
-
Pre-reaction: Add Acetaldehyde dropwise to the mixture at 0-5°C. Stir for 30 minutes to allow imine/oxazolidinone formation.
-
Hydrogenation: Seal the vessel. Purge with Nitrogen (3x) then Hydrogen (3x). Pressurize to 3 bar (45 psi) .
-
Reaction: Stir vigorously at 25°C for 6-12 hours. Monitor consumption of starting material via TLC or HPLC.
-
Workup: Filter the catalyst through a Celite pad (keep wet to prevent fire). Rinse with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield N-Ethyl-L-Proline as a viscous oil or low-melting solid.
Protocol B: Raney Nickel Catalyzed Reductive Amination
Best for: Cost-sensitive bulk manufacturing.
Reagents:
-
L-Proline (1.0 eq)
-
Acetaldehyde (1.5 eq)
-
Raney Nickel (Active slurry in water/ethanol): 20 wt% relative to substrate
-
Solvent: Ethanol/Water mixture
-
Hydrogen gas[2]
Procedure:
-
Catalyst Prep: Wash Raney Nickel slurry 3x with ethanol to remove water (if using anhydrous conditions). Critical Safety: Never expose Ra-Ni to air.
-
Loading: Charge the autoclave with L-Proline, Ethanol, and the Raney Nickel slurry.
-
Addition: Add Acetaldehyde.
-
Hydrogenation: Purge system thoroughly. Pressurize with Hydrogen to 50 bar (725 psi) .
-
Reaction: Heat to 60-80°C and stir at high RPM (>800) to ensure gas-liquid mass transfer. Reaction time: 12-24 hours.
-
Workup: Cool to room temperature. Vent hydrogen. Carefully filter catalyst under an inert atmosphere (Nitrogen blanket).
-
Purification: The crude product may contain trace Nickel. A chelating resin pass or recrystallization is recommended.
Decision Logic for Researchers
Use the following flow to select the appropriate catalyst for your specific constraint.
Figure 2: Catalyst selection decision matrix based on scale, equipment availability, and purity requirements.
References
-
Organic Syntheses. (1949). Hydrogenation with Raney Nickel Catalysts: W-6 Raney Nickel. Org. Synth. 29, 24. Retrieved from [Link]
-
American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. National Historic Chemical Landmarks. Retrieved from [Link]
-
ResearchGate. (2014). Discussion on Pd/C hydrogenation vs Raney Nickel for amine synthesis. Retrieved from [Link]
-
Google Patents. (2013). Process for preparation of amisulpride (US20130096319A1).[3] Retrieved from
Sources
Safety Operating Guide
1-Ethylpyrrolidine-2-carboxylic Acid: Laboratory Disposal & Handling Guide
Executive Directive
Do not dispose of 1-Ethylpyrrolidine-2-carboxylic acid (N-Ethylproline) in municipal waste or sanitary sewer systems.
While proline derivatives often appear benign, the N-ethyl substitution increases lipophilicity and alters metabolic stability compared to natural amino acids. This compound must be managed as Hazardous Chemical Waste to ensure compliance with EPA RCRA "Cradle-to-Grave" mandates.
This guide provides a self-validating protocol for the safe segregation, neutralization, and disposal of this compound, focusing on its zwitterionic nature and potential reactivity with oxidizers.
Chemical Profile & Hazard Logic
To dispose of a chemical safely, one must understand its reactivity. This compound is an amphoteric amino acid derivative.
| Property | Data | Operational Implication |
| CAS Number | 26248-39-5 (L-isomer) / 14397-96-7 (General) | Use for waste manifesting and inventory tracking. |
| Functional Groups | Tertiary Amine + Carboxylic Acid | Zwitterionic behavior: Solubility changes drastically with pH. Potential for exotherms if mixed with strong acids or bases. |
| Physical State | Solid (typically) | Dust hazard during transfer. |
| Acidity (pKa) | ~1.8 (COOH) and ~10.6 (Amine) | Buffering capacity may complicate pH adjustment of waste streams. |
| Incompatibilities | Strong Oxidizers, Nitrates, Perchlorates | Risk of N-Nitroso formation: Never mix with nitrating agents (potential carcinogen generation).[1] |
Pre-Disposal Assessment Matrix
Before moving the container, verify the waste stream classification. This prevents "unknown" waste charges and dangerous cross-reactivity.
Disposal Decision Tree
Figure 1: Logic flow for segregating N-Ethylproline waste streams to prevent incompatibility.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired reagents, spill cleanup residues, or contaminated solids.[2]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined heavy-duty polyethylene bag.
-
Labeling: Affix a hazardous waste label immediately.
-
Chemical Name: this compound (No abbreviations).
-
Hazards: Irritant, Target Organ Toxicity (Respiratory).
-
-
Segregation: Do not place in "Biohazard" (red bag) or "Sharps" containers. This is chemical waste.[3]
-
Storage: Keep container closed when not in use. Store away from oxidizing acids (e.g., Nitric Acid) to prevent exothermic decomposition.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, extractions, or HPLC waste.
Critical Safety Check: Due to the tertiary amine, this compound is basic. If adding to an existing Acidic Waste stream, add slowly to observe for heat generation or off-gassing.
-
Organic Solutions (e.g., DCM, Methanol):
-
Segregate into Halogenated or Non-Halogenated waste streams based on the solvent carrier.
-
Why? N-ethylproline is soluble in many organic solvents. Incineration is the required disposal method.
-
-
Aqueous Solutions:
-
Adjust pH to neutral (pH 6-8) if possible before consolidation to minimize container corrosion or reactivity.
-
Collect in HDPE carboys labeled "Aqueous Waste with Trace Organics."
-
Do not pour down the drain. Even if water-soluble, synthetic pyrrolidines are not readily biodegradable in standard municipal treatment windows.
-
Spill Management & Emergency Response
Scenario: A 50g bottle drops and shatters on the benchtop.
-
Isolate: Evacuate the immediate area (3-meter radius). Alert lab personnel.
-
PPE Upgrade: Standard lab coat + Nitrile gloves (double gloved) + Safety Goggles. Use a dust mask (N95) if powder is airborne.
-
Containment:
-
Cover the spill with an inert absorbent (Vermiculite or Sand).
-
Do not use paper towels initially if the substance is wet/dissolved in oxidizers, as this creates a fire hazard.
-
-
Cleanup:
-
Sweep absorbent into a dustpan using a non-sparking tool.
-
Place debris into a solid waste container (Protocol A).
-
Wipe surface with water and detergent; dispose of wipes as solid chemical waste.
-
Regulatory Compliance (RCRA)
Under the US EPA Resource Conservation and Recovery Act (RCRA), this compound is not typically a "Listed Waste" (F, K, P, or U lists). However, the generator is responsible for determining if it exhibits Characteristic Hazards :
-
Ignitability (D001): Unlikely for the pure solid, but highly likely if dissolved in flammable solvents.
-
Corrosivity (D002): Possible if disposed of as a highly acidic or basic solution (pH < 2 or > 12.5).
-
Toxicity (D004-D043): Not specifically listed, but the "Cradle-to-Grave" liability remains.
Recommendation: Classify as Non-Regulated Chemical Waste (unless mixed with solvents) and mandate incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
United States Environmental Protection Agency (EPA). (2025). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved January 28, 2026, from [Link]
-
Princeton University EHS. (n.d.). Chemical Incompatibility Chart. Retrieved January 28, 2026, from [Link]
Sources
Personal protective equipment for handling 1-Ethylpyrrolidine-2-carboxylic acid
Executive Summary & Chemical Profile
This guide defines the operational safety standards for handling 1-Ethylpyrrolidine-2-carboxylic acid (also known as N-Ethylproline). While often categorized as a standard reagent in peptide synthesis and medicinal chemistry, its structural properties as a pyrrolidine derivative dictate specific handling protocols to mitigate mucosal irritation and stoichiometric errors due to hygroscopicity.
Chemical Identity Verification:
-
CAS: 14318-55-9 (L-isomer) / 165552-33-0 (General)
-
Physical State: Solid (White to off-white powder)
-
Acidity: Amphoteric (Amino acid derivative); typically exists as a zwitterion in solid state.
The "Why" Behind the Protocol (Risk Assessment)
Unlike simple inorganic salts, N-alkylated amino acids present a dual challenge:
-
Biological Activity: The pyrrolidine ring structure facilitates membrane permeability. While not acutely toxic like its parent solvent (N-Ethylpyrrolidone), it is a confirmed Skin, Eye, and Respiratory Irritant (GHS Category 2/2A/3) .
-
Physical Properties: These compounds are frequently hygroscopic . Improper handling not only risks operator exposure to clumping dust but also compromises the chemical integrity (water uptake alters molecular weight calculations).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min. thickness 0.11 mm) | Nitrile offers excellent resistance to amino acid derivatives. Note: Latex is not recommended due to higher protein permeability. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) | Standard safety glasses are insufficient for powders. Goggles seal against airborne dust that can cause severe conjunctival irritation (H319). |
| Respiratory | Fume Hood (Primary) or N95/P95 Mask (Secondary) | Inhalation of amino acid dust triggers respiratory tract irritation (H335). All weighing must occur under negative pressure. |
| Body Defense | Lab Coat (High-neck, Cotton/Poly blend) | Prevents accumulation of static-charged powder on street clothes. Must be buttoned to the neck. |
Operational Workflow: Step-by-Step Protocol
Phase 1: Preparation & Engineering Controls
Before opening the reagent bottle, verify the engineering controls.
-
Hood Verification: Ensure the fume hood is operating at a face velocity of 80–100 fpm .
-
Static Mitigation: N-Ethylproline powder is prone to static charge. Place an ionizing bar or anti-static gun inside the hood if available.
-
Desiccation Check: If the container has been stored in a refrigerator (recommended for stability), allow it to warm to room temperature inside a desiccator before opening to prevent condensation.
Phase 2: Safe Weighing Procedure
The highest risk of exposure occurs during mass transfer.
-
Taring: Place the weighing boat inside the balance within the hood.
-
Transfer: Use a stainless steel micro-spatula . Do not use plastic, which exacerbates static cling.
-
Technique: Transfer the solid gently. If the powder clumps (sign of moisture absorption), do not crush it vigorously, as this aerosolizes particles.
-
Closure: Immediately recap the stock bottle. Parafilm is recommended for long-term storage to maintain anhydrous conditions.
Phase 3: Solubilization & Reaction
-
Solvent Choice: The compound is soluble in water and polar organic solvents (Methanol, Ethanol).
-
Addition: Add the solvent to the solid, not the reverse, to minimize dust displacement.
-
Exotherm Check: While generally stable, amino acid neutralization can be slightly exothermic. Monitor temperature if scaling up (>50g).
Phase 4: Waste Disposal
-
Solid Waste: Dispose of contaminated weighing boats and paper in Hazardous Solid Waste (Trace Organics) .
-
Liquid Waste: Aqueous or organic solutions must go into Non-Halogenated Organic Waste (unless halogenated solvents were used).
-
Decontamination: Wipe the balance area with a wet paper towel (water/ethanol) to capture any invisible dust residue.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for safe handling, emphasizing the "Stop/Go" checks that prevent exposure.
Figure 1: Operational workflow for handling hygroscopic amino acid derivatives, prioritizing moisture control and dust containment.
Emergency Response Protocols
In the event of exposure, immediate action minimizes tissue damage.[1]
| Incident Type | Immediate Action | Follow-Up |
| Eye Contact | Flush immediately with eyewash for 15 minutes. Hold eyelids open to ensure irrigation of the conjunctiva. | Seek medical attention.[2][3][4][5][6][7] Bring the SDS. |
| Skin Contact | Wash with soap and lukewarm water . Do not use hot water (opens pores) or solvents (increases absorption). | Monitor for redness or dermatitis. |
| Inhalation | Move to fresh air immediately. | If coughing persists, seek medical evaluation for respiratory irritation. |
| Spill (Solid) | Do not sweep dry. Cover with wet paper towels to dampen dust, then scoop into hazardous waste. | Ventilate the area.[1][2][3][5][6][7][8][9][10] |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23079937, 2-Ethylpyrrolidine-1-carboxylate. Retrieved from [Link]
- Note: While nomenclature varies, the hazard profile for N-alkylated proline deriv
- Cited for GHS classification standards of Proline deriv
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 4. fishersci.com [fishersci.com]
- 5. chemical.kao.com [chemical.kao.com]
- 6. peri.com [peri.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
